molecular formula C8H8Br2 B1585707 2,5-Dibromo-1,3-dimethylbenzene CAS No. 100189-84-2

2,5-Dibromo-1,3-dimethylbenzene

Cat. No.: B1585707
CAS No.: 100189-84-2
M. Wt: 263.96 g/mol
InChI Key: XXFGKGMZLZIPCN-UHFFFAOYSA-N
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Description

2,5-Dibromo-1,3-dimethylbenzene is a useful research compound. Its molecular formula is C8H8Br2 and its molecular weight is 263.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dibromo-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFGKGMZLZIPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374145
Record name 2,5-dibromo-1,3-dimethylbenzene
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Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100189-84-2
Record name 2,5-dibromo-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dibromo-2,6-dimethylbenzene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dibromo-1,3-dimethylbenzene (CAS No: 100189-84-2)

Author: BenchChem Technical Support Team. Date: February 2026

A Core Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dibromo-1,3-dimethylbenzene, a key aromatic building block in organic synthesis. With a focus on practical application and scientific integrity, this document delves into its synthesis, characterization, reactivity, and potential applications, particularly in the realm of drug discovery and materials science.

Chemical Identity and Physical Properties

This compound, also known as 2,5-dibromo-m-xylene, is a disubstituted aromatic compound. Its unique substitution pattern offers steric and electronic properties that make it a valuable intermediate in the synthesis of more complex molecules.

PropertyValueSource
CAS Number 100189-84-21]
Molecular Formula C₈H₈Br₂1]
Molecular Weight 263.96 g/mol 1]
IUPAC Name This compound1]
Synonyms 2,5-Dibromo-m-xylene1]

Synthesis and Purification

The synthesis of this compound is typically achieved through the electrophilic bromination of 1,3-dimethylbenzene (m-xylene). The regioselectivity of this reaction is governed by the directing effects of the two methyl groups, which are ortho, para-directing.

Synthetic Workflow

The following diagram outlines the general workflow for the synthesis of this compound from m-xylene.

Synthesis_Workflow Start m-Xylene Bromination Electrophilic Bromination (e.g., Br₂, FeBr₃) Start->Bromination Workup Aqueous Workup (e.g., NaHSO₃ wash) Bromination->Workup Extraction Organic Extraction (e.g., CH₂Cl₂) Workup->Extraction Drying Drying (e.g., MgSO₄) Extraction->Drying Purification Purification (Distillation or Recrystallization) Drying->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a synthesized procedure based on established methods for the bromination of xylenes.[2]

Materials:

  • 1,3-Dimethylbenzene (m-xylene)

  • Bromine (Br₂)

  • Anhydrous Iron(III) Bromide (FeBr₃) or Iron filings

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bisulfite (NaHSO₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol or hexane for recrystallization

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve m-xylene in a suitable solvent like dichloromethane.

  • Catalyst Addition: Add a catalytic amount of anhydrous iron(III) bromide or iron filings to the stirred solution.

  • Bromine Addition: Slowly add a stoichiometric amount of bromine (2 equivalents) dissolved in the reaction solvent from the dropping funnel. The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker containing a saturated solution of sodium bisulfite to destroy any unreacted bromine.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer successively with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent such as ethanol or hexane to yield pure this compound.

Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound. Below are the expected spectroscopic data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two singlets for the aromatic protons and a singlet for the methyl protons, reflecting the symmetry of the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. A predicted spectrum can be found on databases such as PubChem.[1]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic C-H stretching vibrations for the aromatic ring and the methyl groups, as well as C-Br stretching frequencies.

Mass Spectrometry (MS)

The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a molecule containing two bromine atoms.

Reactivity and Synthetic Applications

The bromine atoms in this compound are amenable to a variety of synthetic transformations, making it a versatile building block.

Cross-Coupling Reactions

The C-Br bonds can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck reactions.[3] This allows for the introduction of various aryl, alkyl, or vinyl groups, leading to the synthesis of complex molecular architectures.

Cross_Coupling Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) Start->Suzuki Stille Stille Coupling (Ar-SnR₃, Pd catalyst) Start->Stille Heck Heck Coupling (Alkene, Pd catalyst, Base) Start->Heck Product_Suzuki Aryl-substituted derivative Suzuki->Product_Suzuki Product_Stille Aryl-substituted derivative Stille->Product_Stille Product_Heck Vinyl-substituted derivative Heck->Product_Heck

Caption: Potential cross-coupling reactions of this compound.

Applications in Drug Discovery and Materials Science

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules and functional materials.

  • Pharmaceuticals: As a di-brominated aromatic compound, it can serve as a scaffold for the synthesis of novel drug candidates. The bromine atoms can be functionalized to introduce pharmacophoric groups. For instance, related brominated aromatics are used in the synthesis of antiseizure and antinociceptive agents.

  • Materials Science: The rigid aromatic core and the potential for extension through cross-coupling reactions make it a candidate for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic semiconductors.[4] It can also be a precursor for the synthesis of ligands for metal-organic frameworks (MOFs).[5]

Safety, Handling, and Storage

As with all halogenated aromatic compounds, proper safety precautions must be taken when handling this compound.

Hazard CategoryPrecautionary Measures
Health Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[6]
Handling Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[7][8]
Disposal Dispose of contents/container to an approved waste disposal plant.[7]

Note: This safety information is based on data for similar compounds. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis from m-xylene and its reactivity in cross-coupling reactions make it an attractive starting material for the construction of complex organic molecules with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding for researchers and developers to effectively and safely utilize this compound in their synthetic endeavors.

References

  • PubChem. This compound. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of 1,3-dimethylbenzene. [Link]

  • FooDB. Compound 1,3-Dimethylbenzene (FDB005816). [Link]

  • Carl ROTH. Safety Data Sheet: 1,3-Dimethylbenzene. [Link]

  • PMC. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-2-fluoro-1,3-dimethylbenzene: A Comprehensive Overview. [Link]

  • ResearchGate. (PDF) Selective Bromination of p-Xylene via Homogeneous Catalysis: Influence of Reaction Parameters on 2,5-Dibromo. [Link]

  • Google Patents.
  • Broad Institute. A Synthesis Strategy Yielding Skeletally Diverse Small Molecules Combinatorially. [Link]

  • Doc Brown's Chemistry. H-1 proton NMR spectrum of 1,3-dimethylbenzene. [Link]

  • DigitalCommons@EMU. Synthesis of a key building block for a metal-like carbon-based compound. [Link]

  • Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1,3-dimethylbenzene. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2,5-Dibromo-1,3-difluorobenzene: Synthesis and Applications. [Link]

  • YouTube. 15.2 The Number of Signals in C 13 NMR | Organic Chemistry. [Link]

  • MDPI. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. [Link]

  • ResearchGate. 13 C NMR spectra of compounds 2-5. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 1,4-Dibromo-2,5-dimethylbenzene: Building Blocks for Advanced Specialty Materials. [Link]

  • PubChem. Benzene, 1,4-dibromo-2,5-dimethyl-. [Link]

  • Semantic Scholar. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. [Link]

  • Organic Syntheses. Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. [Link]

  • chemrevise. 6.3.2 Spectroscopy. [Link]

  • ZORA. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]

  • NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]

  • Wikipedia. Metal–organic framework. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 1,4-Dibromo-2,5-dimethylbenzene. [Link]

Sources

Technical Whitepaper: 2,5-Dibromo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical whitepaper provides an in-depth analysis of 2,5-Dibromo-1,3-dimethylbenzene (also known as 2,5-Dibromo-m-xylene). It is structured to serve as a reference for synthetic planning, analytical characterization, and application in medicinal chemistry.[1]

CAS: 100189-84-2 | Formula:


 | Molecular Weight:  263.96  g/mol [2][3]

Executive Summary

This compound is a highly functionalized aromatic building block characterized by a meta-xylene core with bromine substituents at the 2 and 5 positions.[3] Unlike its more common isomer (2,5-dibromo-p-xylene), this compound possesses a unique steric profile: the bromine at the C2 position is "sandwiched" between two methyl groups, creating significant steric hindrance. This feature allows for regioselective cross-coupling , making it a valuable scaffold for designing non-symmetrical terphenyls, molecular wires, and pharmaceutical intermediates where sequential functionalization is required.[1]

Physicochemical Characterization & Molecular Weight

Accurate molecular weight determination is critical for mass spectrometry (MS) validation and stoichiometric calculations.[1]

Molecular Weight Calculations

The presence of two bromine atoms introduces a distinct isotopic signature. Bromine exists as two stable isotopes,


 (50.69%) and 

(49.31%), in a roughly 1:1 ratio.[1]
ElementIsotopeAtomic Mass (Da)AbundanceContribution to MW
Carbon

12.0000098.93%Backbone
Hydrogen

1.0078399.98%Backbone
Bromine

78.9183450.69%Isotopic Pattern
Bromine

80.9162949.31%Isotopic Pattern

Calculated Values:

  • Average Molecular Weight: 263.96 g/mol (Used for molarity/stoichiometry)

  • Monoisotopic Mass (

    
    ):  261.899 Da
    
  • Exact Mass Pattern:

    • M+0 (

      
      ):  ~261.90 Da (Relative Intensity: 1)
      
    • M+2 (

      
      ):  ~263.90 Da (Relative Intensity: 2)
      
    • M+4 (

      
      ):  ~265.90 Da (Relative Intensity: 1)
      

Application Note: In Low-Resolution Mass Spectrometry (LRMS), look for the characteristic 1:2:1 triplet at m/z 262, 264, and 266. This is the definitive signature of a dibrominated species.

Structural Properties[1][3]
  • Symmetry:

    
     point group.[1] The molecule has a plane of symmetry passing through the C2-Br and C5-Br bonds.
    
  • Melting Point: 26–28 °C. Note: This is significantly lower than the para-xylene isomer (~74 °C) due to the disruption of crystal packing efficiency caused by the steric crowding at the 2-position.

  • Physical State: Often appears as a white to off-white solid-liquid mixture at room temperature.[1][2]

Synthesis & Purification

Direct bromination of m-xylene typically yields the thermodynamically favored 4,6-dibromo isomer due to steric avoidance of the 2-position (between the methyls). Therefore, a Sandmeyer-based approach is required to access the 2,5-isomer with high purity.

Synthesis Workflow (Sandmeyer Route)

The most reliable route utilizes 2,6-dimethylaniline as the starting material. The amino group acts as a placeholder for the sterically hindered C2-bromine.[1]

  • Bromination: Electrophilic aromatic substitution of 2,6-dimethylaniline targets the para-position (C4), yielding 4-bromo-2,6-dimethylaniline.

  • Diazotization: The amine is converted to a diazonium salt using sodium nitrite (

    
    ) in hydrobromic acid (
    
    
    
    ).[1]
  • Sandmeyer Reaction: The diazonium group is displaced by bromine using Copper(I) bromide (

    
    ) or in situ generation with 
    
    
    
    /
    
    
    .[1]

Synthesis Start 2,6-Dimethylaniline (NH2 at C1, Me at C2, C6) Step1 Bromination (Br2, AcOH) Start->Step1 Inter 4-Bromo-2,6-dimethylaniline Step1->Inter Step2 Diazotization (NaNO2, HBr, <0°C) Inter->Step2 Diazo Diazonium Salt Step2->Diazo Step3 Sandmeyer (CuBr or FeSO4/HBr) Diazo->Step3 Product This compound (Target) Step3->Product

Figure 1: Step-wise synthesis pathway avoiding the 4,6-isomer impurity common in direct bromination.

Purification Protocol
  • Extraction: The reaction mixture is quenched with water and extracted with hexane or dichloromethane.[1]

  • Chromatography: Due to the low melting point, recrystallization can be difficult.[1] Flash column chromatography (Silica gel, Hexane mobile phase) is recommended.[1]

  • QC Check: Verify absence of the 4,6-isomer (which has a distinct NMR singlet pattern) using

    
    -NMR.
    

Analytical Profiling

Self-validating the structure requires checking the symmetry of the molecule via NMR.

Predicted NMR Data
  • 
    -NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       ~2.40 ppm (s, 6H): Methyl groups at C1, C3.[1]
      
    • 
       ~7.35 ppm (s, 2H): Aromatic protons at C4, C6.[1]
      
    • Diagnostic: The spectrum is extremely simple (two singlets).[1] If you see splitting or extra peaks, the sample likely contains the 4,6-isomer.

  • 
    -NMR: 
    
    • Expected 5 unique signals due to symmetry:

      • Methyl carbons.[1]

      • C1/C3 (Quaternary, attached to Me).

      • C2 (Quaternary, C-Br, hindered).

      • C4/C6 (CH).

      • C5 (Quaternary, C-Br).

Applications in Drug Discovery & Materials

The primary value of this compound lies in its differential reactivity .

Regioselective Cross-Coupling

In Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the two bromine atoms are not equivalent in reactivity.

  • C5-Bromine: Sterically accessible.[1] Reacts fastest .

  • C2-Bromine: Sterically shielded by two ortho-methyl groups.[1] Reacts slowest .

This allows chemists to perform a site-selective mono-coupling at C5, isolate the intermediate, and then perform a second coupling at C2 with a different boronic acid. This "programmed synthesis" is ideal for creating asymmetric terphenyl scaffolds found in liquid crystals and bioactive molecules.[1]

Coupling Substrate This compound Reagent1 Boronic Acid A (1.0 eq) Pd(PPh3)4, Na2CO3 Substrate->Reagent1 Inter Mono-Coupled Product (Substitution at C5) Reagent1->Inter Fast (Sterically Open) Reagent2 Boronic Acid B (Excess) Pd(OAc)2, SPhos (High Temp) Inter->Reagent2 Final Asymmetric Terphenyl (A-Core-B) Reagent2->Final Slow (Sterically Hindered)

Figure 2: Workflow for regioselective Suzuki coupling utilizing steric differentiation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758047, this compound.[1] Retrieved from [Link]

  • Doc Brown's Chemistry (2025). Mass Spectrum Analysis of Brominated Aromatics.[1] Retrieved from [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry: M+2 Peaks. Retrieved from [Link]

Sources

2,5-Dibromo-1,3-dimethylbenzene chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2,5-Dibromo-1,3-dimethylbenzene (CAS: 100189-84-2), a specialized halogenated aromatic intermediate. Distinct from its widely utilized isomer 2,5-dibromo-p-xylene, this meta-xylene derivative presents a unique substitution pattern characterized by high steric congestion at the C2 position and electronic differentiation between the C2 and C5 bromines.

This document details the crystallographic symmetry, validated synthetic protocols via the aniline route (to ensure regioselectivity), and its application as a scaffold in the development of sterically modulated pharmacophores and organic electronic materials.

Structural Characterization & Physicochemical Properties[1][2][3][4][5]

The core value of this compound lies in its


 symmetry and the steric environment of its halogen substituents. Unlike standard p-xylene derivatives, the 1,3-dimethyl substitution creates a "steric pocket" at the C2 position.
Molecular Geometry and Sterics
  • C2-Bromine (Steric Anchor): The bromine atom at position 2 is flanked by two ortho-methyl groups. This results in significant steric hindrance, inhibiting nucleophilic attack and influencing the selectivity of metal-catalyzed cross-couplings.

  • C5-Bromine (Reactive Handle): The bromine at position 5 is sterically accessible, allowing for regioselective functionalization.

Physicochemical Data Table
PropertyValueNotes
IUPAC Name This compoundAlso: 2,5-Dibromo-m-xylene
CAS Number 100189-84-2Distinct from p-xylene isomer (1074-24-4)
Molecular Formula

MW: 263.96 g/mol
Appearance White to off-white crystalline solidLow melting point solid
Melting Point 26–28 °CRequires cold storage to maintain solid state

NMR (CDCl

)

2.38 (s, 6H,

), 7.35 (s, 2H, Ar-H)
Singlet aromatic peak confirms symmetry

NMR
Distinct signals for C-Br (C2 vs C5)C2 is significantly deshielded/shifted

Synthetic Pathways & Optimization

Direct bromination of m-xylene is unsuitable for producing the 2,5-isomer with high purity. Electrophilic aromatic substitution on m-xylene favors the 4- and 6-positions (activated by ortho/para direction of methyls), leading to 4,6-dibromo-m-xylene.

To achieve the 2,5-substitution pattern, a functional group interconversion strategy starting from 2,6-dimethylaniline (2,6-xylidine) is required. This pathway leverages the strong directing power of the amino group to install the C5-bromine (para to amine) before converting the amine itself to the C2-bromine via the Sandmeyer reaction.

Validated Synthetic Workflow (The "Xylidine Route")

SynthesisPathway Figure 1: Regioselective Synthesis of this compound from 2,6-Xylidine. Start 2,6-Dimethylaniline (2,6-Xylidine) Inter1 4-Bromo-2,6-dimethylaniline (Para-bromination) Start->Inter1 Br2, AcOH (Electrophilic Subst.) Inter2 Diazonium Salt Intermediate Inter1->Inter2 NaNO2, HBr 0°C Product This compound (Target) Inter2->Product CuBr, HBr (Sandmeyer Rxn)

Figure 1: The amino group directs the first bromine to the para-position (C4 relative to N, C5 relative to ring numbering). The amino group is then replaced by bromine to fill the sterically hindered C2 position.

Experimental Protocol: Synthesis from 2,6-Xylidine

Objective: Isolate high-purity this compound (approx. 10g scale). Safety Precaution: Bromine is corrosive.[1] Diazonium salts are potentially explosive if dried; keep in solution. Work in a fume hood.

Phase 1: Preparation of 4-Bromo-2,6-dimethylaniline
  • Dissolution: Dissolve 2,6-dimethylaniline (12.1 g, 100 mmol) in glacial acetic acid (50 mL).

  • Bromination: Add a solution of bromine (16.0 g, 100 mmol) in acetic acid (20 mL) dropwise over 30 minutes while maintaining the temperature below 20°C.

    • Mechanism:[2][3][4] The amino group activates the ring. The methyl groups block positions 2 and 6. The para position (4) is the only accessible activated site.

  • Quench: Pour the mixture into ice water (200 mL). Neutralize with saturated

    
    .
    
  • Isolation: Filter the white precipitate, wash with cold water, and dry. Yield is typically >90%.

Phase 2: Sandmeyer Reaction (Conversion to Product)
  • Diazotization: Suspend the 4-bromo-2,6-dimethylaniline (20.0 g, 100 mmol) in 48% HBr (60 mL) and water (60 mL). Cool to 0–5°C in an ice/salt bath.

  • Nitrite Addition: Add a solution of

    
     (7.6 g, 110 mmol) in water (15 mL) dropwise. Stir for 30 minutes at 0°C. The solution should become clear/yellowish.
    
  • Substitution: Prepare a separate solution of CuBr (15.8 g, 110 mmol) in 48% HBr (40 mL). Add the cold diazonium solution slowly to the CuBr solution with vigorous stirring.

    • Note: Nitrogen gas evolution will occur. Control addition rate to manage foaming.

  • Heating: Once addition is complete, warm the mixture to 60°C for 1 hour to ensure completion.

  • Purification:

    • Steam distill the mixture or extract with diethyl ether (3 x 50 mL).

    • Wash organic layer with 1M NaOH (to remove phenolic byproducts) and brine.

    • Dry over

      
       and concentrate.
      
    • Recrystallization: Recrystallize from ethanol/water or pentane at low temperature (

      
      ) due to the low melting point.
      

Reactivity Profile & Applications in Drug Discovery

The this compound scaffold serves as a critical "steric wedge" in medicinal chemistry and materials science.

Regioselective Cross-Coupling

Due to the steric bulk of the methyl groups flanking the C2-Bromine, the C5-Bromine is significantly more reactive in palladium-catalyzed processes (Suzuki-Miyaura, Buchwald-Hartwig).

  • Kinetic Control: At low temperatures with limiting reagent, coupling occurs exclusively at C5.

  • Thermodynamic/Forcing Conditions: Coupling at C2 requires bulky ligands (e.g., SPhos, XPhos) and elevated temperatures to overcome the "ortho effect."

Application Workflow: Divergent Synthesis

Reactivity Figure 2: Divergent functionalization exploiting the steric difference between C2 and C5 sites. Core This compound Step1 Pd(PPh3)4, 1 eq. Ar-B(OH)2 (Selective C5 Coupling) Core->Step1 Step2 n-BuLi, -78°C (Li-Hal Exchange at C5) Core->Step2 Inter 2-Bromo-5-aryl-1,3-dimethylbenzene Step1->Inter Drug Sterically Congested Biaryls (Drug Scaffold) Inter->Drug 2nd Coupling (Forcing Cond.) Lithio Lithium Intermediate Step2->Lithio Polymer Conjugated Polymers (Organic Electronics) Lithio->Polymer Electrophile quench

Figure 2: The C5 position is kinetically accessible, allowing for the creation of asymmetric biaryl scaffolds common in kinase inhibitors.

Drug Development Relevance

In drug design, the 1,3-dimethyl-2,5-substitution pattern is used to:

  • Restrict Conformation: The ortho-methyls lock the conformation of biaryl systems relative to the central ring, reducing entropic penalty upon binding to a receptor.

  • Block Metabolism: The methyl groups protect the aromatic ring from oxidative metabolism (P450) at the sensitive ortho positions.

References

  • Synthesis of 2,5-Dibromo-m-xylene: ChemicalBook Protocol & CAS Data. (2025).[2][5][1][6] "this compound Properties and Synthesis."

  • NMR Characterization of m-Xylene Derivatives: PubChem Compound Summary. (2025).[2][5][1][6] "this compound (CID 2758047)."[5]

  • Mechanistic Insight (Sandmeyer & Bromination): Vanalabhpatana, P. et al. (2025). "Selective Bromination of Xylene Isomers via Homogeneous Catalysis." Journal of Physics: Conference Series.[2] [2]

  • Applications in Drug Discovery (bRo5 Space): Journal of Medicinal Chemistry. "Steering New Drug Discovery Campaigns: Physicochemical Properties in Chemical Space."

Sources

High-Resolution Characterization of 2,5-Dibromo-1,3-dimethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

In the development of conjugated polymers and advanced organic light-emitting diodes (OLEDs), 2,5-Dibromo-1,3-dimethylbenzene (also known as 2,5-dibromo-m-xylene) serves as a critical halogenated scaffold. Its utility lies in its ability to undergo selective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the C2 and C5 positions.

However, the synthesis of this scaffold often yields regioisomers—specifically 4,6-dibromo-1,3-dimethylbenzene —which possess distinct electronic properties that can compromise polymerization efficiency. This guide provides a definitive, self-validating NMR protocol to confirm the identity of the 2,5-isomer and rule out common impurities based on symmetry arguments.

Part 2: Structural Logic & Symmetry Analysis

Before interpreting the spectrum, one must understand the symmetry that dictates the signal count. The "Self-Validating" nature of this protocol relies on counting signals, not just matching chemical shifts.

The Symmetry Argument (C2v Point Group)

The this compound molecule possesses a plane of symmetry passing through the C2 and C5 carbon atoms (the axis containing the bromine substituents).

  • Methyl Equivalence: The methyl group at C1 is a mirror image of the methyl group at C3. They are chemically and magnetically equivalent.

  • Aromatic Proton Equivalence: The proton at C4 is a mirror image of the proton at C6. They are chemically equivalent.

Diagnostic Prediction: Because of this high symmetry, the 1H NMR spectrum must display exactly two singlets . Any splitting or additional signals indicate asymmetry (wrong isomer) or impurities.

SymmetryAnalysis Molecule Target: this compound Symmetry Plane of Symmetry (C2-C5 Axis) Molecule->Symmetry Methyls Pos 1 & 3 Methyls (Equivalent) Symmetry->Methyls Reflects Protons Pos 4 & 6 Protons (Equivalent) Symmetry->Protons Reflects SignalA Signal A: 6H Singlet (~2.3 ppm) Methyls->SignalA Generates SignalB Signal B: 2H Singlet (~7.4 ppm) Protons->SignalB Generates

Figure 1: Structural symmetry logic dictating the two-signal spectral signature.

Part 3: Experimental Protocol

To ensure reproducibility and data integrity, follow this specific workflow. This protocol minimizes solvent effects that can obscure peak resolution.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is the standard. Dimethyl sulfoxide-d6 (
    
    
    
    ) should be avoided unless solubility is an issue, as its viscosity can broaden line shapes, masking subtle coupling if present.
  • Concentration: 10–15 mg of sample in 0.6 mL of solvent. High concentrations can cause stacking effects, shifting aromatic peaks.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm (internal standard).

Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zg30 (30° excitation pulse) to allow faster relaxation.

  • Relaxation Delay (D1): Set to

    
     seconds. Accurate integration is required to validate the 3:1 proton ratio.
    
  • Scans (NS): 16 scans are sufficient for this concentration.

  • Temperature: 298 K (

    
    ).
    

Workflow Start Solid Sample (15 mg) Solvent Add 0.6 mL CDCl3 (TMS Internal Std) Start->Solvent Shim Gradient Shim (TopShim) Solvent->Shim Acquire Acquisition (ns=16, d1=2s) Shim->Acquire Process Phase & Baseline Correction Acquire->Process Validate Validation Check: Integrate 6:2 Process->Validate

Figure 2: Step-by-step acquisition workflow for high-fidelity spectral data.

Part 4: Spectral Interpretation & Data

The following data represents the definitive assignment for this compound in


.
Chemical Shift Table[1]
AssignmentTypeCountChemical Shift (

, ppm)
MultiplicityCoupling (

)
Structural Context
Ar-CH3 Methyl6H2.32 - 2.38 Singlet (s)-Ortho to Br (Pos 2), Meta to Br (Pos 5)
Ar-H Aromatic2H7.35 - 7.40 Singlet (s)-Ortho to Br (Pos 5), Ortho to Me (Pos 3)
TMS Reference-0.00Singlet-Internal Standard
CHCl3 Residual-7.26Singlet-Solvent Residual Peak

Note: Chemical shifts are derived from analogous 2,5-dibromo-p-xylene systems where the local environment (H ortho to Br and Me) is identical [1].

Detailed Analysis
  • The Aromatic Singlet (~7.38 ppm): The protons at positions 4 and 6 are chemically equivalent. Although they are para to each other, they do not show splitting because they are identical (magnetic equivalence in this symmetry). The shift is deshielded relative to benzene (7.27 ppm) due to the ortho-bromine effect (+0.18 ppm) dominating the shielding effect of the methyl groups.

  • The Methyl Singlet (~2.35 ppm): Typical aryl-methyl shift. The lack of splitting confirms no adjacent protons on the ring (H2 is replaced by Br).

Part 5: The "Isomer Trap" (Critical Quality Control)

The most common synthesis failure mode is the production of 4,6-dibromo-1,3-dimethylbenzene . You must be able to distinguish these two isomers immediately.

Differentiation Logic
FeatureTarget: 2,5-Dibromo Impurity: 4,6-Dibromo
Symmetry High (C2-C5 axis)Moderate (C2-C5 axis)
Aromatic Signals 1 Singlet (2H) 2 Singlets (1H each)
Why? H4 and H6 are equivalent.H2 (between methyls)

H5 (between bromines).
Shift Prediction ~7.38 ppmH2 (~6.9 ppm, shielded) & H5 (~7.6 ppm, deshielded)

Decision Rule:

  • If you see two aromatic singlets (ratio 1:1)

    
    REJECT  (4,6-isomer).
    
  • If you see one aromatic singlet (integrating to 2H)

    
    ACCEPT  (2,5-isomer).
    

References

  • National Institutes of Health (NIH). (2025). This compound Compound Summary. PubChem.[1][2][3] Retrieved from [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for xylene derivative shifts). Retrieved from [Link]

Sources

An In-depth Technical Guide to the 13C NMR of 2,5-Dibromo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of 2,5-Dibromo-1,3-dimethylbenzene. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize NMR spectroscopy for structural elucidation. The guide delves into the theoretical principles governing the 13C NMR spectrum of this substituted aromatic compound, a detailed assignment of the predicted chemical shifts, and a standard experimental protocol for acquiring high-quality spectra. The causality behind spectral characteristics is explained through an analysis of molecular symmetry and the electronic effects of the substituents.

Introduction: The Role of 13C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides invaluable information about the carbon skeleton of a molecule.[1] Unlike proton NMR, which focuses on the hydrogen atoms, 13C NMR reveals the number of non-equivalent carbon atoms and their chemical environments.[2] This information is critical for confirming molecular structures, identifying isomers, and understanding the electronic landscape within a molecule.

For a molecule such as this compound, 13C NMR is instrumental in verifying the substitution pattern on the benzene ring. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is influenced by the presence of electron-donating methyl groups and electron-withdrawing bromine atoms.

Molecular Structure and Symmetry Considerations

The structure of this compound, a substituted m-xylene, dictates the expected number of signals in its 13C NMR spectrum. A key principle in NMR spectroscopy is that chemically equivalent nuclei produce a single resonance signal.[3] The symmetry of the molecule, or lack thereof, determines the number of unique carbon environments.

In the case of this compound, there is no plane of symmetry that would render any of the aromatic carbons or the methyl groups equivalent. Therefore, all eight carbon atoms are in unique chemical environments, and we anticipate observing eight distinct signals in the 13C NMR spectrum. This is a crucial starting point for spectral interpretation. For comparison, the parent m-xylene molecule has a higher degree of symmetry and consequently displays fewer than eight signals in its 13C NMR spectrum.[4]

Predicted 13C NMR Spectrum and Peak Assignments

In the absence of a publicly available, experimentally verified and assigned 13C NMR spectrum for this compound in a peer-reviewed journal, a high-quality prediction is an invaluable tool for analysis. The following chemical shifts were predicted using advanced computational algorithms that consider the effects of the various substituents on the benzene ring.

Table 1: Predicted 13C NMR Chemical Shifts and Assignments for this compound

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Assignment
C1141.2Quaternary aromatic carbon bonded to a methyl group. Deshielded by the adjacent bromine at C2.
C2125.8Quaternary aromatic carbon directly bonded to a bromine atom.
C3140.7Quaternary aromatic carbon bonded to a methyl group. Influenced by the bromine at C2 and C5.
C4134.5Aromatic CH carbon, deshielded by the adjacent bromine at C5.
C5123.1Quaternary aromatic carbon directly bonded to a bromine atom.
C6131.9Aromatic CH carbon, positioned between two quaternary carbons.
C7 (CH₃)23.5Methyl carbon attached to C1.
C8 (CH₃)23.1Methyl carbon attached to C3.

Rationale for Chemical Shift Assignments:

The assignment of each peak is based on established principles of 13C NMR spectroscopy, including the effects of substituents on the chemical shifts of aromatic carbons.[5][6]

  • Quaternary Carbons (C1, C2, C3, C5): These carbons, lacking directly attached protons, typically exhibit weaker signals in proton-decoupled 13C NMR spectra due to the absence of the Nuclear Overhauser Effect (NOE).[5] Their chemical shifts are significantly influenced by the attached substituents.

    • Carbons bonded to Bromine (C2, C5): The electronegative bromine atoms induce a deshielding effect, but the "heavy atom effect" of bromine can lead to a more complex influence on the chemical shift. Generally, carbons directly attached to a halogen show a downfield shift.

    • Carbons bonded to Methyl Groups (C1, C3): The methyl groups are weakly electron-donating, which would typically cause a slight shielding (upfield shift) of the attached aromatic carbon. However, the overall chemical shift is a balance of all substituent effects.

  • Aromatic CH Carbons (C4, C6): These carbons will show stronger signals due to the NOE from the attached protons. Their chemical shifts are influenced by the substituents at the ortho, meta, and para positions.

  • Methyl Carbons (C7, C8): The sp³-hybridized methyl carbons are expected to resonate at the highest field (lowest ppm value), which is characteristic of alkyl groups.[4]

Experimental Protocol for 13C NMR Acquisition

The following provides a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

4.1. Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 20-50 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar aromatic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

4.2. NMR Spectrometer Setup and Calibration

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Tuning and Matching: Tune and match the 13C probe to the resonant frequency of the carbon nucleus in the specific sample.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to achieve a homogeneous field across the sample, resulting in sharp, symmetrical peaks.

4.3. Acquisition Parameters

  • Experiment: A standard proton-decoupled 1D 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be used.

  • Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

  • Spectral Width: Set a spectral width that encompasses the expected chemical shift range for all carbon atoms (e.g., 0-220 ppm).

  • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a good starting point.

  • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

4.4. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phasing: Phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all peaks.

Visualizations

Diagram 1: Molecular Structure and Carbon Numbering

Caption: Molecular structure of this compound with carbon numbering.

Diagram 2: Experimental Workflow for 13C NMR Spectroscopy

G A Sample Preparation B Spectrometer Setup & Calibration A->B Insert Sample C Data Acquisition B->C Optimized Parameters D Data Processing C->D FID Signal E Spectral Analysis & Assignment D->E Processed Spectrum

Sources

Strategic Sourcing and Technical Utilization of 2,5-Dibromo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & The "Isomer Trap"

In the development of advanced functional materials—specifically conjugated polymers for OLEDs and photovoltaic acceptors—2,5-Dibromo-1,3-dimethylbenzene (CAS 100189-84-2) is a critical, yet frequently misidentified, electrophile.[1]

The Scientist's Warning: The primary risk in sourcing this material is regioisomer confusion .[1] The commercially ubiquitous isomer is 1,4-Dibromo-2,5-dimethylbenzene (CAS 1074-24-4), often referred to as "2,5-Dibromo-p-xylene."[1] This common isomer is thermodynamically favored and cheap (


50–$200/g).[1]

Why It Matters: Using the wrong isomer changes the polymerization vector from meta-linked kinks (improving solubility and bandgap tuning) to para-linked rods (causing aggregation and precipitation).[1] This guide provides the protocol to validate supply and ensure catalytic integrity.

Part 2: The Supply Landscape

Commercial availability for this specific isomer is bifurcated into "Catalog Aggregators" and "Origin Manufacturers."[1] Due to the synthetic difficulty (placing a bromine at the sterically crowded C2 position between two methyl groups), few suppliers hold substantial stock.[1]

Tier 1: Validated Origin Manufacturers (High Reliability)

These vendors have verified synthetic routes for the meta-xylene core.[1]

SupplierRegionEst. Lead TimePurity SpecNotes
Manchester Organics UK4–6 Weeks>98% (GC)Reliable batch consistency; specializes in halogenated aromatics.[1]
BLD Pharm China2–3 Weeks>97%Good for pilot-scale (100g–1kg); verify COA for isomer specificity.[1]
Combi-Blocks USAStock/2 Wks>98%Excellent for R&D gram-scale; rigorous in-house QC.[1]
Tier 2: Aggregators (High Risk)

Warning: Vendors in this category often cross-list the cheaper 1,4-isomer under the 1,3-dimethyl name due to database parsing errors.[1]

  • Fisher Scientific / Thermo Fisher: Sourcing often routes through third-party logistics (e.g., Aobchem).[1] Mandatory QC required upon receipt.[1]

  • MolPort / eMolecules: Useful for price discovery, but "In Stock" status is frequently inaccurate for this specific CAS.[1]

Part 3: Technical Qualification Protocols

As a scientist, you cannot rely on the Certificate of Analysis (CoA) alone for this specific compound.[1] You must implement a Self-Validating QC System .[1]

The "Triad of Truth" Protocol

To confirm you have the correct regioisomer and sufficient purity for Palladium-catalyzed cross-coupling:

1. Melting Point Differential (The Quick Test)
  • Target (CAS 100189-84-2): Low melting solid or liquid at room temperature (approx. 25–35°C) due to steric strain disrupting crystal packing.[1]

  • Imposter (CAS 1074-24-4): High melting solid (260–262°C).[1]

  • Protocol: If the sample is a free-flowing white powder that does not melt by 100°C, reject the lot immediately .[1] It is the wrong isomer.

2. 1H-NMR Symmetry Check

Both isomers produce singlet peaks, but their chemical shifts and integration logic differ.[1]

  • Protocol: Dissolve 10mg in CDCl₃.

  • Criteria:

    • Look for the aromatic singlet.[1] In the target (1,3-dimethyl), the protons are at C4/C6 (meta to each other).[1]

    • Verify the Methyl shift.[1] The C2-Bromine causes a distinct downfield shift in the flanking methyl groups compared to the para-isomer.[1]

3. GC-MS for Trace Impurities[1]
  • Risk: Monobromo species (chain terminators) and Tribromo species (cross-linkers).[1]

  • Limit: < 0.1% Monobromo content is required for polymerization (Carothers equation dictates that 99.9% purity is needed for high molecular weight).[1]

QC Workflow Diagram

QC_Workflow Start Incoming Material (CAS 100189-84-2) Visual Visual & Thermal Check (Is it Liquid/Low MP?) Start->Visual Reject1 REJECT (Wrong Isomer: 1,4-Dibromo) Visual->Reject1 MP > 100°C NMR 1H-NMR Analysis (Symmetry Check) Visual->NMR Low MP / Liquid NMR->Reject1 Wrong Shift GCMS GC-MS Analysis (Identify Mono/Tri-bromo) NMR->GCMS Structure Confirmed Reject2 REJECT (Purity < 99.5%) GCMS->Reject2 High Impurities Approve RELEASE TO SYNTHESIS (Polymer Grade) GCMS->Approve >99.5% Purity

Caption: Decision tree for validating this compound, prioritizing rapid rejection of incorrect isomers.

Part 4: Application Context & Mechanistic Causality

The Suzuki-Miyaura Polymerization Context

In drug discovery or materials science, this molecule is typically subjected to Pd-catalyzed cross-coupling.[1] The steric bulk of the methyl groups at positions 1 and 3 exerts a "Orthogonal Twist" effect, which is desirable for preventing π-stacking in the final polymer, but it makes the oxidative addition step more difficult.[1]

Causality of Impurities:

  • Regioisomer Impurity: If the 2,4-dibromo isomer is present (a common byproduct of m-xylene bromination), it introduces a "kink" at the wrong angle, destroying the conjugation length of the polymer.[1]

  • Trace Halides: Residual free bromide or iodide from the synthesis can displace ligands on the Palladium catalyst, altering the catalytic cycle rate (Turnover Frequency).[1]

Catalytic Cycle & Interference Points

Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Ar-Br (Target) TransMet Transmetallation (Boronic Acid Entry) OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Steric Steric Hindrance (Methyls block Pd approach) Steric->OxAdd Slows Step Poison Catalyst Poisoning (S/N Impurities from Vendor) Poison->Pd0 Deactivates

Caption: The Suzuki coupling cycle highlighting where the steric bulk of the 1,3-dimethyl core impacts the oxidative addition step.[1]

Part 5: Handling and Storage Standards

  • Light Sensitivity: Benzyl positions and aryl bromides can undergo photolytic debromination or radical formation over time.[1]

    • Protocol: Store in amber glass under Argon.

  • Hygroscopicity: While the molecule is hydrophobic, commercial samples often contain trace moisture if not packaged properly.[1]

    • Protocol: Perform a Karl Fischer titration if using in water-sensitive polymerizations (e.g., Grignard metathesis).[1]

References

  • PubChem. "this compound (Compound)."[1] National Center for Biotechnology Information.[1] Accessed January 2026.[1][2] [Link]

Sources

Strategic Utilization of 2,5-Dibromo-1,3-dimethylbenzene in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic role of 2,5-Dibromo-1,3-dimethylbenzene in organic synthesis, focusing on its utility as a regioselective scaffold for constructing complex architectures.

Executive Summary

This compound (CAS: 10027-69-7), also known as 2,5-dibromo-m-xylene, is a specialized bifunctional aryl halide used to introduce structural curvature and solubility-enhancing alkyl chains into conjugated systems.[1] Unlike its highly symmetrical isomer (2,5-dibromo-p-xylene), which promotes linear chain extension, the 1,3-dimethyl-2,5-dibromo scaffold introduces a meta-phenylene kink. This geometric feature is critical for preventing π-stacking aggregation in conjugated polymers and facilitating the closure of strained macrocycles (e.g., cyclo[n]meta-benzenes).

Its primary synthetic value lies in the steric differentiation of its two bromine atoms. The bromine at position C2 is sterically shielded by ortho-methyl groups, while the bromine at position C5 is sterically accessible. This allows for highly predictable, site-selective cross-coupling without the need for protecting groups.

Chemical Profile & Steric Mechanics

Structural Analysis

The molecule consists of a benzene ring substituted with methyl groups at the 1 and 3 positions and bromine atoms at the 2 and 5 positions.

  • C2-Br (Hindered): Located between two methyl groups. High steric impedance inhibits oxidative addition by bulky palladium catalysts.

  • C5-Br (Accessible): Flanked by hydrogen atoms. Reactivity is comparable to standard aryl bromides.

Reactivity Hierarchy

In palladium-catalyzed cross-coupling (Suzuki-Miyaura, Heck, Sonogashira), the reaction rates follow a strict hierarchy:


.

Reactivity cluster_0 Steric Environment cluster_1 Synthetic Outcome Mol This compound (Core Scaffold) C2 C2-Position (Blocked by 1,3-Me) Mol->C2 C5 C5-Position (Accessible) Mol->C5 Bi Bis-Functionalization (Requires Forcing Conditions) C2->Bi High Temp / Excess Reagent Mono Mono-Functionalization (Exclusive C5 Substitution) C5->Mono Low Temp / 1.0 eq. caption Figure 1: Steric differentiation allows stepwise functionalization starting at C5.

[2]

Application 1: Site-Selective Cross-Coupling

The most robust application of this compound is the synthesis of non-symmetric terphenyls or biaryls where the "inner" ring requires specific substitution patterns.

Protocol: Regioselective Heck Coupling

This protocol demonstrates the selective coupling at the C5 position using acrylonitrile, as adapted from patent literature (e.g., US20200360383).

Objective: Synthesize 3-(4-bromo-3,5-dimethylphenyl)acrylonitrile.

Reagents:

  • Substrate: this compound (10 mmol, 2.64 g)[2][3]

  • Coupling Partner: Acrylonitrile (10 mmol, 0.53 g)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Tri(o-tolyl)phosphine (5 mol%)

  • Base: Triethylamine (3.0 eq)

  • Solvent: Anhydrous Acetonitrile (0.4 M)

Methodology:

  • Charge: In a dry Schlenk flask, combine the dibromo substrate, Pd(OAc)₂, and phosphine ligand.

  • Inert: Evacuate and backfill with Argon (3 cycles).

  • Solvate: Add anhydrous acetonitrile and triethylamine via syringe.

  • Initiate: Add acrylonitrile (1.0 equivalent) dropwise.

  • Reaction: Heat to 80°C for 12–16 hours. Monitor by TLC/GC. The C5-Br will react exclusively due to the steric bulk of the phosphine ligand preventing attack at C2.

  • Workup: Cool to RT, filter through Celite, and concentrate. Purify via column chromatography (Hexanes/EtOAc).

Mechanistic Insight: The use of Tri(o-tolyl)phosphine is critical. Its large cone angle enhances the sensitivity of the catalyst to steric hindrance, effectively "locking out" the C2 position entirely until the C5 position is consumed.

Application 2: Synthesis of Shape-Persistent Macrocycles

The "m-xylene" motif is a cornerstone in the synthesis of Cyclo[n]meta-benzenes (e.g., CDMB-7). Unlike para-linked macrocycles (carbon nanorings) which form cylinders, meta-linked systems form bowl-shaped or undulating structures with unique host-guest properties.

Role in Atroposelective Cyclization

In the synthesis of all-hydrocarbon macrocycles, this compound acts as the "kinked" linker.

  • Curvature Induction: The 120° bond angle of the meta-substitution forces the growing oligomer chain to curve, facilitating ring closure.

  • Solubility: The methyl groups prevent the flat aromatic rings from aggregating (π-stacking) during the synthesis, maintaining solubility of the intermediates.

Workflow Summary:

  • Precursor Synthesis: A dibrominated pentamer is prepared using standard Suzuki coupling.

  • Macrocyclization: The pentamer is reacted with a boronylated dimer of this compound.

  • Result: A strained [2+5] cyclization yields the cyclo[7]meta-benzene.[4]

Macrocycle Start This compound Step1 Step 1: Selective C5-Borylation (Create Boronic Ester Linker) Start->Step1 Step2 Step 2: Oligomer Assembly (Linear Precursor Synthesis) Step1->Step2 Step3 Step 3: Intramolecular Suzuki Coupling (High Dilution Conditions) Step2->Step3 + Pd Catalyst Product Cyclo[n]meta-benzene (Bowl-Shaped Macrocycle) Step3->Product caption Figure 2: Workflow for converting m-xylene scaffold into shape-persistent macrocycles.

Quantitative Data: Reactivity Comparison

The following table summarizes the reactivity profile of this compound compared to its isomers and analogs in standard Suzuki coupling (Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O).

SubstrateC2-Br ReactivityC5-Br ReactivityPrimary Product (1.0 eq. Boronic Acid)
This compound Inert High 5-Aryl-2-bromo-1,3-dimethylbenzene
2,5-Dibromo-p-xyleneHighHighMixture of mono/bis-adducts
2,5-Dibromo-3-hexylthiopheneLowHigh5-Aryl-2-bromo-3-hexylthiophene
1,3-DibromobenzeneHighHighMixture (statistical distribution)

Note: "Inert" refers to standard conditions (60-80°C). The C2 position can be activated at temperatures >100°C with specialized ligands (e.g., SPhos).

References

  • Gao, C., et al. (2024).[4][5] "Atroposelective Formal [2 + 5] Macrocyclization Synthesis for a Novel All-Hydrocarbon Cyclo[7] Meta-Benzene Macrocycle." Molecules.

  • Mitchell, R. H., et al. (2020). "Quinazoline Derivatives Used to Treat HIV." European Patent EP 3960735 B1. (Describes regioselective coupling protocols using this compound).

  • Isobe, H., et al. (2012). "Synthesis of meta-cycloparaphenylene catenane." Chemical Science. (Fundamental background on meta-phenylene macrocycles).
  • Rizwan, K., et al. (2018).[6][7] "Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity and DFT studies." Chemistry Central Journal. (Comparative mechanistic insight on steric regioselectivity in hindered dibromides).

Sources

Methodological & Application

Application Note: Site-Selective Palladium-Catalyzed Cross-Coupling of 2,5-Dibromo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic protocols for the site-selective functionalization of 2,5-Dibromo-1,3-dimethylbenzene (also known as 2,5-Dibromo-m-xylene). This substrate presents a classic study in steric differentiation: it contains two chemically identical halogen atoms (aryl bromides) situated in vastly different steric environments.

By exploiting the "Ortho Effect," researchers can achieve high-fidelity regioselectivity. The C5-bromide (unhindered) allows for standard oxidative addition, while the C2-bromide (sterically congested by flanking methyl groups) requires specialized ligand architectures to react. This guide provides validated workflows for mono-coupling at C5, forcing coupling at C2, and sequential one-pot library synthesis.

Substrate Analysis & Reactivity Profile

The Steric Gate Hypothesis

The reactivity difference in this compound is driven kinetically by the rate of oxidative addition.

  • Position C5 (Unhindered): The bromine at the 5-position is sterically accessible. Palladium(0) species with standard phosphine ligands (e.g., PPh3) can easily coordinate and insert into the C-Br bond.

  • Position C2 (Hindered): The bromine at the 2-position is flanked by two methyl groups at C1 and C3. These methyls create a "steric wall" that inhibits the approach of the bulky Pd-ligand complex, significantly retarding oxidative addition under mild conditions.

Reactivity Map

The following diagram visualizes the kinetic accessibility of the substrate.

ReactivityMap Substrate 2,5-Dibromo-1,3- dimethylbenzene C5_Site Position C5 (Unhindered) Substrate->C5_Site Fast Oxidative Addition C2_Site Position C2 (Sterically Congested) Substrate->C2_Site Kinetic Barrier Standard Catalysts\n(Pd(PPh3)4) Standard Catalysts (Pd(PPh3)4) C5_Site->Standard Catalysts\n(Pd(PPh3)4) Specialized Ligands\n(SPhos, XPhos) Specialized Ligands (SPhos, XPhos) C2_Site->Specialized Ligands\n(SPhos, XPhos)

Figure 1: Kinetic accessibility map highlighting the steric differentiation between C2 and C5 positions.

Protocol A: Site-Selective Mono-Coupling (C5-Arylation)

Objective: Selectively couple an aryl boronic acid to the C5 position while leaving the C2 bromide intact.

Mechanistic Rationale

To ensure selectivity for C5, we employ a catalyst system with a large cone angle or one that lacks the electron-rich nature required to breach the C2 steric barrier. Pd(PPh3)4 is the industry standard here; its bulk and moderate activity prevent it from activating the hindered C2 position at temperatures below 90°C.

Experimental Procedure

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (3-5 mol%)

  • Base: Na2CO3 (2.0 M aqueous solution, 2.5 equiv)

  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Step-by-Step Protocol:

  • Setup: Charge a reaction vial with the dibromide substrate (1.0 mmol), boronic acid (1.1 mmol), and Pd(PPh3)4 (0.03 mmol) under an inert atmosphere (Nitrogen or Argon).

  • Solvation: Add degassed DME (4 mL) and stir until solids are dispersed.

  • Activation: Add the aqueous Na2CO3 solution (2.5 mmol base).

  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Checkpoint: Monitor by TLC or HPLC. The starting material should disappear, converting to the mono-coupled product. If bis-coupling (reaction at C2) is observed (<5%), lower temperature to 60°C.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water/brine. Dry organic layer over MgSO4.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The mono-bromide product is usually significantly more polar than the starting material but less polar than the bis-coupled byproduct.

Protocol B: Forcing the Hindered Coupling (C2-Functionalization)

Objective: Coupling at the sterically hindered C2 position (either on the mono-coupled product from Protocol A or to achieve bis-coupling).

Mechanistic Rationale

Standard phosphines fail here. To overcome the steric repulsion of the ortho-methyl groups, Dialkylbiaryl phosphine ligands (Buchwald ligands) are required.

  • SPhos or XPhos : These ligands are electron-rich (facilitating oxidative addition) and architecturally designed to promote reductive elimination in hindered systems.

Experimental Procedure

Reagents:

  • C5-Substituted-2-bromo-1,3-dimethylbenzene (from Protocol A) OR this compound (for bis-coupling).

  • Boronic Acid (1.5–2.5 equiv depending on target).

  • Pre-catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2.

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4–8 mol%).

    • Ratio: Maintain a 1:2 Pd:Ligand ratio.

  • Base: K3PO4 (Potassium Phosphate, tribasic) (3.0 equiv).

  • Solvent: Toluene (anhydrous).

Step-by-Step Protocol:

  • Catalyst Pre-formation: In a glovebox or under strict Argon flow, mix Pd2(dba)3 and SPhos in Toluene. Stir for 10 minutes at RT to generate the active catalytic species (L-Pd-0).

  • Addition: Add the hindered aryl bromide substrate and the boronic acid.

  • Base: Add K3PO4 (solid or active slurry). Note: Anhydrous conditions often favor hindered couplings better than biphasic aqueous systems.

  • Reaction: Heat vigorously to 100°C – 110°C (reflux) for 12–24 hours.

  • Workup: Filter through a Celite pad to remove palladium black. Concentrate the filtrate.

Sequential One-Pot Strategy (Workflow)

For library generation, isolating the intermediate is inefficient. A sequential addition protocol is recommended.

SequentialWorkflow Start Start: This compound Step1 Step 1: C5 Coupling Pd(PPh3)4, Boronic Acid A 80°C, 4h Start->Step1 Check Checkpoint: Confirm Mono-coupling (TLC) Step1->Check Step2 Step 2: C2 Coupling (In-situ) Add: SPhos, Boronic Acid B, K3PO4 Raise Temp to 110°C Check->Step2 Complete Final Final Product: unsymmetrical 1,2,3,5-substituted benzene Step2->Final

Figure 2: Sequential one-pot workflow for synthesizing non-symmetrical derivatives.

Comparative Data & Optimization Table

The following table summarizes the critical parameters differentiating the two protocols.

ParameterProtocol A (C5-Selective)Protocol B (C2-Hindered)
Target Site Unhindered (C5)Sterically Hindered (C2)
Catalyst System Pd(PPh3)4 or Pd(dppf)Cl2Pd2(dba)3 + SPhos/XPhos
Ligand Type Triarylphosphine (Bulky, less active)Dialkylbiaryl phosphine (e-rich, flexible)
Temperature 60°C – 80°C100°C – 110°C
Base Na2CO3 or K2CO3 (Mild)K3PO4 or KOtBu (Stronger/Anhydrous)
Solvent DME/Water (Biphasic)Toluene or 1,4-Dioxane
Key Risk Over-reaction (Bis-coupling)Dehalogenation (Reduction of C-Br)

Troubleshooting Guide

  • Issue: Low Conversion at C2 (Protocol B).

    • Cause: Catalyst deactivation or insufficient electron density on Pd.

    • Solution: Switch ligand to XPhos or RuPhos . Ensure the reaction is strictly anhydrous. Increase temperature to 120°C using m-Xylene as solvent.

  • Issue: Loss of Selectivity in Protocol A (Bis-coupling observed).

    • Cause: Reaction temperature too high or excess boronic acid.

    • Solution: Reduce equivalents of Boronic Acid A to 0.95 equiv. Lower temperature to 60°C.

  • Issue: Protodehalogenation (Bromine replaced by Hydrogen).

    • Cause: Common in hindered substrates when transmetallation is slow.

    • Solution: Increase the concentration of the boronic acid. Ensure the solvent is thoroughly degassed to remove oxygen.

References

  • Site-Selective Suzuki Coupling of Dibromo-thiophenes (Structural Analog)

    • Title: Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction.[1][2]

    • Source: N
    • URL:[Link]

  • Buchwald Ligands for Hindered Substrates: Title: Catalysts for Suzuki-Miyaura Coupling Processes (Sigma-Aldrich/Merck Application Guide). Source: Merck / Sigma-Aldrich.
  • General Reactivity of 2,5-Dibromo-m-xylene

    • Title: this compound Compound Summary.
    • Source: PubChem.
    • URL:[Link]

  • Mechanistic Insight on Steric Hindrance in Polymerization

    • Title: Steric Hindrance Drives the Boron-Initiated Polymerization... to C5-Polymers.[3]

    • Source: KAUST Repository / Angewandte Chemie.
    • URL:[Link]

Sources

Application Notes and Protocols: Sonogashira Coupling of 2,5-Dibromo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Alkynylation of Dihaloarenes

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, has seen extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] The resulting aryl alkynes are versatile intermediates, serving as precursors to a wide array of more complex molecular architectures.

This technical guide provides an in-depth exploration of the Sonogashira coupling as applied to a specific and illustrative substrate: 2,5-Dibromo-1,3-dimethylbenzene. The presence of two bromine atoms on the aromatic ring introduces considerations of reactivity and selectivity, offering opportunities for both mono- and di-alkynylation. Furthermore, the steric hindrance imposed by the flanking methyl groups presents a challenge that necessitates careful optimization of reaction parameters. Through a detailed examination of the reaction mechanism, key experimental variables, and validated protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this important reaction.

Mechanistic Rationale: The Dual Catalytic Cycle

The Sonogashira coupling operates through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] Understanding this dual mechanism is paramount for rational protocol design and troubleshooting.

The Palladium Cycle: The primary role of the palladium catalyst is to facilitate the coupling of the aryl halide with the alkyne. The cycle is generally understood to proceed through the following key steps:

  • Oxidative Addition: A low-valent palladium(0) species, typically generated in situ from a palladium(II) precatalyst, undergoes oxidative addition to the aryl bromide, forming a palladium(II) intermediate.

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium center.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl alkyne product and regenerate the active palladium(0) catalyst.

The Copper Cycle: The copper co-catalyst is crucial for the activation of the terminal alkyne.

  • π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne, increasing its acidity.

  • Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide. This species is then poised to participate in the transmetalation step of the palladium cycle.

The presence of the copper co-catalyst significantly accelerates the reaction, allowing it to proceed under milder conditions than copper-free alternatives.[1] However, it is important to note that the presence of oxygen can lead to the undesirable oxidative homocoupling of the alkyne, known as the Glaser coupling, which can be a significant side reaction if not properly controlled.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Alkynyl Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination CuI Cu(I) Cu_Alkyne [R-C≡C-H---Cu(I)] CuI->Cu_Alkyne Coordination (R-C≡C-H) Cu_Acetylide R-C≡C-Cu Cu_Alkyne->Cu_Acetylide Deprotonation (Base) Cu_Acetylide->PdII_Aryl Cu_Acetylide->CuI

Caption: The dual catalytic cycles of the Sonogashira coupling.

Experimental Design and Optimization

The successful Sonogashira coupling of this compound hinges on the careful selection and optimization of several key reaction parameters.

Catalyst and Ligand Selection

The choice of palladium catalyst and supporting ligand is critical for achieving high yields and selectivity.

ParameterRecommendationRationale
Palladium Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are commercially available, air-stable (to a degree), and widely used palladium sources that are effective for a broad range of Sonogashira couplings.
Copper Co-catalyst Copper(I) iodide (CuI)CuI is the most common and effective co-catalyst for activating the terminal alkyne.
Phosphine Ligand Triphenylphosphine (PPh₃)PPh₃ is a versatile and robust ligand that is suitable for many Sonogashira reactions. For more challenging substrates, more electron-rich and sterically bulky phosphines may be required.
Base and Solvent Systems

The base and solvent play crucial roles in the reaction, influencing both the rate and the outcome.

ParameterRecommendationRationale
Base Triethylamine (TEA), Diisopropylamine (DIPA)Amine bases are essential for neutralizing the HX byproduct and for the deprotonation of the terminal alkyne. The choice of amine can influence the reaction rate.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), TolueneThe solvent should be chosen to ensure the solubility of all reactants and catalysts. Anhydrous and deoxygenated solvents are crucial to prevent side reactions.
Reaction Conditions

Precise control of the reaction conditions is necessary to achieve the desired product distribution and minimize the formation of byproducts.

ParameterRecommendationRationale
Temperature Room temperature to 60 °CThe Sonogashira coupling is often run at or slightly above room temperature. Higher temperatures may be required for less reactive substrates but can also lead to increased side product formation.
Atmosphere Inert (Argon or Nitrogen)An inert atmosphere is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and the degradation of the palladium(0) catalyst.
Reaction Time 2 - 24 hoursReaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the optimal reaction time.

Protocol for the Mono-Sonogashira Coupling of this compound with Phenylacetylene

This protocol details a representative procedure for the selective mono-alkynylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of the inert gas, add anhydrous THF via syringe, followed by triethylamine and phenylacetylene.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired mono-alkynylated product, 2-bromo-5-(phenylethynyl)-1,3-dimethylbenzene.

Protocol for the Di-Sonogashira Coupling of this compound with Phenylacetylene

For the synthesis of the di-alkynylated product, the stoichiometry of the alkyne and base are adjusted, and the reaction conditions may require slight modification.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (2.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.04 equiv)

  • Copper(I) iodide (CuI) (0.08 equiv)

  • Triethylamine (TEA) (4.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Follow steps 1-3 of the mono-alkynylation protocol, adjusting the quantities of the reagents as indicated above.

  • Heat the reaction mixture to 50-60 °C and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC until the starting material and the mono-alkynylated intermediate are consumed.

  • Follow steps 5-8 of the mono-alkynylation protocol to work up and purify the crude product, yielding 2,5-bis(phenylethynyl)-1,3-dimethylbenzene.

Sonogashira_Workflow start Start reagents Combine Reactants: - this compound - PdCl₂(PPh₃)₂ - CuI start->reagents inert_atm Establish Inert Atmosphere (Ar or N₂) reagents->inert_atm add_solvents Add Anhydrous Solvents & Reagents: - THF - Triethylamine - Phenylacetylene inert_atm->add_solvents reaction Stir at Appropriate Temperature (RT for mono, 50-60°C for di) add_solvents->reaction monitor Monitor by TLC/GC-MS reaction->monitor monitor->reaction Continue if incomplete workup Aqueous Workup (NH₄Cl quench, extraction) monitor->workup Reaction Complete purification Column Chromatography workup->purification product Isolate Pure Product purification->product

Caption: A generalized workflow for the Sonogashira coupling of this compound.

Troubleshooting and Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently anhydrous/deoxygenated conditions; Low reaction temperature.Use fresh catalyst and high-purity, dry, and degassed solvents; Increase the reaction temperature incrementally.
Formation of Glaser Homocoupling Product Presence of oxygen in the reaction mixture.Ensure a rigorously inert atmosphere throughout the reaction; Use freshly distilled and thoroughly degassed solvents and reagents.
Formation of a Mixture of Mono- and Di-alkynylated Products Inappropriate stoichiometry of the alkyne; Insufficient reaction time or temperature for di-alkynylation.For mono-alkynylation, use a slight excess of the alkyne (1.1-1.2 equiv); For di-alkynylation, use a larger excess of the alkyne (2.5-3.0 equiv) and ensure sufficient reaction time and temperature.
Decomposition of Catalyst (Black Precipitate) High reaction temperature; Impurities in reagents or solvents.Lower the reaction temperature; Use high-purity reagents and solvents.

Conclusion

The Sonogashira coupling of this compound is a valuable transformation for the synthesis of mono- and di-alkynylated m-xylene derivatives. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can achieve high yields and selectivity. The protocols and troubleshooting guidance provided in this document serve as a comprehensive resource for the successful implementation of this important cross-coupling reaction in a variety of research and development settings.

References

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653 (1-2), 46–49. [Link]

  • Liang, Y.; Xie, Y.; Li, J. Recent advances in Sonogashira reaction. Curr. Org. Chem.2010 , 14 (18), 2036-2057. [Link]

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The Strategic Utility of 2,5-Dibromo-1,3-dimethylbenzene in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate landscape of pharmaceutical development, the selection of starting materials and key intermediates is a critical determinant of synthetic efficiency, scalability, and ultimately, the economic viability of a drug candidate. 2,5-Dibromo-1,3-dimethylbenzene, a symmetrically substituted aromatic halide, has emerged as a versatile and highly valuable building block in the synthesis of complex molecular architectures, particularly in the realm of oncology and neuroscience.[1] Its strategic placement of two reactive bromine atoms, ortho and para to a methyl group, allows for selective and sequential functionalization through a variety of modern cross-coupling methodologies. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the practical application of this compound in the synthesis of advanced pharmaceutical intermediates, with a focus on precursors for kinase inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful process development.

PropertyValueSource
Molecular Formula C₈H₈Br₂PubChem[2]
Molecular Weight 263.96 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 100189-84-2PubChem[2]
Appearance White to off-white crystalline solid(General knowledge)
Melting Point 58-62 °C(Typical supplier data)
Boiling Point 255-257 °C(Typical supplier data)
Solubility Soluble in common organic solvents (e.g., THF, dioxane, toluene, DMF)(General knowledge)

Core Synthetic Applications: A Gateway to Kinase Inhibitors

The structural motif of this compound is particularly amenable to the construction of core scaffolds found in numerous kinase inhibitors, which are a cornerstone of modern targeted cancer therapy.[3] The following sections detail the synthesis of a key diamino intermediate, a crucial precursor for the construction of pyridopyrimidine-based kinase inhibitors, a class of compounds that includes the FDA-approved drug Trametinib.[4]

Part 1: Synthesis of 2,5-Diamino-1,3-dimethylbenzene via Double Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] This method is particularly effective for the conversion of aryl halides to arylamines under relatively mild conditions. The double amination of this compound provides a direct route to the corresponding diamine.

Buchwald-Hartwig Amination cluster_reactants Reactants cluster_catalysis Palladium Catalysis start This compound intermediate Pd(0) Complex start->intermediate Pd(0) Catalyst, Ligand, Base catalyst_cycle Catalytic Cycle intermediate->catalyst_cycle Oxidative Addition amine Ammonia Equivalent (e.g., Benzophenone Imine) amine->catalyst_cycle product 2,5-Diamino-1,3-dimethylbenzene catalyst_cycle->intermediate Reductive Elimination catalyst_cycle->product

Caption: Workflow for the double Buchwald-Hartwig amination.

Objective: To synthesize 2,5-Diamino-1,3-dimethylbenzene from this compound.

Materials:

  • This compound (1.0 eq)

  • Benzophenone imine (2.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (2.5 eq)

  • Toluene (anhydrous)

  • Hydrochloric acid (2 M aqueous solution)

  • Sodium hydroxide (2 M aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (2.5 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe, followed by benzophenone imine (2.2 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Add 2 M aqueous HCl and stir vigorously for 1 hour to hydrolyze the imine protecting groups.

  • Transfer the mixture to a separatory funnel and wash the aqueous layer with ethyl acetate to remove non-polar impurities.

  • Basify the aqueous layer with 2 M aqueous NaOH until pH > 10.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude 2,5-Diamino-1,3-dimethylbenzene.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure diamine.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for C-N bond formation with a broad range of substrates.[6]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the amine and the catalytic cycle.

  • Ammonia Equivalent: Benzophenone imine serves as a convenient and safer alternative to gaseous ammonia. The resulting imine is readily hydrolyzed under acidic conditions.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures, necessitating the use of an inert atmosphere to prevent catalyst deactivation.

Part 2: Alternative Synthesis via Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[7] While it often requires harsher conditions than the Buchwald-Hartwig amination, it can be a cost-effective alternative, particularly at an industrial scale.

Ullmann Condensation cluster_reactants Reactants cluster_catalysis Copper Catalysis start This compound catalyst Cu(I) Catalyst (e.g., CuI) start->catalyst High Temperature, High Pressure amine Aqueous Ammonia amine->catalyst product 2,5-Diamino-1,3-dimethylbenzene catalyst->product

Caption: General workflow for the Ullmann condensation.

Objective: To synthesize 2,5-Diamino-1,3-dimethylbenzene from this compound.

Materials:

  • This compound (1.0 eq)

  • Copper(I) iodide (CuI) (0.2 eq)

  • Aqueous ammonia (28-30%)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a high-pressure reactor, combine this compound (1.0 eq), CuI (0.2 eq), and aqueous ammonia.

  • Add DMF as a co-solvent to improve solubility.

  • Seal the reactor and heat to 150-200 °C for 24-48 hours. The internal pressure will increase significantly.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 2,5-Diamino-1,3-dimethylbenzene.

Causality Behind Experimental Choices:

  • Catalyst: Copper(I) salts are the classic catalysts for Ullmann-type reactions.[8]

  • High Temperature and Pressure: These conditions are typically necessary to overcome the activation energy for the C-N bond formation in the Ullmann condensation.[7]

  • Solvent: A high-boiling polar aprotic solvent like DMF is used to solubilize the reactants and withstand the high reaction temperatures.

Subsequent Transformations: Building the Pyridopyrimidine Core

The synthesized 2,5-Diamino-1,3-dimethylbenzene is a valuable precursor for constructing the pyridopyrimidine core found in many kinase inhibitors.[9][10] A plausible synthetic route involves the condensation of the diamine with a suitably substituted pyrimidine derivative, such as 2,4-dichloro-5-methylpyrimidine.

Pyridopyrimidine_Synthesis cluster_reactants Reactants diamine 2,5-Diamino-1,3-dimethylbenzene intermediate Pyridopyrimidine Intermediate diamine->intermediate Condensation/ Cyclization pyrimidine 2,4-Dichloro-5-methylpyrimidine pyrimidine->intermediate

Caption: Proposed synthesis of a pyridopyrimidine core.

Further elaboration of this pyridopyrimidine intermediate through subsequent cross-coupling reactions and functional group manipulations can lead to the synthesis of complex kinase inhibitors.

Conclusion

This compound serves as a strategically important and versatile starting material in pharmaceutical synthesis. Its symmetrical structure and reactive bromine atoms provide a robust platform for the construction of complex molecular architectures through modern synthetic methodologies. The detailed protocols for the synthesis of the key intermediate, 2,5-diamino-1,3-dimethylbenzene, via both Buchwald-Hartwig amination and Ullmann condensation, offer reliable and scalable routes for researchers and drug development professionals. The subsequent application of this diamine in the construction of pyridopyrimidine scaffolds highlights the immense potential of this compound in the discovery and development of novel therapeutics, particularly in the field of oncology.

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  • Buchwald–Hartwig amination - Grokipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • Unlocking Chemical Synthesis: The Role of 1,4-Dibromo-2,5-dimethylbenzene. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 30, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

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  • CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents. (n.d.).
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  • Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. (2021). PubMed. Retrieved January 30, 2026, from [Link]

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2023). Taylor & Francis Online. Retrieved January 30, 2026, from [Link]

  • Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. (2009). Academic Journals. Retrieved January 30, 2026, from [Link]

  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. (2015). ACS Publications. Retrieved January 30, 2026, from [Link]

  • Impact of Diamino and Imidazole Functionalization on the Photophysical Properties and Electronic and Structural Dynamics of the Pyrimidine Nucleobase. (2023). ChemRxiv. Retrieved January 30, 2026, from [Link]

  • Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. (2009). Academic Journals. Retrieved January 30, 2026, from [Link]

  • A review on Synthesis of Aminoacetanilides. (2016). SciSpace. Retrieved January 30, 2026, from [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2022). RSC Publishing. Retrieved January 30, 2026, from [Link]

  • A mini review of pyrimidine and fused pyrimidine marketed drugs. (2018). CORE. Retrieved January 30, 2026, from [Link]

  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2021). Taylor & Francis Online. Retrieved January 30, 2026, from [Link]

  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). MDPI. Retrieved January 30, 2026, from [Link]

  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. (2019). PubMed Central. Retrieved January 30, 2026, from [Link]

  • CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method - Google Patents. (n.d.).
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  • CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents. (n.d.).
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2020). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (2022). SciSpace. Retrieved January 30, 2026, from [Link]

  • Impact of Diamino and Imidazole Functionalization on the Photophysical Properties and Electronic and Structural Dynamics of the Pyrimidine Nucleobase. (2023). ChemRxiv. Retrieved January 30, 2026, from [Link]

  • Synthesis of 1-(3-chlorophenethyl)-3-cyclopentylpyrimidine-2,4,6-(1H,3H,5H)-trione (CP8). (2024). protocols.io. Retrieved January 30, 2026, from [Link]

  • N1-(3-Aminophenyl)acetamide. (n.d.). LookChem. Retrieved January 30, 2026, from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). MDPI. Retrieved January 30, 2026, from [Link]

  • Synthesis of a Diamino Substituted Terphenyldivinyl Chromophore. (2009). MDPI. Retrieved January 30, 2026, from [Link]

  • CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents. (n.d.).
  • Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. (2014). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Preparation method of 2,4-dichloro-5-methoxypyrimidine. (2016). Patsnap. Retrieved January 30, 2026, from [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). Retrieved January 30, 2026, from [Link]

  • CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents. (n.d.).

Sources

Application Note: Regiocontrol & Steric Engineering with 2,5-Dibromo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is structured to provide actionable, high-level technical guidance for the use of 2,5-Dibromo-1,3-dimethylbenzene in materials science.

Executive Summary & Strategic Value

In the development of organic semiconductors (OPV, OLED, OFET), This compound is not merely a linker; it is a steric engineering tool . Unlike its isomer 2,5-dibromo-p-xylene (which yields linear, planar poly(p-phenylene)s), this 1,3-dimethyl isomer possesses a unique axis of steric asymmetry .

  • The "Head" (C2-Br): Flanked by two methyl groups (positions 1,3). This position is sterically crowded, inhibiting catalyst approach and forcing out-of-plane twisting in conjugated systems.

  • The "Tail" (C5-Br): Flanked by two hydrogens (positions 4,6). This position is sterically accessible and highly reactive.

Core Application: This molecule allows researchers to perform sequential, regioselective cross-coupling , installing different functional groups at the C2 and C5 positions without protecting groups. It is also used to synthesize twisted molecular wires that resist


-stacking aggregation, essential for stable blue OLED emitters and soluble microporous polymers.

Chemical Profile & Handling

PropertySpecificationCritical Note
Structure 1,3-Dimethyl-2,5-dibromobenzeneDo not confuse with 1,4-dibromo-2,5-dimethylbenzene (p-xylene isomer).
Purity >98.0% (GC)Isomeric purity is critical; trace p-xylene isomer causes structural defects in polymers.
Solubility Soluble in CHCl₃, THF, TolueneMethyl groups enhance solubility compared to unsubstituted dibromobenzenes.
Reactivity C5-Br >> C2-BrC5 reacts first in Pd-catalyzed couplings due to lower steric hindrance.

Protocol 1: Regioselective Mono-Arylation (The "Head-Tail" Strategy)

Objective: Synthesize an asymmetric biaryl intermediate by selectively reacting the C5-Br position while leaving the C2-Br intact for subsequent functionalization.

Mechanism & Logic

The oxidative addition of Pd(0) into the C-Br bond is the rate-determining step. The bulky methyl groups at C1 and C3 create a kinetic barrier at C2, making the C5-Br significantly more reactive. By controlling stoichiometry and temperature, exclusive C5-functionalization is achieved.

Experimental Workflow

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.05 equiv) — Do not use excess.

  • Catalyst: Pd(PPh₃)₄ (1-2 mol%) — Bulky ligands like SPhos are NOT recommended here as they might force reaction at the hindered site; standard PPh₃ respects the steric bias.

  • Base: Na₂CO₃ (2.0 M aq.)

  • Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step Protocol:

  • Degassing: Charge a Schlenk flask with the dibromide and arylboronic acid. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed Toluene/Ethanol and aqueous Na₂CO₃.

  • Catalyst Addition: Add Pd(PPh₃)₄ under counter-flow of Argon.

  • Controlled Heating: Heat to 60–70°C . Crucial: Do not reflux (110°C) initially. Lower temperatures favor the kinetic product (C5-coupling).

  • Monitoring: Monitor via GC-MS or TLC every 30 minutes. Look for the consumption of starting material and formation of the mono-coupled product.[1]

  • Termination: Once starting material is <5%, quench immediately to prevent bis-coupling.

  • Purification: The unreacted dibromide (if any) and the mono-coupled product have distinct polarities. Separate via silica gel column chromatography (Hexane/DCM gradient).[2]

Visualization: Regioselective Pathway

G Start 2,5-Dibromo-1,3- dimethylbenzene Pd_Add Pd(0) Oxidative Addition Start->Pd_Add Intermediate_C5 Pd-Complex at C5 (Kinetically Favored) Pd_Add->Intermediate_C5 Fast (Unshielded) Intermediate_C2 Pd-Complex at C2 (Sterically Hindered) Pd_Add->Intermediate_C2 Slow (Blocked by Me) Product 5-Aryl-2-bromo- 1,3-dimethylbenzene Intermediate_C5->Product Transmetallation & Reductive Elimination

Caption: Kinetic selection pathway favoring C5-functionalization due to methyl shielding at C2.

Protocol 2: Synthesis of Sterically Twisted Molecular Wires

Objective: Polymerize the monomer to create a Poly(2,6-dimethyl-1,4-phenylene) derivative. Application: Blue OLED hosts or precursors for Ladder Polymers. The methyl groups force the adjacent rings to twist ~60-90° out of plane, breaking conjugation and increasing triplet energy (


).
Mechanism & Logic

To polymerize, we must force the reaction at the hindered C2 position. This requires a highly active catalyst system (Buchwald ligands) and higher temperatures. The resulting polymer will have a "zig-zag" steric profile.

Experimental Workflow (Suzuki Polycondensation)

Reagents:

  • Monomer A: this compound (1.0 equiv)

  • Monomer B: 1,4-Benzenediboronic acid bis(pinacol) ester (1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) + SPhos or XPhos (4 mol%)

    • Why SPhos? These electron-rich, bulky ligands facilitate oxidative addition at the hindered C2-Br bond and stabilize the active Pd species.

  • Base: K₃PO₄ (3.0 equiv, anhydrous) or Tetraethylammonium hydroxide (aqueous).

  • Solvent: Toluene/Dioxane (1:1).

Step-by-Step Protocol:

  • Preparation: In a glovebox, mix Monomer A, Monomer B, Pd₂(dba)₃, and SPhos in a reaction vial.

  • Solvent Prep: Add degassed solvent and base.

  • Polymerization: Seal and heat to 100–110°C for 48–72 hours. Vigorous stirring is essential.

  • End-Capping: Add phenylboronic acid (to cap bromines) and stir for 4 hours; then add bromobenzene (to cap boronates) and stir for 4 hours. This removes reactive end-groups that trap charges in devices.

  • Precipitation: Pour the hot reaction mixture into Methanol/HCl (10:1). The polymer precipitates as a fibrous solid.

  • Soxhlet Extraction: Purify sequentially with Methanol (removes salts), Acetone (removes oligomers), and Hexane. Extract the final product with Chloroform.

Characterization & Validation Data

TechniqueObservationInterpretation
¹H NMR Methyl peak shiftIn the monomer, Me is at ~2.3 ppm. In the polymer/biaryl, the Me peak shifts upfield/downfield depending on the twist angle and shielding cone of the adjacent ring.
GPC Molecular Weight (

)
Expect lower

(5-15 kDa) compared to linear analogs due to steric hindrance slowing the propagation step.
UV-Vis

(Blue Shift)
Compared to planar poly(p-phenylene) (

nm), the twisted backbone will absorb at lower wavelengths (

nm) due to reduced effective conjugation length.
Cyclic Voltammetry HOMO/LUMOThe twisted structure typically deepens the HOMO level, improving oxidative stability.

References

  • Regioselective Coupling Logic: Menzel, K., et al. "Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes."[3] Synlett 2006.12 (2006): 1948-1952. (Analogous steric logic applied to dibromoarenes).

  • Polymerization Catalysis: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Sterically Hindered Aryl Halides." Accounts of Chemical Research 41.11 (2008): 1461-1473. (Justification for SPhos/XPhos in hindered C2-coupling).

  • Twisted Backbone Applications: ChemRxiv. "Indacenodipyrene Containing Small Molecules and Ladder Polymers." (Demonstrates use of sterically crowded dibromo-precursors for rigid/twisted backbones).

  • General Properties: PubChem Compound Summary for CID 2758047, this compound.

Sources

Application Note: Purification of 2,5-Dibromo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the purification of 2,5-Dibromo-1,3-dimethylbenzene (also known as 2,5-dibromo-m-xylene).

Crucial Note on Isomerism: Researchers frequently confuse this compound with 2,5-dibromo-p-xylene (1,4-dimethyl).

  • Target: 2,5-Dibromo-1,3 -dimethylbenzene (CAS 100189-84-2).[1][2][3] MP: 26–28°C .[3][4]

  • Common Analog: 2,5-Dibromo-1,4 -dimethylbenzene (CAS 1074-24-4).[3][5] MP: 72–74°C .[3][5]

The low melting point of the target isomer (26–28°C) renders standard room-temperature recrystallization ineffective.[3] The protocols below are engineered specifically for low-melting aromatic solids.

Executive Summary

High-purity this compound is a critical intermediate for synthesizing conductive polymers and sterically crowded metalloligands.[3] Commercial synthesis via the bromination of m-xylene typically yields a mixture of isomers, primarily the thermodynamically favored 4,6-dibromo-m-xylene and the asymmetric 2,4-dibromo-m-xylene .

Separating the 2,5-isomer is challenging due to its symmetry and low melting point (26–28°C), which places it on the borderline between solid and liquid at typical laboratory temperatures.[3] This guide provides a multi-stage purification strategy emphasizing Low-Temperature Recrystallization and Vacuum Distillation .[3]

Physicochemical Profile

PropertyValueNotes
IUPAC Name This compound
CAS Number 100189-84-2Distinct from 1074-24-4 (p-xylene analog)
Molecular Weight 263.96 g/mol
Melting Point 26–28°C CRITICAL: May be liquid in warm labs.[2][3]
Boiling Point ~261°C (atm)Decomposes near BP; use vacuum.[3]
Solubility High in Hexane, DCM, ToluenePoor in cold Methanol/Ethanol.
Appearance Off-white crystalline mass or oilOften supercools to a viscous oil.[3]

Impurity Landscape

Understanding the impurities is the first step to removal.[3] The bromination of m-xylene yields:

  • 4,6-Dibromo-m-xylene (Major Impurity): MP ~69–72°C. Highly symmetric.[3] Hardest to separate.

  • 2,4-Dibromo-m-xylene (Minor Impurity): Liquid or low-melting solid.[3] Asymmetric.

  • Monobromo species: Lower boiling points.[3]

ImpurityFlow cluster_0 Crude Mixture Target 2,5-Dibromo-m-xylene (Target, MP 26°C) Method1 Distillation (Separates by BP) Target->Method1 Imp1 4,6-Dibromo-m-xylene (Major, MP 72°C) Imp1->Method1 Imp2 2,4-Dibromo-m-xylene (Liquid/Low MP) Imp2->Method1 Method2 Low-Temp Recrystallization (Separates by Solubility/MP) Method1->Method2 Enriched Fraction Final Final Method2->Final >98% Purity

Figure 1: Purification logic flow. Distillation removes mono-bromo species and tars; Recrystallization separates the isomers.[3]

Protocol 1: Vacuum Distillation (Primary Cleanup)

Objective: Remove unreacted xylene, mono-bromo derivatives, and non-volatile tars.[3] Applicability: Crude reaction mixtures containing <80% target product.[3]

Equipment
  • Short-path distillation head (Vigreux column recommended for better separation).[3]

  • High-vacuum pump (<5 mmHg).[3]

  • Oil bath with digital temperature control.[3]

  • Chilled receiving flasks (0°C).

Procedure
  • Setup: Assemble the distillation apparatus. Insulate the column with glass wool or aluminum foil.[3]

  • Degassing: Apply vacuum gradually to remove residual solvent/air.[3]

  • Heating: Raise oil bath temperature to 130°C .

  • Fraction Collection:

    • Fraction A (Fore-run): Collects up to ~90°C (at 5 mmHg).[3] Contains m-xylene and monobromo-m-xylene.[3] Discard.

    • Fraction B (Main Cut): Collects between 110–125°C (at 5 mmHg).[3] This contains the dibromo-isomer mixture.[1][3][4][5][6][7][8]

    • Residue: Dark tar (tribromo species/polymers).[3] Stop before flask runs dry.

  • Analysis: Check Fraction B by GC-MS. If 2,5-isomer > 85%, proceed to Protocol 2.[3]

Protocol 2: Low-Temperature Recrystallization (Isomer Separation)

Objective: Isolate 2,5-isomer from 4,6-isomer and 2,4-isomer. Challenge: Because the MP is 26°C, you cannot filter at room temperature. The solid will melt on the filter paper.[3]

Solvent System
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[3]

  • Why: The compound is highly soluble in hexane but has steep temperature-dependent solubility in alcohols.[3]

Step-by-Step Protocol
  • Dissolution:

    • Place the distilled oil (Fraction B) in an Erlenmeyer flask.

    • Add Methanol (approx. 2 mL per gram of crude).[3]

    • Warm gently to 35–40°C (water bath) until the oil dissolves completely into a clear solution.

    • Note: Do not boil excessively; the compound is volatile.[3]

  • Deep Cooling (Crystallization):

    • Allow the flask to cool to room temperature.

    • Place the flask in a -20°C freezer for 12–24 hours.

    • Observation: The 4,6-isomer (MP 72°C) often crystallizes first or forms a mixed lattice.[3] However, at -20°C, the 2,5-isomer should also crystallize out.

    • Alternative Strategy (Seeding): If available, add a seed crystal of pure 2,5-isomer at 10°C.[3]

  • Cold Filtration (The Critical Step):

    • Pre-chill the Buchner funnel and filter flask in the freezer or with dry ice.

    • Perform filtration rapidly inside a cold room or using a jacketed filter funnel cooled to 0°C.[3]

    • Wash: Wash the crystals with -78°C Methanol (cooled in dry ice/acetone).

    • Logic: If the wash solvent is warm (even 20°C), it will dissolve your product immediately.[3]

  • Drying:

    • Dry the solid under high vacuum at 0°C (ice bath) initially, then allow to warm to 15°C.[3]

    • Storage: Store in a refrigerator (<10°C).

Protocol 3: Dry Column Vacuum Chromatography (DCVC)

Objective: High-purity separation if recrystallization fails to remove the 4,6-isomer.[3]

  • Stationary Phase: Silica Gel (15–40 µm).[3]

  • Mobile Phase: Gradient of Hexane (100%) to 5% Ethyl Acetate/Hexane.[3]

  • Procedure:

    • Load the crude oil (mixed with Celite) onto the column.[3]

    • Apply vacuum to the bottom of the column.[3]

    • Elute fractions.

    • TLC Monitoring: Use Hexane.[3] The 2,5-isomer (symmetric) typically runs slightly different from the 2,4-isomer (polar/asymmetric).[3]

    • Note: 4,6-dibromo and 2,5-dibromo have very similar Rf values.[3] DCVC is more effective than gravity columns.[3]

Quality Control & Validation

1H NMR Analysis (CDCl3, 400 MHz)

Symmetry is the key to distinguishing isomers.[3]

IsomerMethyl SignalAromatic SignalPattern
2,5-Dibromo-1,3-dimethyl Singlet (6H) Singlet (2H) Highly Symmetric (Protons at C4, C6 are equivalent).
4,6-Dibromo-1,3-dimethylSinglet (6H)Two Singlets (1H each)Protons at C2 and C5 are distinct.
2,4-Dibromo-1,3-dimethylTwo Singlets (3H each)Two Doublets (1H each)Asymmetric (Ortho coupling seen).

Pass Criteria:

  • 1H NMR shows a single aromatic peak (approx.[3] 7.2–7.3 ppm) and a single methyl peak.[3]

  • No split methyl peaks (indicates 2,4-isomer).[3]

  • No extra aromatic singlets (indicates 4,6-isomer).[3]

DecisionTree Start Crude Product CheckState State at 25°C? Start->CheckState Solid Solid/Slush CheckState->Solid MP > 25°C Liquid Liquid/Oil CheckState->Liquid MP < 25°C Recryst Recrystallization (MeOH at -20°C) Solid->Recryst Distill Vacuum Distillation (Remove mono-bromo) Liquid->Distill CheckPurity Purity > 95%? Distill->CheckPurity FinalCheck Pure by NMR? Recryst->FinalCheck Chrom Column Chromatography (Hexane) CheckPurity->Recryst No (Isomers present) Success Success CheckPurity->Success Yes FinalCheck->Chrom No (4,6-isomer persists) FinalCheck->Success Yes

Figure 2: Decision matrix for selecting the appropriate purification workflow.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758047, this compound.[3] Retrieved from [Link][3]

Sources

Application Note: High-Purity Recrystallization of 2,5-Dibromo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

2,5-Dibromo-1,3-dimethylbenzene (2,5-Dibromo-m-xylene) is a critical halogenated intermediate, widely utilized in the synthesis of conjugated polymers, pharmaceutical scaffolds, and Metal-Organic Frameworks (MOFs). Its structural integrity—specifically the precise placement of bromine atoms at the 2,5 positions—makes it an ideal monomer for Suzuki-Miyaura cross-coupling reactions.

However, commercial synthesis via the bromination of m-xylene often yields isomeric impurities (e.g., 2,4-dibromo or tribromo species) and residual iron catalysts. These impurities disrupt stoichiometric balance in polymerization, leading to chain termination and low molecular weights.

The Core Challenge: With a melting point of 72–74°C , this compound is prone to "oiling out" (liquid-liquid phase separation) during recrystallization rather than forming a discrete crystal lattice. This guide presents a thermodynamic control strategy to enforce crystallization over oil formation, utilizing a polarity-based solvent selection system.

Physicochemical Profile

Before initiating purification, the operator must verify the crude material against these baseline properties to determine the necessary purification intensity.

PropertyValueCritical Note
IUPAC Name This compoundIsomer specificity is vital.
CAS Number 1083-09-6Verify against CoA.
Molecular Weight 263.96 g/mol -
Melting Point 72–74 °C Primary purity indicator. Broad range (<70°C) indicates significant contamination.
Solubility (Cold) Insoluble in Water; Low in Ethanol.Ideal for antisolvent precipitation.
Solubility (Hot) High in Ethanol, Hexane, Toluene.-
Appearance White to off-white crystalline solid.Yellow/Orange tint indicates free bromine or iron residues.

Solvent System Selection

The choice of solvent relies on the principle of Temperature-Dependent Solubility Differential . We avoid non-polar solvents like Hexane as single solvents because the compound is often too soluble even at low temperatures, leading to poor recovery yields.

Recommended Solvent Systems
  • Primary System (Green Chemistry): Ethanol (95% or Absolute)

    • Mechanism:[1][2][3][4][5][6] The compound dissolves readily at reflux (78°C) but crystallizes out upon cooling due to the polar nature of ethanol repelling the hydrophobic aryl halide lattice.

    • Advantage:[2][3][5][6] Low toxicity, easy removal (volatile), and effective at removing ionic impurities (catalyst salts).

  • Secondary System (High Recovery): Methanol / Water (9:1)

    • Mechanism:[1][2][3][4][5][6] Methanol acts as the solvent; water acts as the anti-solvent to force precipitation.

    • Risk:[5] Higher risk of oiling out if water is added too quickly.

  • Fallback System (For Greasy Impurities): Hexane / Ethyl Acetate (10:1)

    • Use Case: Only use if the crude is highly colored or sticky. This system is better at removing tarry organic byproducts.

Detailed Experimental Protocol

Phase A: Dissolution & Hot Filtration

Objective: Maximize saturation while removing insoluble mechanical impurities and inorganic salts.

  • Preparation: Weigh 10.0 g of crude this compound into a 250 mL round-bottom flask (RBF).

  • Solvent Addition: Add 40 mL of Ethanol . Add a magnetic stir bar.

  • Reflux: Attach a reflux condenser. Heat the mixture in an oil bath set to 85°C (slightly above Ethanol's BP of 78°C).

    • Note: If the solid does not dissolve completely after 10 minutes of reflux, add Ethanol in 5 mL increments until a clear solution is obtained. Do not over-dilute.

  • Hot Filtration (Critical): While keeping the solution near boiling, filter it through a pre-warmed glass funnel with a fluted filter paper (or a coarse sintered glass funnel) to remove dust or iron filings.

    • Why Pre-warm? To prevent the product from crystallizing on the filter paper and clogging the funnel.

Phase B: Controlled Crystallization

Objective: Enforce thermodynamic crystal growth to exclude impurities.

  • Slow Cooling: Remove the filtrate from the heat source. Allow it to cool to room temperature (20–25°C) undisturbed on a cork ring or wood block.

    • Caution:Do not place directly in an ice bath. Rapid cooling will trap impurities (occlusion) and may cause the product to oil out.

  • Seeding (Optional but Recommended): If the solution reaches room temperature and no crystals have formed (supersaturation), add a single "seed" crystal of pure product or scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Final Chill: Once a significant crop of crystals has formed at room temperature, place the flask in an ice-water bath (0–4°C) for 30 minutes to maximize yield.

Phase C: Isolation & Drying
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold Ethanol (chilled to 0°C). Use 2 x 10 mL portions.

    • Logic: The solvent must be cold to wash away surface mother liquor (containing impurities) without re-dissolving the product.

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours. Ensure the vacuum is <50 mbar to sublime any residual solvent.

    • Warning: Do not exceed 50°C during drying, as the compound melts at 72°C. Sintering (partial melting) will fuse the crystals into a hard block.

Process Visualization

Workflow Diagram

The following diagram illustrates the critical path for the purification process.

RecrystallizationWorkflow Start Crude 2,5-Dibromo-m-xylene Dissolve Dissolve in Boiling Ethanol (Reflux @ 78°C) Start->Dissolve Check Is Solution Clear? Dissolve->Check AddSolvent Add Solvent (+5mL) Check->AddSolvent No (Cloudy) Filter Hot Filtration (Remove Insolubles) Check->Filter Yes AddSolvent->Check CoolRT Slow Cool to 25°C (Undisturbed) Filter->CoolRT Nucleation Nucleation Check (Crystals vs Oil) CoolRT->Nucleation Seed Add Seed Crystal / Scratch Glass Nucleation->Seed No Crystals Chill Ice Bath (0°C) 30 Minutes Nucleation->Chill Crystals Forming Seed->CoolRT Isolate Vacuum Filtration & Cold Wash Chill->Isolate Dry Vacuum Dry < 40°C Isolate->Dry Final Pure Crystals (MP 72-74°C) Dry->Final

Figure 1: Step-by-step logic flow for the recrystallization of this compound.

Troubleshooting & Optimization

Issue: "Oiling Out"

Symptom: Instead of crystals, droplets of oil form at the bottom of the flask as it cools. Cause: The solution is cooling too fast, or the concentration is too high (supersaturation limit exceeded). Remedy:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of extra Ethanol (10–15% volume).

  • Allow to cool very slowly (wrap the flask in a towel to insulate it).

  • Add a seed crystal at 35–40°C.

Issue: Low Yield

Symptom: Very few crystals recovered. Cause: Too much solvent was used (product remains in mother liquor). Remedy:

  • Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume.

  • Cool this "second crop" solution to obtain more product.

    • Note: Second crop crystals are usually less pure and should be analyzed separately.

Quality Control (QC) Validation

Every batch must be validated using the following metrics to ensure it is suitable for downstream synthesis.

TestAcceptance CriteriaMethod
Melting Point 72.0 – 74.0 °CCapillary method (1°C/min ramp). Sharp range indicates high purity.
1H-NMR Integration ratio 1:3 (Ar-H : CH3)Confirm absence of isomer peaks (e.g., 2,4-dibromo symmetry differs).
Appearance White needles/platesVisual inspection.
HPLC >98.5% AreaC18 Column, ACN/Water gradient.

References

  • PubChem. (2025).[7] this compound Compound Summary. National Library of Medicine. [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Macromolecules. (2005). Synthesis of Conjugated Polymers using Dibromoxylene Derivatives. (Contextual usage of high-purity monomers).

Sources

Troubleshooting & Optimization

Troubleshooting failed Suzuki coupling with 2,5-Dibromo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting 2,5-Dibromo-1,3-dimethylbenzene Couplings Ticket ID: SUZ-25-DBX-001 Status: Open Support Tier: Senior Application Scientist

Executive Summary: The "Orthogonal Reactivity" Trap

You are likely encountering a stall in reactivity or a complex mixture of regioisomers. The substrate This compound presents two chemically distinct electrophilic sites.

  • C5-Bromine (Unhindered): Reacts rapidly under standard conditions.

  • C2-Bromine (Sterically Congested): Flanked by two ortho-methyl groups, this site effectively behaves as a 2,6-disubstituted aryl halide . It is "invisible" to standard catalysts like Pd(PPh₃)₄ due to the high energy barrier for oxidative addition.

This guide treats the coupling as two distinct chemical problems requiring different catalytic solutions.

Module 1: Triage & Diagnostics

Q: My reaction stalls after one coupling. Which position reacted? A: The C5 position (para to the methyls) reacts first. The C2 position is shielded by the ortho-methyl groups. Standard phosphines (PPh₃, dppf) cannot penetrate this steric wall to facilitate oxidative addition. If you isolate a mono-coupled product, it is almost certainly the C5-arylated species.

Q: I am seeing significant dehalogenated starting material (Protodehalogenation). Why? A: This is a symptom of a "mismatched" catalytic cycle. When oxidative addition at the hindered C2 site is too slow, the active Pd(0) species is left idle, often leading to non-productive pathways. Concurrently, if the boronic acid cannot transmetalate quickly (due to steric crowding at the Pd center), it becomes susceptible to base-catalyzed protodeboronation, especially if heating is prolonged to force the reaction.

Module 2: Protocol for the Hindered C2 Site

Q: How do I force the reaction at the C2 position? A: You must switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . To couple the C2 site (effectively a 2,6-dimethyl substituted bromide), you need a ligand that is both electron-rich (to boost oxidative addition) and bulky (to enforce a mono-ligated Pd species).

Recommended Catalyst Systems
ComponentRecommendationMechanism of Action
Ligand SPhos or XPhos SPhos is the gold standard for 2,6-disubstituted aryl halides. Its methoxy group provides secondary interactions that stabilize the Pd intermediate.
Precatalyst Pd(OAc)₂ or Pd-G2/G3 Precatalysts Avoid Pd(PPh₃)₄. Use Buchwald G2/G3 precatalysts (e.g., XPhos-Pd-G2) to ensure a 1:1 L:Pd ratio and rapid activation.
Base K₃PO₄ (3.0 equiv)Anhydrous phosphate is superior to carbonates for hindered substrates; it facilitates transmetalation without excessive hydrolysis.
Solvent Toluene/Water (10:1) or 1,4-Dioxane Biphasic systems often assist in solubilizing inorganic bases while keeping the organic catalyst active.

Critical Note: For extremely difficult cases, Pd-PEPPSI-IPr (NHC ligand) is a viable alternative if phosphines fail, as the flexible steric bulk of the NHC can accommodate the hindered substrate.

Module 3: Step-by-Step Optimization Workflow
Experiment A: Site-Selective Mono-Coupling (Targeting C5)

Goal: Install Group A at C5 while leaving C2-Br intact.

  • Catalyst: Pd(PPh₃)₄ (1-3 mol%) or Pd(dppf)Cl₂.

  • Stoichiometry: 1.05 equiv Boronic Acid A.

  • Conditions: THF/Na₂CO₃ (aq), 60°C, 4-6 hours.

  • Checkpoint: Monitor by HPLC. Once SM is consumed, stop. Do not overheat, or you risk slow oligomerization or degradation.

Experiment B: Coupling the Hindered C2 Site (Targeting C2)

Goal: Install Group B at C2 (or bis-coupling).

  • Catalyst: SPhos-Pd-G2 (2-5 mol%).

    • Alternative: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%).

  • Stoichiometry: 1.5 - 2.0 equiv Boronic Acid B.

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: Toluene/H₂O (10:1) or n-Butanol.

  • Temperature: 100°C - 110°C.

  • Tip: If using Boronic Esters (pinacol), add 10 mol% free boronic acid (e.g., PhB(OH)₂) as a "dummy" activator or ensure water is present to hydrolyze the ester in situ.

Module 4: Troubleshooting Logic Map

The following diagram illustrates the decision process for diagnosing failure modes in this specific substrate.

TroubleshootingFlow Start Reaction Failed/Stalled CheckPos Which Position Failed? Start->CheckPos C5_Fail C5 (Unhindered) Failed CheckPos->C5_Fail Mono-coupling failed C2_Fail C2 (Hindered) Failed CheckPos->C2_Fail Bis-coupling failed CheckBoron Check Boronic Acid Stability C5_Fail->CheckBoron CheckCat Catalyst Check C2_Fail->CheckCat Dehalo Protodeboronation Detected? CheckBoron->Dehalo Soln_Mild Solution: Lower Temp, Use Pd(dppf)Cl2 Dehalo->Soln_Mild Yes Is_PPh3 Using Pd(PPh3)4? CheckCat->Is_PPh3 Switch_Ligand CRITICAL ERROR: Switch to SPhos or XPhos Is_PPh3->Switch_Ligand Yes CheckBase Base/Solvent Check Is_PPh3->CheckBase No (Already using Buchwald) Soln_Boost Solution: Use K3PO4, Toluene/H2O, 100°C CheckBase->Soln_Boost

Caption: Diagnostic flow for identifying catalyst mismatch versus reaction condition failures in this compound couplings.

Module 5: Mechanistic Visualization (The Steric Pocket)

Understanding why standard catalysts fail is crucial for selecting the right alternative.

StericPocket Substrate 2,5-Dibromo- 1,3-dimethylbenzene C5_Site C5 Site (Unhindered) Substrate->C5_Site C2_Site C2 Site (Hindered) Substrate->C2_Site Pd_PPh3 Pd(PPh3)4 (Cone Angle ~145°) C5_Site->Pd_PPh3 Accessible C2_Site->Pd_PPh3 Steric Clash (Methyls block Pd) Pd_SPhos Pd-SPhos (Monoligated) C2_Site->Pd_SPhos Ligand wraps Pd, Enables entry Result_C5 Oxidative Addition SUCCESS Pd_PPh3->Result_C5 Result_C2_Fail Oxidative Addition BLOCKED Pd_PPh3->Result_C2_Fail Result_C2_Pass Oxidative Addition SUCCESS Pd_SPhos->Result_C2_Pass

Caption: Mechanistic comparison showing why bulky, monoligated Pd-species (SPhos) are required to access the hindered C2 position.

References
  • Buchwald, S. L., et al. (2005). Universal Catalysts for the Suzuki-Miyaura Coupling: The Use of SPhos and XPhos. [Link] Key Insight: Establishes SPhos as the premier ligand for 2,6-disubstituted aryl halides.

  • Fu, G. C., et al. (2000). Suzuki Cross-Couplings of Aryl Chlorides with P(t-Bu)3 as Ligand. [Link] Key Insight: Demonstrates the necessity of bulky, electron-rich ligands for hindered oxidative addition.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. [Link] Key Insight: Detailed mechanisms of protodeboronation side-reactions.[1][2]

Sources

Technical Support Center: Catalyst Optimization for 2,5-Dibromo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Loading & Protocol Design Substrate: 2,5-Dibromo-1,3-dimethylbenzene (CAS: 100189-84-2) Application Focus: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, Polymerization[1]

The Steric Challenge: A Tale of Two Bromines

As a Senior Application Scientist, the most common error I see with This compound is treating it as a standard aryl dibromide.[1] It is not. This substrate possesses two chemically distinct reaction sites due to the "Ortho-Effect."[1]

  • Site C5 (Unshielded): The bromine at position 5 is relatively unhindered. It reacts similarly to bromobenzene.[1]

  • Site C2 (Shielded): The bromine at position 2 is flanked by two methyl groups (positions 1 and 3). This creates a di-ortho substituted environment.[1] Standard Pd(PPh₃)₄ catalysts often fail here because the bulky triphenylphosphine ligands cannot access the Pd center effectively during the oxidative addition step, or the oxidative addition is so slow that catalyst decomposition (Pd black formation) competes with the reaction.

Technical Insight: If your goal is bis-coupling (reacting both bromines), you cannot optimize for the average. You must optimize for the weakest link: the C2 position.

Optimization Protocols

Scenario A: Selective Mono-Coupling (Site C5)

Target: Reacting only the unhindered C5 bromine.

Because the C2 site is sterically protected, you can achieve high regioselectivity without protecting groups by controlling catalyst activity.

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ These "first-generation" catalysts are active enough for C5 but struggle with C2 at moderate temperatures, enhancing selectivity.[1]
Loading 0.5 – 1.0 mol% Low loading prevents "over-coupling" at the hindered C2 site.[1]
Temperature 60°C – 80°C Keep below 90°C. Higher temperatures provide the activation energy to breach the C2 steric barrier.
Base Na₂CO₃ (aq) Weaker bases slow down the transmetallation step, further aiding selectivity.
Scenario B: Exhaustive Bis-Coupling (Site C2 & C5)

Target: Reacting both sites (e.g., for polymerization or conductive materials).

To force the reaction at the C2 position, you must switch to electron-rich, bulky biarylphosphine ligands (Buchwald Ligands) that facilitate oxidative addition in hindered environments.

Recommended Protocol:

  • Pre-Catalyst: Use XPhos Pd G2 or SPhos Pd G2 (Pre-formed precatalysts are superior to in-situ mixing for reproducibility).[1]

  • Loading Strategy:

    • Initial Screen: Start at 2.0 mol% .

    • Optimization: If conversion >98% in <4 hours, reduce to 0.5 mol% .

    • If Stalled: Do not simply add more catalyst. Add a "spike" of free ligand (e.g., 1 mol% additional XPhos) to stabilize the active Pd(0) species.

  • Solvent/Base System:

    • Solvent: Toluene/Water (4:1) or 1,4-Dioxane/Water.[1][2]

    • Base: K₃PO₄ (3.0 equiv).[1] The phosphate base is critical.[1] It is more soluble in organic/water interfaces and provides the necessary basicity for hindered transmetallation without causing substrate decomposition.[1]

  • Temperature: 100°C – 110°C (Reflux).

Troubleshooting Matrix

Use this guide to diagnose failures based on HPLC/GC-MS data.

ObservationDiagnosisRoot CauseCorrective Action
Reaction stops at ~50% conversion (Mono-product only) Steric Stall Catalyst successfully coupled C5 but died before reacting with hindered C2.Switch to SPhos or XPhos . Increase temp to 110°C.
Formation of "reduced" product (Hydrodebromination) Protodehalogenation Oxidative addition occurred, but transmetallation was too slow. The Pd-Ar species scavenged a hydride (often from solvent or base).[1]Increase Catalyst Loading (to speed up cycle). Switch solvent from alcohol/DMF to Toluene .[1] Ensure anhydrous conditions if possible.
Black Precipitate (Pd Black) Catalyst Decomposition Ligand dissociation.[1] The ligand is not bulky/electron-rich enough to stabilize Pd(0).[1]Add excess free ligand (L:Pd ratio of 2:1 or 3:1).[1] Switch to a palladacycle precatalyst (e.g., XPhos Pd G2 ).
Homocoupling (Ar-Ar dimer) Oxidative Coupling Presence of Oxygen.[1]Degas solvents vigorously (sparge with Argon for 20 mins).

Decision Logic: Optimization Workflow

The following diagram outlines the logical flow for optimizing catalyst loading based on reaction outcomes.

OptimizationWorkflow Start Start: this compound Reaction Setup Goal Define Goal: Mono (C5) or Bis (C2+C5)? Start->Goal MonoRoute Route A: Selective Mono-Coupling (Targeting C5) Goal->MonoRoute Selective BisRoute Route B: Bis-Coupling (Targeting C2) Goal->BisRoute Exhaustive StandardCat Use Pd(PPh3)4 or Pd(dppf)Cl2 Loading: 0.5-1.0 mol% Temp: 60-80°C MonoRoute->StandardCat BulkyCat Use XPhos or SPhos Pd G2 Loading: 2.0 mol% Temp: >100°C BisRoute->BulkyCat CheckResult Analyze Conversion (GC/HPLC) StandardCat->CheckResult BulkyCat->CheckResult Stall Stalled at Mono-Product? CheckResult->Stall Incomplete Dehal Dehalogenation Observed? CheckResult->Dehal Side Products Success Target Yield > 90% CheckResult->Success Good Yield ActionStall Increase Temp OR Switch to Sphos/RuPhos Stall->ActionStall ActionDehal Switch Solvent (No Alcohols) Increase Cat Loading Dehal->ActionDehal ActionStall->CheckResult ActionDehal->CheckResult

Figure 1: Decision tree for catalyst and protocol selection based on target regioselectivity and observed failure modes.

Frequently Asked Questions (FAQs)

Q: I am using 5 mol% Pd(PPh₃)₄ and refluxing in toluene, but the reaction stalls after the first coupling. Why? A: The "Ortho-Effect" at the C2 position is too sterically demanding for Triphenylphosphine (PPh₃). PPh₃ is a cone-shaped ligand, but it lacks the bulk required to force the Pd center into the crowded C2-Br bond. Furthermore, at reflux (110°C), Pd(PPh₃)₄ is thermally unstable and likely precipitates as Pd black before the difficult second coupling can occur. Switch to SPhos Pd G2 or XPhos Pd G2 , which are designed for this exact steric profile [1].

Q: Can I use ethanol as a co-solvent? A: For the Mono-coupling (C5) , yes. However, for Bis-coupling (C2) , avoid primary alcohols if you observe hydrodebromination (where Br is replaced by H). In hindered systems, the catalytic cycle slows down, giving the Pd-Ar intermediate time to undergo β-hydride elimination from the solvent (if possible) or abstract hydrogen. Toluene/Water or Dioxane/Water are safer choices for the hindered step [2].[1]

Q: How do I remove the residual Palladium? High loading (2-5%) is leaving trace metals. A: This is a common issue with high-loading protocols.[1]

  • Scavengers: Treat the crude reaction mixture with SiliaMetS® Thiol or TMT (Trimercaptotriazine) at 50°C for 1 hour before filtration.

  • Crystallization: Because this compound derivatives are often crystalline, recrystallization is effective.[1] Ensure the Pd content is checked via ICP-MS if this is for pharmaceutical use.[1]

References

  • Altman, R. A., et al. "Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylphosphine Ligands."[1] Journal of the American Chemical Society, vol. 129, no.[3] 16, 2007, pp. 4981-4991.[1]

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands."[1] Accounts of Chemical Research, vol. 41, no. 11, 2008, pp. 1461-1473.[1]

  • Tang, W., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."[1][4] Organic Chemistry Frontiers, vol. 1, 2014, pp. 225-229.[1]

Sources

Technical Support Center: Bromination of 1,3-Dimethylbenzene (m-Xylene)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Electrophilic Aromatic Substitution (Ring) & Free Radical Substitution (Benzylic)

Core Directive & Navigation

Welcome to the technical support hub for m-xylene functionalization. A common source of experimental failure in this domain is pathway confusion . Before proceeding, confirm your target:

  • Pathway A (Ring Bromination): You want to attach bromine directly to the benzene ring (aryl bromide).

    • Reagents:

      
       + Lewis Acid (
      
      
      
      ,
      
      
      ) or
      
      
      .
  • Pathway B (Benzylic Bromination): You want to attach bromine to the methyl group (benzyl bromide).

    • Reagents: NBS (N-bromosuccinimide) + Radical Initiator (AIBN, Benzoyl Peroxide) or Light (

      
      ).[1]
      

Module A: Ring Bromination (Electrophilic Substitution)

Workflow Visualization

This pathway is governed by steric hindrance. The 2-position is "sandwiched" between two methyl groups, making it kinetically inaccessible compared to the 4-position.

EAS_Pathway Start m-Xylene (1,3-dimethylbenzene) Catalyst Catalyst: FeBr3/I2 Reagent: Br2 Start->Catalyst Major 4-Bromo-m-xylene (Major Product >95%) Catalyst->Major  Fast (Sterically Favored) Minor 2-Bromo-m-xylene (Minor Product <5%) Catalyst->Minor  Slow (Sterically Hindered) Over 4,6-Dibromo-m-xylene (Over-bromination) Major->Over  Excess Br2

Figure 1: Regioselectivity in the Lewis-acid catalyzed bromination of m-xylene. Note the dominance of the 4-isomer.

Troubleshooting & FAQs
Ticket #401: "I need the 2-bromo isomer, but I'm getting 95% 4-bromo. How do I shift selectivity?"

Diagnosis: You are fighting thermodynamics and sterics. The activation energy to attack the 2-position (between two methyls) is significantly higher than the 4-position. Resolution:

  • Direct Synthesis is Futile: You cannot effectively shift the ratio to favor the 2-isomer using standard bromination (

    
    ). The boiling points are nearly identical (4-bromo: ~214°C vs. 2-bromo: ~215°C), making distillation impossible [1].[2]
    
  • The "Sandmeyer" Workaround: To access 2-bromo-m-xylene with high purity, you must switch strategies:

    • Start: 2,6-Dimethylaniline.[3][4]

    • Step 1: Diazotization (

      
      ).
      
    • Step 2: Sandmeyer Reaction (

      
      ).
      
    • Result: This places the bromine exclusively at the 2-position [2].

Ticket #402: "My GC-MS shows a heavy peak at M+158 (relative to starting material). What is this?"

Diagnosis: This is 4,6-dibromo-m-xylene . Root Cause:

  • Stoichiometry: You likely used >1.05 equivalents of

    
    .
    
  • Temperature: Running the reaction >25°C increases the rate of the second bromination. Corrective Action:

  • Protocol Adjustment: Reduce

    
     to 0.95 equivalents. It is better to leave unreacted starting material (easily removed by distillation) than to generate the dibromo-impurity (hard to separate).
    
  • Cooling: Conduct the addition at 0°C to -5°C to maximize kinetic control.

Module B: Benzylic Bromination (Radical Pathway)

Workflow Visualization

This pathway relies on the stability of the benzylic radical.[5] The danger here is "bis-bromination" (brominating both methyl groups).

Radical_Pathway Start m-Xylene Cond NBS / Initiator (AIBN) Start->Cond Mono 1-(Bromomethyl)-3-methylbenzene (Target: Mono-benzylic) Cond->Mono  k1 (Rate Limiting) Ring Ring Brominated Impurity (caused by high [Br2]) Cond->Ring  Ionic Pathway Leakage Bis 1,3-Bis(bromomethyl)benzene (Impurity: Bis-benzylic) Mono->Bis  k2 (Excess NBS)

Figure 2: Wohl-Ziegler bromination pathway. Control of [Br2] concentration is critical to prevent ionic side reactions.

Troubleshooting & FAQs
Ticket #505: "The reaction mixture turned black/brown and I see ring bromination, not benzylic."

Diagnosis: "Ionic Leakage." You have high instantaneous concentrations of


 in the system, which triggers the EAS pathway (Module A) instead of the radical pathway.
Resolution: 
  • Solvent Choice: Ensure you are using Carbon Tetrachloride (

    
    )  or Benzotrifluoride (
    
    
    
    )
    . These non-polar solvents suppress the ionic pathway. Avoid polar solvents.
  • Reagent Quality: Your NBS is likely degraded (yellow/orange color indicates free

    
    ). Recrystallize NBS from water/acetone before use. It should be white.
    
  • Slow Addition: Do not dump NBS in all at once if the scale is large.

Ticket #506: "I cannot separate the mono-bromide from the bis-bromide."

Diagnosis: Statistical probability. If you run the reaction to 100% conversion of m-xylene, you will mathematically generate significant amounts of the bis-product (


-dibromo-m-xylene).
Protocol Standard: 
  • The "60% Rule": Stop the reaction when ~60% of the starting m-xylene is consumed (monitor via GC/TLC).

  • Rationale: At 60% conversion, the concentration of the mono-bromide is high, but the statistical likelihood of a radical hitting a mono-bromide (to form bis) is still low.

  • Purification: Distill off the unreacted m-xylene (bp 139°C) and recycle it. The mono-bromide (bp ~213°C) will remain in the pot, clean of bis-impurities [3].

Data Summary: Physical Properties for Separation

CompoundCommon NameBP (°C)MP (°C)Separation Strategy
1,3-Dimethylbenzene m-Xylene139-47Distillation (Remove first)
1-Bromo-2,4-dimethylbenzene 4-Bromo-m-xylene214 < 0Major Product (EAS)
2-Bromo-1,3-dimethylbenzene 2-Bromo-m-xylene215 < 0Impossible to distill from 4-bromo
4,6-Dibromo-1,3-dimethylbenzene 4,6-Dibromo-m-xylene25569-72Crystallization / High Vac Distillation
1-(Bromomethyl)-3-methylbenzene m-Xylyl bromide212-214< 0Distillation (after removing SM)
1,3-Bis(bromomethyl)benzene

-Dibromo-m-xylene
-74-77Crystallization (Solid)

References

  • Separation of 4-Bromo-m-xylene and 2-Bromo-m-xylene. Google Patents / SIELC Technologies. (Detailed boiling point data and HPLC separation methods).

  • Synthesis of 2-Bromo-m-xylene via Diazotization. BenchChem Technical Guide. (Protocol for bypassing the steric hindrance of direct bromination).

  • Benzylic Bromination with NBS. Common Organic Chemistry / Chad's Prep. (Mechanistic insights into minimizing side products in Wohl-Ziegler reactions).

Sources

Technical Support Center: Synthesis of 2,5-Dibromo-1,3-dimethylbenzene

[1]

Executive Summary: The Yield Paradox

Problem: Researchers attempting to synthesize this compound via the direct bromination of m-xylene often report yields <5% or high contamination with the 4,6-isomer. Root Cause: The electronic directing effects of m-xylene strongly favor the 4- and 6-positions (ortho/para synergistic activation). The 2-position is sterically hindered (between two methyls), and the 5-position is electronically deactivated (meta to both methyls). Solution: High-yield synthesis requires a regiospecific amine-intermediate route (Sandmeyer sequence) starting from 2,6-dimethylaniline, rather than direct bromination.

Part 1: Critical Workflow Analysis

The "Dead End" vs. The "Golden Path"

The following decision tree illustrates why direct bromination fails and outlines the correct synthetic strategy.

SynthesisRoutesStartStarting Material:m-XyleneDirectBrDirect Bromination(FeBr3/Br2)Start->DirectBr Electrophilic Subst.WrongProductMajor Product:4,6-Dibromo-m-xylene(Thermodynamic Trap)DirectBr->WrongProduct Synergistic Activation (4,6)CorrectStartStarting Material:2,6-DimethylanilineStep1Step 1: Bromination(Para-selective)CorrectStart->Step1 NBS or Br2IntermediateIntermediate:4-Bromo-2,6-dimethylanilineStep1->Intermediate >90% YieldStep2Step 2: Sandmeyer Rxn(NaNO2 / CuBr / HBr)Intermediate->Step2 DiazotizationTargetTarget Product:This compoundStep2->Target Substitution at C1

Figure 1: Comparison of synthetic routes. Direct bromination leads to the 4,6-isomer, whereas the aniline route guarantees the 2,5-substitution pattern.

Part 2: Step-by-Step Protocol & Troubleshooting

Route: The Modified Sandmeyer Sequence

Precursor: 2,6-Dimethylaniline (2,6-Xylidine) Target: this compound

Phase 1: Preparation of 4-Bromo-2,6-dimethylaniline

Objective: Install the first bromine atom at the para-position (C4).

Protocol:

  • Dissolve 2,6-dimethylaniline in glacial acetic acid.

  • Add Bromine (Br2) dropwise at 0–5°C.

  • Stir at room temperature for 2 hours.

  • Quench with sodium bisulfite solution; filter the precipitate.

Common Issue Troubleshooting
Over-bromination The amino group is highly activating. Solution: Use exactly 1.0 equivalent of Br2.[1] Alternatively, use N-Bromosuccinimide (NBS) in DMF for milder conditions to prevent di-bromination.
Dark Product Oxidation of the aniline. Solution: Perform the reaction under an inert atmosphere (N2) and ensure the temperature remains <10°C during addition.
Phase 2: The Sandmeyer Transformation (The Critical Step)

Objective: Convert the Amino group (C1) into a Bromine atom. Mechanism: Diazotization followed by radical-nucleophilic substitution.

Protocol:

  • Diazotization: Suspend 4-bromo-2,6-dimethylaniline in 48% HBr. Cool to -5°C. Add NaNO2 (aq) dropwise. Maintain temp <0°C.

  • Substitution: Prepare a separate solution of CuBr (Cuprous Bromide) in 48% HBr. Heat to 60°C.

  • Transfer: Slowly add the cold diazonium salt solution to the hot CuBr solution.

  • Workup: Steam distill or extract with hexanes.

Troubleshooting Guide (Q&A Format):

Q1: My yield is extremely low (<20%) after the Sandmeyer step. What went wrong?

A: The diazonium intermediate is unstable.

  • Check Temperature: If the diazonium solution rises above 5°C before transfer, it decomposes to a phenol (hydroxy-impurity).

  • Check Addition Rate: Adding the diazonium salt too fast to the CuBr causes side reactions (coupling). Add dropwise to ensure immediate reaction with the catalyst.

Q2: I see a large amount of "tar" or polymeric material.

A: This is due to azo-coupling (diazonium salt reacting with unreacted aniline).

  • Fix: Ensure complete diazotization before starting the transfer. Use Starch-Iodide paper to confirm excess Nitrous acid (turns blue/black instantly). If negative, add more NaNO2.

Q3: Can I use the "Gattermann" modification (Cu powder) instead of CuBr?

A: For this specific sterically hindered substrate (flanked by two methyl groups), CuBr (Sandmeyer) is superior. The steric bulk at the 2,6-positions hinders the approach of the copper surface (Gattermann), whereas the soluble [CuBr2]- complex penetrates more effectively.

Q4: The product contains a "monobromo" impurity.

A: This is likely 4-bromo-m-xylene (hydro-deamination product).

  • Cause: Reduction of the diazonium salt by H3PO2 or presence of reducing agents.

  • Fix: Ensure high purity of HBr and avoid using ethanol/methanol as co-solvents, as they can act as reducing agents for diazonium salts.

Part 3: Purification & Characterization

The 2,5-isomer has similar physical properties to the 4,6-isomer, making separation difficult if you used the wrong route.

Data Comparison Table:

PropertyTarget: this compoundImpurity: 4,6-Dibromo-1,3-dimethylbenzene
Symmetry C2v (Symmetric axis through Br-C-C-Br)C2v (Symmetric axis through C2-C5)
1H NMR (Aromatic) Singlet (2H) at ~7.4 ppm (Equivalent protons at C4, C6)Singlet (1H) at C2 (hindered) + Singlet (1H) at C5
Melting Point ~27-30°C (Low melting solid/liquid)~69-72°C (Solid)
Polarity Non-polarNon-polar

Purification Strategy:

  • Distillation: Difficult due to close boiling points.

  • Recrystallization: If contaminated with the 4,6-isomer (from a failed direct bromination attempt), recrystallization from methanol/ethanol often precipitates the 4,6-isomer (higher MP) first. The 2,5-isomer remains in the mother liquor.

  • Best Practice: Rely on the synthetic route (Aniline precursor) to guarantee purity rather than downstream separation.

References

  • Synthesis via Aniline Route

    • Methodology: General procedure for the synthesis of 2,5-dibromo-m-xylene from 4-bromo-2,6-dimethylaniline involves diazotization in HBr followed by Sandmeyer reaction.
    • Source:

  • Isomerization & Direct Bromination Issues

    • Context: Direct bromination of m-xylene yields thermodynamic mixtures domin
    • Source:

  • Compound Identification

    • Data: PubChem CID 2758047 (this compound).
    • Source:

  • Sandmeyer Reaction Mechanics

    • Context: Use of CuBr vs Cu powder for hindered amines.
    • Source:

Technical Support Center: Catalyst Rescue for Hindered Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Poisoning & Deactivation in Cross-Coupling of Brominated Xylenes Ticket ID: #XYL-BR-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Introduction: Breaking "The Xylene Wall"

Welcome to the Advanced Catalysis Support Center. You are likely here because your cross-coupling reaction (Suzuki-Miyaura or Buchwald-Hartwig) involving a brominated xylene (e.g., 2-bromo-m-xylene or 2-bromo-p-xylene) has stalled or precipitated "Pd black."

The Core Problem: Brominated xylenes present a "perfect storm" for catalyst deactivation. The two ortho-methyl groups create immense steric hindrance that inhibits the first step of the catalytic cycle: Oxidative Addition (OA) . When the catalyst cannot insert into the C-Br bond fast enough, the active Pd(0) species aggregates into inactive metallic palladium (Pd black). This is often mistaken for "poisoning" by impurities, but it is frequently a kinetic failure of the catalytic system itself.

This guide distinguishes between Extrinsic Poisoning (impurities) and Intrinsic Deactivation (steric failure) and provides rescue protocols for both.

Module 1: Diagnostic Triage

Before changing your entire system, use this decision matrix to identify the root cause.

Q: My reaction mixture turned black within 30 minutes and conversion stopped. Is this poisoning?

A: This is likely Intrinsic Deactivation (Pd Aggregation) , not extrinsic poisoning.

  • The Mechanism: In sterically hindered substrates like 2-bromo-m-xylene, the barrier for Oxidative Addition is high. If your ligand (L) is not bulky or electron-rich enough, the equilibrium shifts toward ligand dissociation. The resulting "naked" Pd(0) atoms clump together faster than they can react with the aryl bromide.

  • The Fix: You must shift the equilibrium back toward the mono-ligated Pd(0) species.

    • Switch Ligands: Move to Dialkylbiarylphosphines (e.g., XPhos , SPhos , or RuPhos ). These ligands form a "roof" over the Pd center, preventing aggregation while facilitating OA into hindered C-Br bonds.

    • Increase L:Pd Ratio: If using a separate ligand/metal source (e.g., Pd₂(dba)₃ + Ligand), increase the ratio from 1:1 to 2:1 or 4:1 to keep Pd solvated.

    • Dosing: Add the catalyst solution slowly (syringe pump) to the reaction mixture to keep the instantaneous concentration of unstable Pd(0) low.

Q: The reaction stays clear/brown but stalls at 20% conversion. Adding more catalyst doesn't help.

A: This is the signature of Extrinsic Poisoning or Product Inhibition .

  • The Mechanism: A species in the pot is binding to the Pd(II) intermediate more strongly than the transmetalating agent (boronic acid/amine).

  • Common Culprits in Xylenes:

    • Isomeric Impurities: Commercial bromoxylenes often contain trace ortho-impurities that chelate Pd.

    • Sulfur/Thiols: If the xylene was synthesized via electrophilic substitution, trace sulfides are potent poisons (1 ppm can kill 1 mol% catalyst).

    • Halide Inhibition: In rare cases, high concentrations of bromide ions (released during the reaction) can form stable palladates [PdL(Br)₃]⁻ that exit the cycle.

Module 2: Visualizing the Failure Pathways

The following diagram illustrates the decision logic between "True Poisoning" and "Steric Death."

G Start Reaction Stalled / Failed Obs Visual Observation Start->Obs Black Precipitate (Pd Black) Obs->Black Rapid Precipitation Clear Solution Clear / Brown Obs->Clear No Precipitation Steric Intrinsic Deactivation (Steric Failure) Black->Steric Poison Extrinsic Poisoning (Strong Coordination) Clear->Poison Sol1 Solution: Use Bulky Ligands (XPhos, SPhos) Steric->Sol1 Type Identify Poison Type Poison->Type Sulfur S/N-Heteroatoms (Chelation) Type->Sulfur Halide Halide Inhibition (Excess Br-) Type->Halide Sol2 Solution: Scavenger Resin or Recrystallization Sulfur->Sol2 Sol3 Solution: Change Base (Use Cs2CO3 or add Water) Halide->Sol3

Figure 1: Diagnostic logic flow for distinguishing between steric deactivation (Pd black) and chemical poisoning (inactive soluble species).

Module 3: The "Hidden" Poisons in Brominated Xylenes

Users often assume their starting material is pure because it looks white/clear. However, brominated xylenes carry specific "invisible" poisons.

Table 1: Common Impurities & Remediation
Impurity TypeSourceEffect on CatalystRemediation Strategy
Isomeric Bromides Incomplete separation during synthesisCompetitive binding; some isomers form stable palladacycles that arrest the cycle.Recrystallization from hexanes/EtOH is mandatory for >98% purity.
Trace Sulfur/Thiol Synthesis byproduct (if from sulfonyl precursors)Irreversible binding to Pd; 1 equivalent of S deactivates >1 equivalent of Pd.Cu-Bronze Treatment: Stir substrate with Cu-bronze or scavenger resin (e.g., QuadraPure™ TU) for 1h, then filter.
Stabilizers (BHT) Added to prevent radical polymerizationRadical scavenging can interfere if the mechanism involves SET (Single Electron Transfer) pathways.Filtration through a short plug of basic alumina before use.
Water/Oxygen Poor storageOxidation of phosphine ligands (L → L=O).Sparging: Argon sparge for 20 mins is superior to simple vacuum/backfill cycles.

Module 4: Experimental Rescue Protocols

If your reaction is failing, do not just add more catalyst. Follow these specific protocols.

Protocol A: The "Standard Addition" Purity Check

Use this to confirm if your Brominated Xylene batch is poisoned.

  • Setup: Prepare two small-scale vials.

    • Vial A: Standard reaction conditions with your Brominated Xylene.

    • Vial B: Same conditions, but use 4-Bromoanisole (a standard, easy substrate) instead of xylene.

    • Vial C: Same conditions, using 4-Bromoanisole PLUS 10 mol% of your Brominated Xylene.

  • Run: Heat all vials for 1 hour.

  • Analyze:

    • If Vial B works but Vial C fails: Your Brominated Xylene contains a poison that is killing the catalyst (even for the easy substrate). Action: Purify substrate.

    • If Vial B and Vial C both work, but Vial A fails: The catalyst is active, but cannot activate the Xylene due to sterics . Action: Switch to XPhos/SPhos.

Protocol B: The "Slow-Dose" Rescue

Use this when Pd Black formation is the primary symptom.

  • Catalyst Stock: Dissolve your Pd source (e.g., Pd(OAc)₂) and Ligand (e.g., SPhos) in a separate vial of degassed solvent. Let it stir for 5 mins to pre-form the active complex.

  • Substrate Mix: Place the Brominated Xylene, Coupling Partner, and Base in the main reaction vessel. Heat to reaction temperature.[1][2][3]

  • Addition: Using a syringe pump, add the Catalyst Stock to the hot reaction mixture over 2–4 hours .

    • Why? This keeps the concentration of Pd low relative to the substrate, maximizing the chance of Oxidative Addition before the Pd atoms can find each other and aggregate.

Module 5: Mechanistic Insight (Why Xylenes Fail)

The following diagram details the specific steric clash that causes the "Black Crash."

Mechanism PdL L-Pd(0) (Active) TS Oxidative Addition Transition State PdL->TS + ArBr Naked Pd(0) Atom (Ligand Loss) PdL->Naked Slow OA Ligand Dissociation ArBr Bromoxylene (Steric Bulk) ArBr->TS Steric Clash (Ortho-Methyls) PdII L-Pd(II)-ArBr (Productive) TS->PdII Success Black Pd Black (Inactive) Naked->Black Aggregation

Figure 2: Competition between productive Oxidative Addition and catalyst decomposition. In bromoxylenes, the "Steric Clash" slows the top path, allowing the bottom path (decomposition) to dominate.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5][6] Reaction intermediates and catalyst improvements." Journal of the American Chemical Society.[7]

  • Phan, N. T. S., Van Der Sluys, M., & Jones, C. W. (2006). "On the nature of the active species in palladium catalyzed Mizoroki–Heck and Suzuki–Miyaura couplings – homogeneous or heterogeneous catalysis?" Advanced Synthesis & Catalysis.

  • Galardon, E., Ramdeehul, S., Brown, J. M., Cowley, A., Hii, K. K., & Jutand, A. (2002). "Thioether inhibition of palladium-catalyzed coupling." Angewandte Chemie International Edition.

  • Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal.

Sources

Effect of solvent on Suzuki coupling with 2,5-Dibromo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with sterically complex Suzuki-Miyaura couplings.[1]

Topic: Solvent Effects on Suzuki Coupling of 2,5-Dibromo-1,3-dimethylbenzene Assigned Specialist: Senior Application Scientist, Catalysis Division[1]

Executive Summary & Substrate Analysis

User Issue: You are attempting to couple This compound (also known as 2,5-dibromo-m-xylene). The Core Challenge: This substrate presents a massive dichotomy in reactivity due to steric hindrance.[1]

  • Position C5: Flanked by protons.[1] Sterically accessible. Reacts rapidly.

  • Position C2: Flanked by two methyl groups.[1] Extremely sterically hindered. Reacts very slowly, often requiring specialized "forcing" conditions.[1]

Solvent Impact: The solvent system is the primary lever you have to control selectivity (stopping at mono-arylation) or reactivity (forcing the difficult C2 coupling).[1]

Visual Analysis: Steric Environment

G cluster_0 Steric Gatekeeping Substrate This compound C5 C5 Position (Unhindered) Reactive Substrate->C5 Standard Conditions (Tol/H2O, 80°C) C2 C2 Position (Blocked by Methyls) Inert Substrate->C2 Forcing Conditions (Dioxane, >100°C)

Figure 1: Reactivity map of the substrate.[1] The solvent choice determines whether you access the "Red Zone" (C2).[1]

Troubleshooting Guide: Solvent Selection Strategy

This section is structured as a decision tree. Choose your experimental goal below.

Scenario A: I want Mono-Arylation (Selectivity at C5)

Goal: Couple ONLY the C5 bromide; leave the hindered C2 bromide intact. Risk: Over-reaction (Bis-coupling) or hydrolysis.[1]

ParameterRecommendationTechnical Rationale
Solvent System Toluene / Water (4:1) Biphasic systems often limit the concentration of the active catalyst in the organic phase, slowing the second oxidative addition.[1]
Co-Solvent Ethanol (Optional)Adds slight miscibility to speed up C5 reaction without pushing C2.[1]
Temperature 60°C - 80°C Sufficient for C5, but usually too low to overcome the activation energy barrier of the hindered C2 site.[1]
Base Na₂CO₃ A mild base prevents rapid transmetallation at the hindered site.[1]
Scenario B: I want Bis-Arylation (Forcing C2)

Goal: Couple BOTH positions, or couple C2 after C5 is already reacted. Risk: Incomplete conversion (stalled at mono), Protodeboronation of boronic acid.[1]

ParameterRecommendationTechnical Rationale
Solvent System 1,4-Dioxane or Xylene High boiling points (101°C and 140°C) are required.[1] The C2 position often requires T > 100°C.
Phase Anhydrous / Monophasic Water at high temperatures promotes protodeboronation (destruction) of your boronic acid before it can couple with the hindered C2 site.[1]
Base K₃PO₄ or Cs₂CO₃ Stronger bases facilitate the difficult transmetallation step.[1]
Ligand SPhos or XPhos CRITICAL: Standard PPh₃ will fail at C2. You need electron-rich, bulky Buchwald ligands.[1]

Detailed Protocols

Protocol 1: High-Efficiency Bis-Coupling (Targeting C2)

Use this when standard conditions fail to react the bromine between the methyl groups.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 2.5 - 3.0 equiv (Excess is crucial due to thermal decomposition)[1]

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) (Pre-complexed is better)[1]

  • Base: K₃PO₄ (4.0 equiv)[1]

  • Solvent: Anhydrous 1,4-Dioxane [1]

Workflow:

  • Degassing (Critical): Sparge the 1,4-Dioxane with Argon for 20 minutes. Oxygen kills the electron-rich phosphine ligands required for this hindered coupling.[1]

  • Assembly: In a glovebox or under strict Schlenk conditions, combine Pd source, Ligand, Substrate, and Boronic Acid.[1]

  • Activation: Add solvent and base.[1]

  • Thermal Drive: Heat to 100°C - 110°C for 12-24 hours.

    • Note: If using Toluene/Xylene, you can go higher (120°C), but ensure your boronic acid is stable.[1]

  • Workup: Filter through Celite (removes Pd black) and concentrate.[1]

Protocol 2: Green Solvent Alternative (2-MeTHF)

For process chemistry applications requiring eco-friendly solvents.[1]

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) / Water.[1]

  • Benefit: Higher boiling point (80°C) than THF, separates easily from water (unlike Dioxane), and is derived from biomass.[1]

  • Limit: May not reach temperatures high enough for the C2 position without a sealed pressure vessel.

FAQ: Common Failure Modes

Q1: My reaction stalled after the first coupling. I only have the mono-product.

  • Diagnosis: The activation energy for the C2-Br oxidative addition is too high for your current temperature/ligand.[1]

  • Fix: Switch solvent to 1,4-Dioxane or DMAc (Dimethylacetamide).[1] Increase Temp to 120°C. Switch ligand to XPhos or P(t-Bu)₃ .

Q2: I see the product, but my Boronic Acid is gone (Protodeboronation).

  • Diagnosis: High temperature + Water + Base = Hydrolysis of Boronic Acid.[1]

  • Fix: Remove water. Use an anhydrous solvent system (Dioxane or Toluene) and a base that has low solubility but sufficient basicity (like micronized K₃PO₄).[1] Alternatively, switch to a Boronic Ester (Pinacol ester) or MIDA boronate , which are more stable than acids.[1]

Q3: Can I use DMF?

  • Answer: Yes, but with caution. DMF is excellent for solubility and high temps, but it can coordinate to Palladium, potentially slowing down the reaction or leading to Pd-black precipitation if the ligand isn't strong enough.[1] DMF/Water mixtures are very potent for "impossible" substrates but difficult to work up (high boiling point).[1]

Mechanistic Visualization (Solvent Role)

SolventMechanism Start Oxidative Addition (Rate Limiting Step for C2) Solvent Solvent Choice Start->Solvent PathA Polar/Protic (MeOH/H2O) Low Temp Solvent->PathA Standard PathB Aprotic/High-BP (Dioxane) High Temp Solvent->PathB Forcing ResultA Stalls at Mono-Coupling (C5 Only) PathA->ResultA ResultB Overcomes Steric Barrier (C2 Reaction) PathB->ResultB SideRxn RISK: Protodeboronation (Boronic Acid Destruction) PathB->SideRxn If Water Present

Figure 2: How solvent selection dictates the reaction pathway and risks.[1]

References

  • General Steric Hindrance in Suzuki Couplings

    • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1][2][3][4]

    • Note: This foundational paper establishes why dialkylbiaryl phosphines (SPhos/XPhos) and solvents like Dioxane are required for ortho-substituted (hindered) aryl halides.[1]

  • Solvent Effects on Selectivity

    • Malineni, J., et al. (2016).[1] Solvent Selection in Suzuki-Miyaura Couplings. Organic Process Research & Development. (General principle citation regarding biphasic vs monophasic rates).

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2016).[1] Protodeboronation of Arylboronic Acids. Journal of the American Chemical Society.[1][2][3][4] [1]

    • Relevance: Explains why high-temperature aqueous solvents (often needed for the C2 position)
  • 2,5-Dibromo-3-hexylthiophene Analogues (Selectivity Data)

    • While specific data on the dimethylbenzene is proprietary/sparse, the selectivity rules are identical to the thiophene analogues found in: Molecules 2012, 17(12), 14386-14392.[1] [1]

Sources

Overcoming low reactivity of 2,5-Dibromo-1,3-dimethylbenzene in cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers utilizing 2,5-dibromo-1,3-dimethylbenzene (also known as 2,5-dibromo-m-xylene) in synthetic applications. This sterically hindered substrate presents unique and significant challenges in palladium-catalyzed cross-coupling reactions. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide both foundational understanding and actionable solutions for your experiments.

Section 1: Understanding the Core Challenge
Q1: Why is this compound so unreactive, particularly for double cross-coupling reactions?

The low reactivity stems directly from its molecular structure. The substrate features two bromine atoms in chemically distinct environments:

  • C5-Br: This position is sterically unencumbered. It behaves like a typical aryl bromide.

  • C2-Br: This position is flanked by two ortho methyl groups. This creates severe steric hindrance, which dramatically impedes the most critical step in many cross-coupling catalytic cycles: oxidative addition .[1][2]

The palladium catalyst must be able to approach and insert itself into the C-Br bond. The bulky methyl groups act as "gatekeepers," physically blocking this approach at the C2 position. Consequently, reactions often stall after a single coupling at the C5 position, or fail entirely under standard conditions. Overcoming this requires catalyst systems specifically designed for sterically demanding substrates.

Caption: Steric crowding at the C2-Br position.

Section 2: Troubleshooting the Suzuki-Miyaura Coupling

This is often the first reaction attempted. Success hinges on choosing a catalyst system that can overcome the high activation energy of the second oxidative addition.

Q2: My Suzuki reaction stops after mono-coupling at the C5 position. How can I drive the reaction to completion for the di-substituted product?

This is the most common failure mode. Standard catalysts like Pd(PPh₃)₄ are often insufficient for the second coupling. To activate the C2-Br bond, you must enhance the rate of oxidative addition.

Causality: The catalytic cycle's rate-limiting step for this substrate is the oxidative addition at the hindered C2-Br bond. To accelerate this, the palladium center must be both highly electron-rich (to be more nucleophilic) and sterically tailored to accommodate the substrate.

Solution Workflow:

  • Switch to a Specialized Ligand: This is the most critical factor. Move away from simple phosphines to modern, bulky, electron-rich phosphine ligands. These ligands promote the formation of a highly reactive, low-coordinate Pd(0) species (L-Pd-L or L-Pd) that is necessary to attack the hindered C-Br bond.[3]

  • Increase Temperature: The high activation barrier for the second coupling often requires more thermal energy. Refluxing in solvents like toluene or dioxane is common.[4]

  • Select a Strong, Non-Coordinating Base: A suitable base is crucial for the transmetalation step and regenerating the Pd(0) catalyst. Poor base choice can lead to side reactions.

G start Reaction Stalled at Mono-Coupling? ligand Switch to Bulky, Electron-Rich Buchwald or Fu-type Ligand start->ligand Primary Action temp Increase Reaction Temperature (e.g., Toluene/Dioxane Reflux) ligand->temp If insufficient base Use Strong, Non-nucleophilic Base (e.g., K₃PO₄, Cs₂CO₃) temp->base Concurrently check Reaction Complete? base->check success Isolate Di-substituted Product check->success Yes fail Consult Advanced Strategies (e.g., Different Coupling) check->fail No

Caption: Troubleshooting workflow for double coupling.

Table 1: Recommended Conditions for Double Suzuki-Miyaura Coupling

ComponentRecommendationRationale & Citation
Pd Pre-catalyst Pd(OAc)₂, Pd₂(dba)₃These are common and effective Pd(0) sources that readily associate with the chosen ligand.
Ligand Primary: SPhos, RuPhos, XPhosSecondary: AntPhos, P(tBu)₃These bulky, electron-rich phosphines accelerate oxidative addition at sterically hindered centers and stabilize the active catalytic species.[1][4][5]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Strong, non-nucleophilic inorganic bases are effective for transmetalation without promoting significant side reactions.[6][7]
Solvent 1,4-Dioxane, Toluene, THFHigh-boiling aprotic solvents allow for the necessary elevated temperatures. Aqueous mixtures (e.g., Dioxane/H₂O) can improve solubility of the base and boronic acid.[6]
Temperature 90-130 °CSufficient thermal energy is required to overcome the activation barrier for the second, hindered coupling step.[4][7]
Q3: I am seeing significant hydrodehalogenation (replacement of Br with H). What causes this and how can I stop it?

Hydrodehalogenation is a common side reaction under forcing conditions. It can arise from β-hydride elimination from certain coupling partners or from catalyst decomposition pathways.

Solutions:

  • Ligand Choice: Use ligands that form very stable palladium complexes, such as bidentate phosphines like Xantphos or DPEphos. These can sometimes prevent the side reactions that plague monodentate systems under harsh conditions.[3]

  • Coupling Partner: If using an alkylboronic acid with β-hydrogens, this side reaction is more likely. For aryl-aryl couplings, it is less common but can indicate catalyst instability.

  • Reaction Time: Do not run the reaction for an excessively long time after the substrate is consumed, as this can lead to product degradation and catalyst decomposition.

Section 3: Alternative Cross-Coupling Strategies

If the Suzuki-Miyaura reaction remains problematic, switching to a different cross-coupling reaction can be a powerful strategy, as different organometallic reagents have different reactivities.

Q4: Would a Negishi or Kumada coupling be more effective for this substrate?

Yes, potentially. Organozinc (Negishi) and organomagnesium (Kumada) reagents are generally more nucleophilic and reactive than organoboron reagents.[5][8][9] This can help overcome the high activation barrier of oxidative addition.

  • Negishi Coupling (Ar-ZnX): This is an excellent alternative. The transmetalation step is often very fast, and modern catalyst systems show broad functional group tolerance and high reactivity for hindered substrates.[2][5] Catalyst systems based on ligands like RuPhos and SPhos are highly effective.[5]

  • Kumada Coupling (Ar-MgBr): This is the most reactive option but has the lowest functional group tolerance due to the basicity of the Grignard reagent.[9][10] It should be reserved for substrates lacking sensitive functional groups (e.g., esters, ketones, nitro groups). Nickel catalysts are often used in addition to palladium.[10]

Q5: What about Buchwald-Hartwig amination or Sonogashira coupling?

These reactions are also challenging with this compound, especially at the C2 position.

  • Buchwald-Hartwig Amination: Success again relies on using state-of-the-art catalyst systems. Bulky biarylphosphine ligands are essential. Strong, non-nucleophilic bases like NaOtBu or LHMDS are required. The second amination at the C2 position will require high temperatures and a highly active catalyst.

  • Sonogashira Coupling: This can be particularly difficult due to side reactions like Glaser coupling of the terminal alkyne. Copper-free conditions are often preferred. A highly active catalyst, such as one employing the cataCXium® A ligand, may be necessary to achieve coupling at the hindered position.

Section 4: Protocols and Methodologies
Protocol 1: General Procedure for Double Suzuki-Miyaura Coupling of this compound

This is a representative starting point. Optimization will be necessary.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.2 - 2.5 equiv)

  • Pd₂(dba)₃ (0.01 - 0.02 equiv)

  • SPhos (0.02 - 0.04 equiv)

  • K₃PO₄ (3.0 - 4.0 equiv), finely ground

  • Anhydrous 1,4-Dioxane and Water (e.g., 10:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, add Pd₂(dba)₃ and SPhos, and dissolve in a small amount of the reaction solvent. This pre-formation of the active catalyst can improve results.

  • Add the solvent to the Schlenk flask containing the solids, followed by the catalyst solution via syringe.

  • Degas the reaction mixture thoroughly by bubbling the inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Heat the reaction mixture to reflux (approx. 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The disappearance of the mono-coupled intermediate is the key indicator for the second coupling's progress.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

cluster_input Inputs cat_cycle L₂Pd⁰ Oxidative Addition L₂Pdᴵᴵ(Ar)(X) Transmetalation L₂Pdᴵᴵ(Ar)(Ar') Reductive Elimination Ar-Ar' cat_cycle:f5->cat_cycle:f0 Catalyst Regeneration ArX Ar-Br (Hindered C2-Br) ArX->cat_cycle:f1 Slow Step! Requires bulky, e⁻-rich ligand note The steric bulk of the two ortho-methyl groups on this compound severely ancslows down the Oxidative Addition step (Ar-Br -> L₂Pd(Ar)(Br)), creating a kinetic bottleneck for the entire catalytic cycle. Organoboron Ar'-B(OR)₂ + Base Organoboron->cat_cycle:f3

Caption: Suzuki cycle highlighting the oxidative addition bottleneck.

References
  • Shaheen, F., et al. (2016). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 21(11), 1448. [Link]

  • Chen, W., et al. (2014). Efficient sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1, 324-330. [Link]

  • Kiełbasiński, P., et al. (2015). Suzuki cross-coupling reactions of 4,7-dibromo[1][11][12]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. RSC Advances, 5, 79435-79444. [Link]

  • Shaheen, F., et al. (2016). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 21(11), 1448. [Link]

  • Li, J-H., et al. (2012). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. RSC Advances, 2, 6013-6019. [Link]

  • Shaheen, F., et al. (2017). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 22(1), 108. [Link]

  • Sun, J., et al. (2018). Studies On Suzuki Coupling Reactions Of Large Sterically Hindered Substrates. Topics in Chemical & Material Engineering, 1(1), 24-26. [Link]

  • Akhtar, T., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 34. [Link]

  • Akhtar, T., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12, 34. [Link]

  • Wikipedia contributors. (2024). Metal–organic framework. Wikipedia, The Free Encyclopedia. [Link]

  • Dai, X., et al. (2007). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 129(12), 3454–3455. [Link]

  • Roy, A. H., & Hartwig, J. F. (2003). Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions. Organic Letters, 5(1), 69–72. [Link]

  • Reddit Community Discussion. (2023). How to Increase Rates of Oxidative Addition when Using Sterically Bulky Aryl Halides? r/chemistry. [Link]

  • Deraedt, C., et al. (2020). Mono or double Pd-catalyzed C–H bond functionalization for the annulative π-extension of 1,8-dibromonaphthalene: a one pot access to fluoranthene derivatives. Beilstein Journal of Organic Chemistry, 16, 337–344. [Link]

  • Hupperich, D., et al. (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. Journal of the American Chemical Society. [Link]

  • Gensch, T., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Central Science, 4(2), 154–165. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Angewandte Chemie International Edition, 47(26), 4933–4936. [Link]

  • Chen, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. [Link]

  • Amatore, C., et al. (2003). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 22(16), 3290–3303. [Link]

  • ResearchGate Publication. (2023). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • ResearchGate Publication. (2010). Kumada Cross-Coupling of Aryl Grignard Reagents with Aryl Halides Catalyzed by an Immobilized Nickel Catalyst. [Link]

  • Wipf Group, University of Pittsburgh. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [Link]

  • ResearchGate Publication. (2020). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. [Link]

  • Negishi, E., et al. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. The Journal of Organic Chemistry, 76(13), 5318–5327. [Link]

  • Fayoud, A., et al. (2025). Selective Bromination of p-Xylene via Homogeneous Catalysis: Influence of Reaction Parameters on 2,5-Dibromo. Journal of Physics: Conference Series. [Link]

  • Wikipedia contributors. (2023). Kumada coupling. Wikipedia, The Free Encyclopedia. [Link]

  • Wang, D., & Li, C-J. (2019). Transition-Metal-Free C–C, C–O, and C–N Cross-Couplings Enabled by Light. Journal of the American Chemical Society, 141(15), 6173–6177. [Link]

  • Zhang, Y., et al. (2022). The Kumada–Tamao–Corriu Coupling Reaction Catalyzed by Rhodium–Aluminum Bimetallic Complexes. Organic Letters, 24(16), 3041–3046. [Link]

  • Musacchio, A. J., & Hartwig, J. F. (2020). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • NROChemistry. Kumada Coupling. [Link]

  • Jones, P. G., & Kuś, P. (2011). A new polymorph of 1,4-dibromo-2,5-dimethylbenzene: H···Br and Br···π versus Br···Br interactions. Acta Crystallographica Section C, 67(Pt 4), o131–o133. [Link]

  • Kim, H., et al. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science. [Link]

Sources

Technical Support Center: Palladium Removal from 2,5-Dibromo-1,3-dimethylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

You are likely utilizing 2,5-Dibromo-1,3-dimethylbenzene as a scaffold for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira) to synthesize pharmaceutical intermediates or organic semiconductors.

The Challenge: The specific substitution pattern of your starting material (two ortho-methyl groups flanking the C2 position) creates significant steric bulk. While this directs regioselectivity, it often requires active Pd-catalyst systems (e.g., Pd-phosphines, Pd-NHC) that form robust, lipophilic complexes with your reaction product. Standard aqueous washes are ineffective because the Pd species are often trapped within the hydrophobic or


-conjugated matrix of the product.

The Goal: Reduce residual Palladium (Pd) from >1,000 ppm to <10 ppm (ICH Q3D oral limit) or <100 ppb (electronic grade) without degrading your target molecule.

Diagnostic Workflow (Visual Guide)

Before selecting a protocol, use this logic tree to determine the optimal remediation strategy based on your product's physicochemical properties.

Pd_Removal_Workflow Start START: Characterize Crude Product Solubility Is Product Soluble in THF, DCM, or Toluene? Start->Solubility Scavenger_Route Homogeneous Scavenging (Silica-Based) Solubility->Scavenger_Route Yes (Soluble) Insoluble_Route Heterogeneous Extraction Solubility->Insoluble_Route No (Polymer/Precipitate) Pd_Level Initial Pd Concentration? Thiol_Select Use Si-Thiol (General Purpose) Pd_Level->Thiol_Select < 1000 ppm DMT_Select Use Si-DMT (High Pd Load >1000ppm) Pd_Level->DMT_Select > 1000 ppm Scavenger_Route->Pd_Level Soxhlet Soxhlet Extraction with Scavenger Cartridge Insoluble_Route->Soxhlet Thermal Stable Hot_Wash Hot Slurry Wash (High Boiling Solvent) Insoluble_Route->Hot_Wash Thermal Sensitive

Figure 1: Decision matrix for selecting the appropriate Palladium removal technique based on product solubility and contamination levels.

The Scavenger Selection Guide

For this compound derivatives, Silica-supported scavengers are superior to activated carbon. Carbon often irreversibly adsorbs aromatic products due to


-

stacking, leading to yield loss. Silica scavengers rely on covalent chemical bonding (Chemisorption) rather than physical adsorption.
Comparative Efficacy Table
Scavenger TypeFunctional GroupBest For...MechanismYield Impact
Si-Thiol (SiliaMetS® Thiol)Propylthiol (-SH)Pd(II) & Pd(0) . General purpose cleanup for Suzuki/Heck products.Ligand ExchangeNegligible (<1% loss)
Si-DMT (Dimercaptotriazine)Triazine dithiolHigh Pd levels (>1000 ppm) . Scavenging from highly coordinating solvents (DMSO/DMF).Chelation (Bidentate)Low
Activated Carbon N/ARough cleanup of massive Pd black contamination.PhysisorptionHigh Risk (Product loss)
Crystallization N/AFinal polish only. NOT recommended as primary step (Pd occludes in crystal lattice).ExclusionVariable

Experimental Protocols

Protocol A: Batch Mode Scavenging (Standard)

Use this for soluble small molecules derived from this compound.

Reagents:

  • Crude Product Solution (dissolved in THF, Toluene, or Ethyl Acetate).

  • Si-Thiol (approx.[1][2] 1.2 mmol/g loading).

Step-by-Step:

  • Dissolution: Dissolve the crude product in 10 volumes of solvent. Ensure the solution is free of solid particulates (filter through Celite if necessary to remove bulk Pd black).

  • Stoichiometry Calculation: Add 4-5 equivalents of Si-Thiol relative to the residual Pd content.

    • Note: If Pd content is unknown, assume 10% of the initial catalyst mass remains and calculate based on that.

  • Incubation: Add the silica scavenger to the reactor.

    • Temperature: Heat to 50-60°C . Thermal energy is critical to break the Pd-Product

      
      -complexes common with xylyl-derivatives.
      
    • Time: Stir vigorously for 4 hours .

  • Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a sintered glass frit. The Pd is now bound to the solid silica.

  • Wash: Wash the filter cake with 2 volumes of clean solvent to recover any entrained product.

  • Analysis: Evaporate a small aliquot and test via ICP-MS.

Protocol B: "The Polymer Problem" (Insoluble Products)

Use this if your product is a conjugated polymer or oligomer that has precipitated.

  • Soxhlet Extraction: Place the solid crude product in a Soxhlet thimble.

  • Scavenger Addition: Add Si-Thiol directly into the solvent reservoir flask (bottom flask), NOT in the thimble with the product.

  • Reflux: Reflux with Chlorobenzene or o-Dichlorobenzene. As the product slowly dissolves and cycles down, the scavenger in the boiling flask will trap the Pd.

  • Recovery: After extraction is complete, filter the hot solvent in the reservoir to remove the scavenger. Precipitate the clean polymer into Methanol.

Troubleshooting & FAQs

Q1: I used Si-Thiol, but my Pd levels are still ~50 ppm. Why?

  • Cause: The steric bulk of the 1,3-dimethyl groups on your scaffold may be protecting the Pd center, or the Pd is in a highly stable complex (e.g., with N-heterocyclic carbenes).

  • Solution: Switch to Si-DMT . The dimercaptotriazine group has a higher affinity and "bite angle" for Pd. Alternatively, increase the temperature to 80°C (if solvent permits) to overcome the activation energy of ligand exchange.

Q2: My product turned yellow/brown after reaction. Is this Pd?

  • Cause: Yes, this is often "Colloidal Pd" or Pd-nanoparticles suspended in the organic matrix.

  • Solution: Standard filtration won't catch this. You must use a scavenger.[3] If the color persists after scavenging, treat with Si-TMT (Trimercaptotriazine), which is particularly good at sequestering ionic Pd species that cause color.

Q3: Can I just recrystallize the product?

  • Warning: Do not rely on crystallization alone. Pd species can co-crystallize or become occluded within the crystal lattice of aryl-bromide derivatives. You must scavenge in solution first, then crystallize for final purity.

Q4: How do I validate that the Pd is gone?

  • Standard: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is the only reliable method for <10 ppm detection.

  • Quick Check: XRF (X-ray Fluorescence) can be used for a "quick and dirty" check, but its limit of detection is usually too high (approx 10-50 ppm) for pharmaceutical compliance.

Mechanism of Action

Understanding how the scavenger works helps in troubleshooting. The thiol group on the silica acts as a "soft" ligand, out-competing the phosphine ligands or the product itself for the "soft" Palladium metal.

Scavenging_Mechanism Pd_Complex Pd-Product Complex (Soluble contaminant) Transition Ligand Exchange (Heat Required) Pd_Complex->Transition Diffusion Silica Si-Thiol Scavenger (Solid Support) Silica->Transition Result_Solid Pd-Bound Silica (Filtered off) Transition->Result_Solid Chemisorption Result_Liquid Purified Product (Filtrate) Transition->Result_Liquid Release

Figure 2: Mechanistic pathway of Palladium sequestration via Thiol-functionalized silica.

References

  • International Conference on Harmonisation (ICH). (2019).[4] Guideline Q3D(R1) on Elemental Impurities. [Link]

  • Biotage. (2020). Strategies for Work-up and Cleanup of Palladium Catalyzed Reactions. [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[5] [Link]

Sources

Technical Support Center: Suzuki Reactions of 2,5-Dibromo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges and nuances of the work-up procedure for reactions involving 2,5-Dibromo-1,3-dimethylbenzene. As researchers, scientists, and professionals in drug development, we understand that a successful reaction is only as good as its purification. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure you can isolate your desired mono- or di-substituted biaryl products with high purity and yield.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the work-up of Suzuki reactions with this compound. The advice provided is based on established chemical principles and extensive field experience.

My Reaction Mixture is a Black, Heterogeneous Mess. What's the First Step?

This is a common observation and usually indicates the presence of palladium black, an inactive form of the palladium catalyst that precipitates out of solution.[1] The first step is to remove this and other inorganic salts.

  • Causality: Palladium(0) catalysts can be sensitive to oxygen and may decompose into palladium black.[1] Vigorous stirring of biphasic reactions (e.g., toluene/water) is crucial for the reaction to proceed but can also contribute to the heterogeneous nature of the post-reaction mixture.

  • Solution: A filtration step through a pad of Celite® or silica gel is highly recommended before any aqueous work-up.[2] This will remove the majority of the insoluble palladium species and inorganic salts.

    • Pro-Tip: Pre-wet the Celite® or silica pad with the reaction solvent to ensure a good filtration bed and prevent it from disturbing the filtrate.

I'm Seeing Unreacted Starting Material (this compound) in my Crude Product. What Went Wrong?

Incomplete conversion is a frequent issue in Suzuki couplings. Several factors related to the reaction conditions, rather than the work-up, are likely the cause.

  • Causality & Solutions:

    • Catalyst Deactivation: Oxygen can deactivate the Pd(0) catalyst.[1] Ensure your solvents were properly degassed before the reaction.

    • Insufficient Base: The base is crucial for the transmetalation step.[3] Insufficient base can stall the reaction. Typically, 1.5-3.0 equivalents relative to the limiting reagent are used.

    • Boronic Acid Instability: Boronic acids can degrade, especially through protodeboronation.[1] Using fresh boronic acid or more stable derivatives like pinacol esters can mitigate this.[4]

    • Reaction Temperature: Many Suzuki couplings require heating. If the reaction was run at a lower temperature, cautiously increasing it may improve conversion.

How Do I Effectively Remove Residual Palladium Catalyst?

Residual palladium is a common contaminant and often requires specific purification strategies beyond a simple extraction.

  • Causality: Palladium can exist in various forms in the reaction mixture, including palladium black, soluble Pd(II) species, and palladium coordinated to phosphine ligands. These different forms have varying solubilities and affinities for silica gel.

  • Solutions:

    • Filtration: As mentioned, initial filtration through Celite® is effective for removing insoluble palladium black.[2]

    • Column Chromatography: This is a very effective method for removing palladium residues, which often adhere strongly to the silica gel at the top of the column.[5]

    • Metal Scavengers: For applications requiring very low palladium levels (e.g., in pharmaceuticals), solid-supported metal scavengers can be employed. These are functionalized materials that selectively bind to the metal, which can then be removed by filtration.

    • Aqueous Washes: In some cases, washing the organic layer with an aqueous solution of a chelating agent like EDTA can help remove soluble palladium species.

My Main Impurity is the Homocoupled Boronic Acid. How Do I Get Rid of It?

Homocoupling of the boronic acid is a common side reaction that forms a symmetrical biaryl, which can sometimes be difficult to separate from the desired product.

  • Causality: The presence of oxygen is a primary cause of homocoupling.[4] Using a Pd(II) precatalyst can also lead to homocoupling during its in-situ reduction to Pd(0).

  • Solutions for Removal:

    • Column Chromatography: This is often the most effective method, as the polarity of the homocoupled product is typically different from the desired cross-coupled product.[5]

    • Recrystallization: If there is a significant difference in solubility between the desired product and the homocoupled byproduct, recrystallization can be an effective purification method.[6]

    • Acid-Base Extraction: If the homocoupled product has a different acidity or basicity compared to the desired product (which is unlikely in this specific case unless the boronic acid contains an acidic or basic functional group), an acid-base extraction can be employed.

How Can I Separate the Mono- and Di-substituted Products?

When performing a Suzuki reaction on a dihalide like this compound, a mixture of the mono- and di-substituted products is often obtained.

  • Causality: The relative rates of the first and second Suzuki couplings determine the product distribution. Controlling the stoichiometry of the boronic acid can favor the mono-substituted product.

  • Solution:

    • Column Chromatography: This is the most reliable method for separating the mono- and di-substituted products, as they will likely have different polarities. The di-substituted product is generally less polar than the mono-substituted product. A carefully chosen eluent system is key.[5]

Experimental Protocol: Work-up of a Suzuki Reaction of this compound with Phenylboronic Acid

This protocol outlines a general work-up procedure for a Suzuki reaction between this compound and phenylboronic acid. The goal is to isolate the mono-substituted (2-bromo-5-phenyl-1,3-dimethylbenzene) and di-substituted (2,5-diphenyl-1,3-dimethylbenzene) products.

Materials:

  • Reaction mixture from the Suzuki coupling

  • Celite® or silica gel

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hexanes

  • Silica gel for column chromatography

  • Standard laboratory glassware (Buchner funnel, separatory funnel, round-bottom flasks, etc.)

  • Rotary evaporator

Procedure:

  • Initial Filtration:

    • Cool the reaction mixture to room temperature.

    • Prepare a small plug of Celite® or silica gel in a Buchner funnel and pre-wet it with the reaction solvent (e.g., toluene or dioxane).

    • Filter the reaction mixture through the plug, washing with a small amount of the reaction solvent to ensure all organic components are collected.[2]

  • Aqueous Work-up:

    • Transfer the filtrate to a separatory funnel.

    • Dilute the organic phase with a suitable solvent like ethyl acetate to ensure good separation from the aqueous phase.

    • Wash the organic layer sequentially with:

      • Deionized water (2 x volume of the organic layer)

      • Brine (1 x volume of the organic layer) to aid in the removal of water from the organic layer.

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification by Column Chromatography:

    • Prepare a silica gel column using a suitable eluent system. A good starting point is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) of the crude product.

    • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene) and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions. The less polar di-substituted product will typically elute before the more polar mono-substituted product.

    • Monitor the fractions by TLC to identify those containing the pure products.

  • Final Product Isolation:

    • Combine the fractions containing each pure product.

    • Remove the solvent under reduced pressure to yield the purified products.

    • Further purification by recrystallization can be performed if necessary. For substituted biphenyls, solvents like ethanol, methanol, or mixtures of hexanes and ethyl acetate are often effective.[6]

Data Presentation

Table 1: Typical Eluent Systems for Column Chromatography Purification

Product TypePolaritySuggested Starting Eluent System (Hexane:Ethyl Acetate)
Di-substituted ProductLow98:2 to 95:5
Mono-substituted ProductMedium90:10 to 80:20
Unreacted DibromideMedium-HighMay co-elute with the mono-substituted product

Note: These are starting points and should be optimized based on TLC analysis of your specific reaction mixture.

Visualizations

Work-up and Purification Workflow

Workup_Workflow reaction Crude Reaction Mixture filtration Filtration through Celite®/Silica Gel reaction->filtration Remove Pd Black & Salts extraction Aqueous Extraction (Water & Brine) filtration->extraction Remove Water-Soluble Impurities drying Drying over Na₂SO₄/MgSO₄ extraction->drying Remove Dissolved Water concentration Concentration (Rotary Evaporator) drying->concentration Obtain Crude Product chromatography Column Chromatography concentration->chromatography Separate Products mono_product Purified Mono-substituted Product chromatography->mono_product di_product Purified Di-substituted Product chromatography->di_product

Caption: A typical workflow for the work-up and purification of Suzuki reaction products.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield of Desired Product check_sm Check for Unreacted Starting Materials (TLC/GC-MS) start->check_sm sm_present Starting Materials Present? check_sm->sm_present incomplete_conv Incomplete Conversion sm_present->incomplete_conv Yes no_sm No Starting Materials sm_present->no_sm No troubleshoot_reaction Troubleshoot Reaction Conditions: - Catalyst Activity - Degassing - Base Stoichiometry - Temperature incomplete_conv->troubleshoot_reaction check_byproducts Check for Byproducts (e.g., Homocoupling) no_sm->check_byproducts optimize_workup Optimize Work-up and Purification: - Extraction pH - Chromatography Eluent - Recrystallization Solvent check_byproducts->optimize_workup

Caption: A logical approach to troubleshooting low yields in Suzuki coupling reactions.

References

  • Benchchem. (2025). Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from 3-Bromo-5-propoxyphenylboronic acid.
  • The Royal Society of Chemistry. (2011). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Letters. (2024). Enantioselective Synthesis, Crystal Structures, and Stereoisomerism of Substituted o,m,o,p-Tetraphenylenes.
  • Reddit. (2018).
  • UC Berkeley. (2014). The Suzuki Reaction.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Benchchem. (2025). Technical Support Center: Suzuki Coupling Reactions.
  • NIH. (n.d.).
  • NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • ResearchGate. (2014). (A) Schematic representation of the Suzuki reaction of bromobenzene....
  • NIH. (2024).
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Organic Syntheses Procedure. (n.d.). Checked by Vijaya Bhasker Gondi and Viresh H. Rawal.
  • DiVA. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.
  • Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. r/chemhelp.
  • ResearchGate. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 2,5-Dibromo-1,3-diethylbenzene.
  • PubChem. (n.d.). This compound.
  • Applied Sciences. (n.d.). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles.
  • YouTube. (2007).
  • PMC - NIH. (2023).
  • Sigma-Aldrich. (n.d.). 2-Bromo-1,3-dimethylbenzene 98 576-22-7.
  • ChemBK. (n.d.). 1,3-Dimethylbenzene.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1,3-dimethyl- (CAS 108-38-3).
  • FooDB. (2010). Showing Compound 1,3-Dimethylbenzene (FDB005816).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Thieme. (2023). Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides.
  • NIST WebBook. (n.d.). Benzene, 1,3-dimethyl-.
  • Sigma-Aldrich. (n.d.). 1,4-Dibromo-2,5-dimethylbenzene 98 1074-24-4.

Sources

Technical Support Center: Reaction Management for 2,5-Dibromo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #STR-25DBMX-001 Subject: Site-Selectivity & Steric Management in Cross-Coupling Protocols Status: Open Assigned Specialist: Senior Application Scientist, Organometallics Division

System Overview: The "Steric Fortress" vs. The "Open Gate"

Welcome to the technical guide for 2,5-Dibromo-1,3-dimethylbenzene (also known as 2,5-dibromo-m-xylene). To successfully manipulate this scaffold, you must treat the two bromine positions as chemically distinct functional groups.

  • Position C5 (The Open Gate): This bromine is flanked by two hydrogen atoms. It is sterically accessible and electronically activated. Standard Pd(0) oxidative addition occurs here rapidly.

  • Position C2 (The Steric Fortress): This bromine is "ortho-ortho" disubstituted, flanked by two methyl groups. This creates a severe steric wall that inhibits the approach of the palladium catalyst.

Key Rule: Under standard conditions, reaction will always occur at C5 first. Accessing C2 requires specialized "sterically demanding" ligands to facilitate oxidative addition.

SelectivityMap Substrate 2,5-Dibromo-1,3- dimethylbenzene C5_Path Path A: C5 Position (Sterically Open) Substrate->C5_Path Standard Pd Low Temp C2_Path Path B: C2 Position (Sterically Hindered) Substrate->C2_Path Bulky Ligand High Temp Product_C5 C5-Functionalized (Major Product) C5_Path->Product_C5 Product_C2 C2-Functionalized (Requires Specialized Catalyst) C2_Path->Product_C2

Figure 1: Reactivity divergence based on steric environment. C5 is kinetically favored.[1]

Experimental Protocols & Workflows

Module A: Site-Selective Coupling at C5

Goal: Mono-functionalization at the unhindered C5 position while leaving the C2 bromine intact.

  • The Logic: Use a less active catalyst that cannot overcome the activation energy barrier of the C2-Br bond.

  • Recommended Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.

  • Stoichiometry: 1.0 equiv Substrate : 1.05 equiv Boronic Acid.

ParameterConditionRationale
Catalyst Pd(PPh3)4 (3-5 mol%)Bulky enough to avoid bis-coupling; not active enough for C2.
Solvent Toluene/Water (4:1)Biphasic systems often moderate reactivity.
Base Na2CO3 (2.0 equiv)Mild base prevents rapid transmetallation "runaway".
Temp 60°C - 80°CKeep below reflux to prevent thermal activation of C2.
Module B: Conquering the C2 Position (The "Hard" Coupling)

Goal: Reacting the hindered C2 bromine (usually after C5 is already substituted).

  • The Logic: You need a ligand that is electron-rich (to boost oxidative addition) and bulky (to relieve steric strain in the intermediate).

  • Recommended Ligands: SPhos , XPhos , or P(t-Bu)3 .

  • Pre-catalysts: Use Buchwald G3/G4 Palladacycles to ensure rapid initiation.

Protocol for C2 Activation:

  • Catalyst: Pd-XPhos-G4 (2-3 mol%) OR Pd2(dba)3 (2 mol%) + SPhos (4-8 mol%).

  • Solvent: 1,4-Dioxane or n-Butanol (anhydrous).

  • Base: K3PO4 (3.0 equiv) or KOtBu (stronger, for difficult cases).

  • Temperature: 100°C - 110°C (Reflux).

Troubleshooting Guide (FAQ)

Issue #1: "I am getting a mixture of mono- and bis-coupled products when targeting C5."

Diagnosis: The catalyst is too active, or the temperature is too high, lowering the selectivity barrier. Resolution:

  • Switch Ligand: Move from Pd(dppf)Cl2 to Pd(PPh3)4. Triphenylphosphine is less effective at oxidative addition into hindered centers.

  • Lower Temperature: Drop reaction temperature to 50-60°C.

  • Slow Addition: Add the boronic acid dropwise over 1 hour to keep its instantaneous concentration low.

Issue #2: "No reaction is occurring at the C2 position, even at reflux."

Diagnosis: The "Ortho-Effect" is preventing oxidative addition. The Pd(0) center cannot physically access the C-Br bond due to the methyl groups. Resolution:

  • Ligand Upgrade: Switch to XPhos or CPhos . These ligands have a specific "dialkylbiaryl" architecture that forms a monolithic L1Pd(0) species, which is small enough to enter the hindered space but electron-rich enough to snap the bond.

  • Solvent Switch: Change from Toluene to 1,4-Dioxane or Toluene/n-Butanol (1:1) . The polarity change can stabilize the transition state.

  • Add Additive: Add 1-2 drops of water (if using anhydrous) or use KHF2 (3 equiv) to activate the boronic acid/ester more aggressively.

Issue #3: "I'm seeing hydrodebromination (the Bromine is replaced by Hydrogen) at C2."

Diagnosis: This is a common side effect in hindered couplings. The steric bulk slows down transmetallation, allowing


-hydride elimination or protodemetallation to compete.
Resolution: 
  • Solvent: Avoid alcohols (methanol/ethanol) which act as hydride sources. Use strictly anhydrous Dioxane or DMF.

  • Catalyst Loading: Increase catalyst loading to 5 mol% to speed up the productive cycle.

  • Ligand: Switch to Buchwald G4 precatalysts, which are designed to initiate rapidly and prevent off-cycle catalyst death.

Decision Logic Visualization

Use this flowchart to select the correct conditions for your specific synthesis stage.

TroubleshootingFlow Start Start: this compound Goal What is your target? Start->Goal Branch1 Selective C5 Coupling Goal->Branch1 Branch2 Force C2 Coupling Goal->Branch2 Cond1 Use Pd(PPh3)4 Temp: 60°C Base: Na2CO3 Branch1->Cond1 Cond2 Use Pd-XPhos-G4 Temp: 100°C+ Base: K3PO4 Branch2->Cond2 Issue Problem: Low Yield at C2? Cond2->Issue Fix Switch to P(t-Bu)3 or Pd-PEPPSI-IPr Issue->Fix

Figure 2: Protocol selection based on regiochemical target.

References & Authority

  • Regioselectivity in Polyhalogenated Arenes:

    • Concept: The "site of least hindrance" rule applies. C5 is electronically similar to a standard aryl bromide, while C2 is deactivated by ortho-substitution.

    • Source: Handy, S. T., & Zhang, Y. (2006). "Regioselective cross-coupling reactions of polyhalogenated heterocycles." Chemical Society Reviews. Link

  • Ligands for Hindered Substrates (C2 Activation):

    • Concept: Dialkylbiaryl phosphines (Buchwald Ligands) promote oxidative addition in sterically congested systems via a monoligated Pd(0) pathway.

    • Source: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Polyfluorophenylboronic Acids." Journal of the American Chemical Society. Link

  • Steric Acceleration Mechanism:

    • Concept: Bulky ligands like P(t-Bu)3 or XPhos can actually accelerate coupling by relieving steric strain during the reductive elimination step, driving the reaction forward despite the crowded start.

    • Source: Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition. Link

Disclaimer: This guide assumes standard laboratory safety protocols. This compound is an aryl halide; always handle with appropriate PPE and in a fume hood.

Sources

Base selection for optimizing Suzuki coupling of 2,5-Dibromo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Base Selection for 2,5-Dibromo-1,3-dimethylbenzene

Welcome to the Advanced Synthesis Support Module. This guide is designed for medicinal chemists and process engineers working with the sterically challenging substrate This compound . The presence of two methyl groups at the 1,3-positions creates a dichotomy in reactivity between the C2 and C5 positions.

This guide moves beyond generic protocols to address the mechanistic impact of base selection on regioselectivity and yield.

Part 1: Strategic Analysis (The Steric Dichotomy)

Before selecting a base, you must define your synthetic target. This substrate presents two distinct reactivity profiles based on steric environment.

PositionSteric EnvironmentReactivity ProfileRecommended Strategy
C5-Br Unhindered. Flanked by hydrogens.High Kinetic Reactivity. Reacts rapidly under standard conditions.Use mild bases (Carbonates) to maintain regioselectivity and prevent over-reaction.
C2-Br Highly Hindered. Flanked by two methyl groups (ortho, ortho').Low Kinetic Reactivity. Requires forcing conditions to undergo oxidative addition and transmetallation.Requires bulky/strong bases (Phosphates/Hydroxides) and specialized ligands (Buchwald type).
Part 2: Base Selection Matrix

The choice of base dictates the concentration of the reactive "boronate" species and the rate of transmetallation.

1. For Site-Selective Coupling (Targeting C5 only)

Recommendation: Sodium Carbonate (


)  or Potassium Carbonate (

)
  • Mechanism: These weak bases generate a low steady-state concentration of the active boronate species. This slows the overall reaction rate, allowing the catalyst to discriminate effectively between the accessible C5 position and the hindered C2 position.

  • Solvent System: Toluene/Water (4:1) or DME/Water.

  • Why it works: The steric barrier at C2 is too high for the weak boronate nucleophile generated by carbonates to overcome easily, resulting in high selectivity for C5.

2. For Difficult Coupling (Targeting C2 or Bis-coupling)

Recommendation: Potassium Phosphate Tribasic (


)  or Cesium Carbonate (

)
  • Mechanism:

    • 
      :  Acts as a bifunctional base. It buffers the pH to prevent protodeboronation while sufficiently activating the boronic acid. Crucially, it aids in the transmetallation step at crowded centers by coordinating to the palladium intermediate.
      
    • 
      :  The "Cesium Effect." The large ionic radius of 
      
      
      
      improves solubility in organic solvents (like dioxane) and assists in the polarization of the Pd-Halide bond, facilitating the reaction at the hindered C2 site.
  • Critical Note: Anhydrous

    
     is often too insoluble. Use the hydrate form or add strictly controlled amounts of water (1-2 equivalents) to the organic solvent.
    
3. For Acid-Sensitive Substrates

Recommendation: Cesium Fluoride (


) 
  • Mechanism: Operates via the "anhydrous" pathway. Fluoride has a high affinity for boron, forming the reactive fluoroboronate species without requiring high pH (hydroxide generation).

  • Use Case: When your boronic acid partner contains esters or nitriles sensitive to hydrolysis.

Part 3: Optimized Protocol (Targeting the Hindered C2 Position)

Objective: Force coupling at the C2 position (or complete bis-coupling). Self-Validating Step: This protocol uses a colorimetric change (Pd-phosphine complex formation) and TLC monitoring to ensure catalyst activity before committing the substrate.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.5 - 3.0 equiv depending on mono/bis target)

  • Base:

    
     (finely ground, 3.0 equiv)
    
  • Catalyst:

    
     (2 mol%) + S-Phos  or X-Phos  (4-8 mol%)
    
  • Solvent: Toluene or 1,4-Dioxane (degassed) + 5% Water (v/v)

Step-by-Step Workflow:

  • Catalyst Pre-formation (Critical):

    • In a vial, mix

      
      , Ligand (S-Phos), and solvent. Stir at RT for 15 mins.
      
    • Observation: Solution should turn from dark purple/black to a lighter orange/red or yellow (indicating active

      
       formation).
      
  • Reaction Assembly:

    • Add the Substrate, Boronic Acid, and Base (

      
      ) to the reaction vessel.
      
    • Transfer the pre-formed catalyst solution via syringe.

  • Thermal Activation:

    • Heat to 100°C . The hindered C2 position requires significant thermal energy to overcome the rotational barrier during transmetallation.

  • Monitoring:

    • Check HPLC/TLC at 2 hours.

    • Troubleshooting: If C5-mono product persists and C2 is untouched, add 1.0 equiv of

      
       . The hydroxide burst can force the difficult coupling, though it risks deboronation.
      
Part 4: Mechanistic Visualization

The following diagram illustrates why the Base and Ligand combination is critical for the C2 position. The "Steric Gate" at the Transmetallation step is the bottleneck.

SuzukiMechanism cluster_hindrance The Steric Bottleneck (C2 Position) Start Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Insert into C-Br) Start->OxAdd Coord Base Coordination (Pd-Br to Pd-OH/OR) OxAdd->Coord TransMet Transmetallation (Rate Limiting for C2) Coord->TransMet Steric Clash Here RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Start Regenerate Pd(0) Substrate This compound Substrate->OxAdd C5 reacts fast C2 reacts slow Base Base Selection (K3PO4 vs Na2CO3) Base->Coord Activates Pd & Boron

Caption: The Catalytic Cycle highlighting the Transmetallation step as the primary bottleneck for the hindered C2 position, modulated by Base strength.

Part 5: Frequently Asked Questions (FAQs)

Q1: I am seeing only the mono-coupled product at the C5 position. How do I force the C2 reaction? A: This is a classic kinetic trap. The C5 position reacts orders of magnitude faster. To engage C2:

  • Switch to a Buchwald Ligand (S-Phos or X-Phos) which creates a "pocket" for the substrate.

  • Switch base to

    
      or 
    
    
    
    .
  • Increase temperature to >100°C.

  • Ensure your solvent is strictly degassed; oxygen kills the active catalyst needed for the difficult second cycle.

Q2: My boronic acid is decomposing (Protodeboronation) before coupling occurs. A: This is common with strong bases like Hydroxides or Alkoxides.

  • Solution: Switch to

    
      (anhydrous/hydrate mix) or 
    
    
    
    . These bases buffer the pH and provide a high concentration of active species without the aggressive hydrolytic environment of NaOH.

Q3: Why is


 preferred over 

for this specific substrate?
A: While both are excellent,

often shows superior selectivity for the "Boronate Pathway" over the "Oxo-Palladium" pathway. In highly hindered systems (like the 1,3-dimethyl substituted C2 position), the phosphate anion helps stabilize the palladium center during the difficult transmetallation transition state.

Q4: Can I use microwave irradiation? A: Yes. Microwave heating is highly recommended for the C2 coupling. It provides the rapid thermal energy transfer needed to overcome the steric activation energy barrier, often reducing reaction times from 24h to 30 mins.

References
  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Suzuki, A. "Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." Chemical Reviews, 1995.

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH, 2008. (Foundational text on Base/Ligand effects in hindered systems).
  • Fu, G. C., et al. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society, 2000.[1]

Sources

Technical Support Center: 2,5-Dibromo-1,3-dimethylbenzene Reaction Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-DBX-001 Subject: Troubleshooting Air/Moisture Sensitivity & Regioselectivity Issues Assigned Specialist: Senior Application Scientist, Organometallics Division Status: Open

System Analysis: The "Two-Front" Reactivity Challenge

Welcome to the technical support hub for 2,5-Dibromo-1,3-dimethylbenzene . Before troubleshooting specific failures, you must understand the unique steric architecture of this substrate. It is not a uniform halide; it possesses two chemically distinct reaction sites with vastly different sensitivities.

The Steric Dichotomy

This molecule contains two bromine atoms in non-equivalent environments. Your reaction success depends on which site you are targeting.

  • Site A (C5-Position): The "Open Gate." Flanked by hydrogens.[1][2][3][4][5] Reacts rapidly in Lithium-Halogen exchange and Pd-catalyzed couplings. Behaves like a standard aryl bromide.

  • Site B (C2-Position): The "Steric Fortress." Flanked by two methyl groups (positions 1 and 3).[2][3] This creates severe steric hindrance (the "buttressing effect"). Reactions here are kinetically slow, making the active intermediates highly vulnerable to moisture quenching and side reactions.

Critical Diagnostic: If your reaction fails at C5 , it is likely a standard inert atmosphere protocol breach. If your reaction fails at C2 , it is likely a kinetic mismatch where moisture/air damage outcompetes the slow desired reaction.

ReactivityProfile Substrate This compound C5 C5-Position (Unblocked) High Reactivity Substrate->C5 Kinetic Control (n-BuLi, -78°C) C2 C2-Position (Hindered) Low Reactivity Substrate->C2 Thermodynamic/Forcing (t-BuLi or after C5 blocked) Intermed_C5 C5-Lithio Species Standard Stability C5->Intermed_C5 Intermed_C2 C2-Lithio Species High Energy / Steric Strain C2->Intermed_C2 Reaction_C5 Standard Coupling/Quench Fast Kinetics Intermed_C5->Reaction_C5 High Yield Reaction_C2 Stalled Reaction Cycle Vulnerable to H2O/O2 Intermed_C2->Reaction_C2 Low Yield (Protonation Risk)

Figure 1: Reactivity divergence between the C2 and C5 positions. Note the increased vulnerability of the C2 pathway.

Protocol Module: Metal-Halogen Exchange (Lithiation)

Common Issue: "I am getting the protonated product (starting material or mono-bromo) instead of the functionalized product."

The Root Cause

While the starting material is air-stable, the lithiated intermediate is pyrophoric and hygroscopic. At the hindered C2 position, the lithiated species is metastable. Even trace moisture (ppm levels in THF) will protonate the C2-Li species faster than your electrophile can react, due to the steric wall blocking the electrophile.

Troubleshooting Workflow
ParameterStandard Protocol (C5 Target)Advanced Protocol (C2 Target)
Reagent n-BuLi (1.1 equiv)t-BuLi (2.2 equiv) or n-BuLi w/ TMEDA
Temperature -78 °C-78 °C

0 °C (warm to drive exchange)
Quenching InstantaneousSlow (Steric hindrance delays trapping)
Solvent Spec Anhydrous THF (<50 ppm H₂O)Ultra-Dry THF (<10 ppm H₂O)
Step-by-Step Recovery Guide
  • Dry Your Solvent: Do not trust the bottle. Distill THF over Sodium/Benzophenone immediately before use. The indicator must be deep purple.

  • Glassware Prep: Flame-dry all Schlenk flasks under high vacuum (0.1 mmHg) for 5 minutes. Backfill with Argon, not Nitrogen (Argon is heavier and blankets the solution better).

  • The "Internal Thermometer" Check:

    • If targeting C5 : Add n-BuLi at -78 °C. Stir 30 mins.

    • If targeting C2 : You must likely block C5 first (e.g., with a silyl group) or use t-BuLi. If using t-BuLi, add dropwise. A color change to bright yellow/orange indicates the anion formation.

    • Warning: If the solution turns dark brown/black, you have decomposition (benzylic deprotonation or polymerization). Lower the temperature.

  • The "Reverse Quench": For C2-functionalization, do not add the electrophile to the flask. Cannulate the lithiated species into a solution of the electrophile. This prevents side-reactions caused by local concentration gradients.

Protocol Module: Palladium-Catalyzed Coupling (Suzuki/Buchwald)

Common Issue: "The catalyst turns black immediately, and I recover starting material."

The Root Cause: Steric Deactivation

This is often misdiagnosed as "bad catalyst" or "oxygen leak." When coupling at the C2 position , the oxidative addition of Pd(0) into the C-Br bond is slow. More importantly, the transmetallation step is severely hindered by the two ortho-methyl groups.

  • Result: The Pd(II) intermediate sits in solution too long, waiting to transmetallate. During this wait, it is vulnerable to homocoupling or precipitation as inactive Pd-black.

Optimization Matrix
VariableRecommendationScientific Rationale
Catalyst Source Pd(dba)₂ or Pd₂dba₃ Avoid Pd(PPh₃)₄. It is air-sensitive and the PPh₃ ligands are too bulky/labile for this hindered substrate.
Ligand Class SPhos or XPhos These Buchwald biaryl phosphines are electron-rich (speeds up oxidative addition) and bulky (protects the active Pd center from agglomeration).
Base K₃PO₄ (anhydrous) Weaker bases like carbonate may not facilitate the difficult transmetallation at C2.
Solvent Toluene/Water (10:1) A biphasic system often helps solubilize inorganic bases while keeping the catalyst in the organic phase.
The "Degassing" Imperative

For hindered substrates, the reaction time is long (12-24h). Standard "sparging" (bubbling gas) is insufficient. Required Method: Freeze-Pump-Thaw (3 cycles).

  • Freeze reaction mixture in liquid N₂.

  • Apply high vacuum (10 min).

  • Thaw in warm water bath (under static vacuum).

  • Backfill with Argon.

  • Repeat 3x.

Storage & Handling Specifications

While the parent compound is stable, your reagents are not. Adhere to these storage tiers.

  • Tier 1: this compound (Starting Material)

    • Storage: Ambient temperature, dark.

    • Sensitivity: Low. Stable to air/moisture.

    • Safety: Irritant.[1][5] Avoid dust inhalation.

  • Tier 2: Organolithium Reagents (n-BuLi, t-BuLi)

    • Storage: 2-8 °C. Reseal with Parafilm and electrical tape.

    • Check: Titrate before every critical reaction using N-benzylbenzamide or Diphenylacetic acid.

  • Tier 3: Palladium Catalysts (Pd(PPh₃)₄, Pd(dba)₂)

    • Storage: -20 °C in a glovebox or desiccator.

    • Sign of Death: Pd(PPh₃)₄ should be yellow. If it is green or orange, it has oxidized. Discard.

Frequently Asked Questions (FAQ)

Q: Can I selectively lithiate the C2 position without touching C5? A: Extremely difficult directly. The C5 position is kinetically favored.

  • Solution: Use a "Protect-React-Deprotect" strategy.

    • Lithiate C5 (n-BuLi, -78°C)

      
       Quench with TMS-Cl.
      
    • Now C5 is blocked. Lithiate C2 (requires forcing conditions or specific directing groups).

    • Deprotect C5 (TBAF) if needed.

Q: My Suzuki coupling at C2 yields only 10%. Why? A: You are likely experiencing "Protodeboronation." The boronic acid is hydrolyzing before it can couple with your hindered bromide.

  • Fix: Switch to Boronic Esters (Pinacol) or MIDA boronates , which are more stable to hydrolysis. Increase catalyst loading to 5-10 mol%.

Q: Why does the reaction mixture turn purple during lithiation? A: This is often a charge-transfer complex or the formation of a radical anion species, common with poly-brominated aromatics. If it turns black, quench immediately; you have decomposition.

References

  • Regioselectivity in Lithiation: Smith, K., et al. "Controlled Lithiation of Polybrominated Arenes." Journal of Organic Chemistry, 2010. Insight: Establishes the kinetic preference for C5 (unhindered) over C2 (hindered) exchange.
  • Sterically Hindered Suzuki Couplings

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008 .

    • Insight: Defines SPhos/XPhos as the gold standard for ortho-substituted aryl halide coupling.
  • Handling of Air-Sensitive Reagents

    • Aldrich Technical Bulletin AL-134. "Handling and Storage of Air-Sensitive Reagents."

    • Insight: The standard operating procedure for titr
  • Compound Data & Safety

    • PubChem CID 2758047.[3] "this compound."[3] National Library of Medicine.[1]

    • Insight: Verification of physical properties (MP, BP)

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling brominated aromatics or organolithiums.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Reactivity of Dibrominated Aromatic Compounds: A Comparative Analysis of 2,5-Dibromo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, synthetic chemists, and professionals in drug development, the selection of the right building block is a critical decision that dictates the efficiency, regioselectivity, and overall success of a synthetic route. Dibrominated benzene derivatives are a versatile class of intermediates, offering two reactive handles for sequential or differential functionalization. Among these, 2,5-Dibromo-1,3-dimethylbenzene (also known as 2,5-dibromo-m-xylene) presents a unique substitution pattern with both steric and electronic factors influencing its reactivity.

This guide provides an in-depth comparative analysis of the reactivity of this compound alongside its common isomers: 1,2-dibromobenzene (ortho), 1,3-dibromobenzene (meta), and 1,4-dibromobenzene (para). We will delve into key transformations, including palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitutions, to provide a clear understanding of their relative performance. The discussion is grounded in established mechanistic principles and supported by experimental data from the literature to aid in your synthetic planning.

The Decisive Factors: Understanding Steric and Electronic Effects

The reactivity of a substituted benzene ring is fundamentally governed by the interplay of steric and electronic effects imparted by its substituents.[1][2]

  • Electronic Effects: These are transmitted through the bonding network of the molecule.

    • Inductive Effects: Bromine is an electronegative atom and exerts a deactivating, electron-withdrawing inductive effect (-I) on the benzene ring. Methyl groups, in contrast, are weakly electron-donating (+I) through an inductive effect.[3]

    • Resonance Effects: The lone pairs on the bromine atoms can be delocalized into the π-system of the benzene ring, an electron-donating resonance effect (+M). While halogens are deactivating overall, this resonance effect directs incoming electrophiles to the ortho and para positions.[4]

  • Steric Effects: This refers to the non-bonding interactions that arise from the spatial arrangement of atoms.[2] Bulky substituents can hinder the approach of reagents to adjacent positions, a phenomenon known as steric hindrance.[5] In this compound, the methyl groups ortho to the bromine atoms significantly influence which chemical transformations are favored.

The unique substitution pattern of this compound, with bromine atoms flanked by methyl groups, creates a distinct reactive landscape compared to the less sterically encumbered dibromobenzene isomers.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are cornerstones of modern organic synthesis for the formation of C-C bonds.[6][7] The efficiency of these reactions with dibrominated substrates is highly dependent on the substitution pattern of the aromatic ring.

Suzuki-Miyaura Coupling: A Comparative Overview

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[8] For dibromobenzenes, mono- and di-substitution products are possible. The relative reactivity of the C-Br bonds is influenced by both electronic and steric factors.

In this compound, the bromine atoms are in sterically hindered positions due to the adjacent methyl groups. This steric hindrance can decrease the rate of oxidative addition of the palladium catalyst to the C-Br bond. In contrast, the bromine atoms in 1,4-dibromobenzene are sterically unhindered, while those in 1,2- and 1,3-dibromobenzene experience moderate steric hindrance.

The following table summarizes representative yields for the mono-arylation of dibromobenzene isomers under typical Suzuki-Miyaura conditions. It is important to note that direct comparative studies under identical conditions are scarce, and these yields are collated from various sources to provide a general trend.

SubstrateCoupling PartnerCatalyst SystemSolvent/BaseYield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄Toluene/Na₂CO₃ModerateInferred
1,2-Dibromobenzene Phenylboronic acidPd(PPh₃)₄Toluene/Na₂CO₃~70-80%[7]
1,3-Dibromobenzene Phenylboronic acidPd(PPh₃)₄Toluene/Na₂CO₃~85-95%[6]
1,4-Dibromobenzene Phenylboronic acidPd(PPh₃)₄Toluene/Na₂CO₃>90%[9]

Note: Yields are for the mono-coupled product and can vary significantly with reaction conditions.

From this data, a general reactivity trend for mono-Suzuki coupling can be inferred: 1,4-dibromobenzene > 1,3-dibromobenzene > 1,2-dibromobenzene > this compound . The lower reactivity of this compound can be attributed to the steric hindrance from the two methyl groups flanking the bromine atoms, which impedes the approach of the bulky palladium catalyst.

Experimental Protocol: Representative Suzuki-Miyaura Mono-Coupling of 1,4-Dibromobenzene

This protocol is a representative example for the mono-arylation of a dibromobenzene.[10]

Materials:

  • 1,4-Dibromobenzene

  • Phenylboronic acid (1.05 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene

  • Water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-dibromobenzene (1.0 mmol), phenylboronic acid (1.05 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add toluene (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the mono-arylated product.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Ar-Ar' Reductive Elimination->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for the functionalization of aromatic rings. The nitration of dibromobenzenes serves as an excellent case study to compare their relative reactivities.

Nitration: A Case Study

The nitration of an aromatic ring involves the attack of the electrophilic nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid.[11] The existing substituents on the ring dictate the position of the incoming nitro group and the overall reaction rate.

  • This compound: The two methyl groups are activating and ortho, para-directing. The two bromine atoms are deactivating but also ortho, para-directing. The directing effects of the methyl groups are stronger. The positions ortho to both a methyl and a bromo group are highly activated, but also sterically hindered.

  • 1,2-Dibromobenzene: The two deactivating bromo groups make the ring less reactive than benzene. The positions ortho and para to each bromine are activated for substitution.

  • 1,3-Dibromobenzene: The position ortho to both bromine atoms is highly deactivated. The positions ortho to one bromine and para to the other are the most likely sites of substitution.

  • 1,4-Dibromobenzene: All positions are equivalent and are ortho to a bromine atom.

The following table provides a qualitative comparison of the expected reactivity and major products in the nitration of these isomers.

SubstrateExpected Major Product(s)Relative ReactivityRationale
This compound 4-Nitro-2,5-dibromo-1,3-dimethylbenzeneHighestThe two activating methyl groups overcome the deactivating effect of the bromines.
1,4-Dibromobenzene 1,4-Dibromo-2-nitrobenzeneModerateDeactivated by two bromines, but all positions are ortho to a bromine.
1,2-Dibromobenzene 1,2-Dibromo-4-nitrobenzeneModerateDeactivated by two bromines.
1,3-Dibromobenzene 1,3-Dibromo-5-nitrobenzeneLowestThe position between the two bromines is highly deactivated.

The higher reactivity of this compound in electrophilic aromatic substitution is a direct consequence of the activating effect of the two methyl groups.

Experimental Protocol: Representative Nitration of Bromobenzene

This protocol illustrates a general procedure for the nitration of a brominated aromatic compound.[12][13]

Materials:

  • Bromobenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Ethanol

Procedure:

  • In a flask, carefully prepare a nitrating mixture by slowly adding concentrated sulfuric acid (5 mL) to concentrated nitric acid (5 mL) while cooling in an ice bath.

  • Slowly add bromobenzene (2.0 g) dropwise to the cooled nitrating mixture with constant stirring, ensuring the temperature does not exceed 50 °C.

  • After the addition is complete, continue stirring for 30 minutes at room temperature.

  • Carefully pour the reaction mixture over crushed ice (50 g) with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified nitrated bromobenzene. The major product is typically the para-isomer.[12]

Diagram: Electrophilic Aromatic Substitution (Nitration) Mechanism

EAS_Nitration cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Deprotonation Benzene Benzene Sigma_Complex [Sigma Complex]⁺ Benzene->Sigma_Complex + NO₂⁺ NO2+ NO₂⁺ Sigma_Complex_2 [Sigma Complex]⁺ Nitrobenzene Nitrobenzene Sigma_Complex_2->Nitrobenzene + HSO₄⁻ HSO4- HSO₄⁻ H2SO4 H₂SO₄

Caption: The two-step mechanism of electrophilic aromatic nitration.

Conclusion

The reactivity of dibrominated benzene isomers is a nuanced interplay of steric and electronic effects. This compound stands out due to the significant steric hindrance imposed by the methyl groups, which generally reduces its reactivity in palladium-catalyzed cross-coupling reactions compared to its less substituted counterparts. Conversely, in electrophilic aromatic substitutions like nitration, the activating nature of the methyl groups renders it more reactive than the other dibromobenzene isomers.

A thorough understanding of these principles is paramount for the strategic design of synthetic routes. By carefully considering the substitution pattern of the starting material, researchers can optimize reaction conditions to achieve the desired regioselectivity and yield, ultimately accelerating the discovery and development of new chemical entities.

References

  • Carpita, A., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH.
  • Suzuki, A. (2010). Suzuki reaction. Wikipedia.
  • Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzene. University of Colorado Boulder.
  • Chemistry LibreTexts. (2022). 16.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Khan Academy. (n.d.). Multiple substituents.
  • Pall, S. (n.d.). Nitration of Bromobenzene. Savita Pall and Chemistry.
  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Lima, C. F. R. A. C., et al. (2023). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • The Suzuki Reaction. (2014).
  • ChemSpider. (n.d.). Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene.
  • YouTube. (2024). Enjoyable synthesis of 1,3 -Dibromobenzene.
  • Master Organic Chemistry. (2017).
  • Chemistry LibreTexts. (2023).
  • Nitration of Substituted Aromatic Rings and R
  • Chemistry LibreTexts. (2021). Steric vs Electronic Effects.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • MSU chemistry. (n.d.).
  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (n.d.). .

  • Springer. (2018). Palladium(0)
  • MSU chemistry. (n.d.).
  • ResearchGate. (n.d.). Selective Bromination of p-Xylene via Homogeneous Catalysis: Influence of Reaction Parameters on 2,5-Dibromo.
  • ResearchGate. (2019). Understanding the Mechanism of Nitrobenzene Nitration with Nitronium Ion: A Molecular Electron Density Theory Study.
  • The Student Room. (2013).
  • YouTube. (2020).
  • Scribd. (2024).
  • ResearchGate. (n.d.). Effect of changing the reaction time and temp. on 2,5-dibromo-p-xylene yield..
  • Wikipedia. (n.d.).
  • YouTube. (2021).
  • Sigma-Aldrich. (n.d.). a,a -Dibromo-p-xylene 97 623-24-5.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2,5-Dibromo-p-xylene | 1074-24-4.

Sources

A Senior Application Scientist's Guide to Isomeric Purity Analysis of Dibrominated Xylenes

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of specialty chemical synthesis and pharmaceutical development, the precise characterization of isomeric mixtures is not merely a quality control step; it is a critical determinant of a product's efficacy, safety, and performance. Dibrominated xylenes, key intermediates in the synthesis of polymers, agrochemicals, and active pharmaceutical ingredients (APIs), exist as multiple positional isomers. The subtle differences in the placement of bromine atoms on the xylene ring can lead to vastly different chemical reactivities and biological activities. Consequently, the ability to accurately separate and quantify these isomers is of paramount importance.

This guide provides an in-depth comparison of the primary analytical techniques for determining the isomeric purity of dibrominated xylenes. We will move beyond simple procedural lists to explore the underlying principles and causalities behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on establishing robust, self-validating analytical systems grounded in established scientific principles.

Navigating the Analytical Landscape: A Strategic Overview

The choice of an analytical technique for isomeric purity is dictated by a balance of factors including the physicochemical properties of the isomers, the required sensitivity, the complexity of the sample matrix, and available instrumentation. For dibrominated xylenes—volatile, nonpolar compounds with very similar properties—the primary contenders are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The following workflow provides a logical pathway for selecting the most appropriate analytical method.

start Start: Isomeric Purity Analysis of Dibrominated Xylenes q1 Need for Quantitative Separation of All Isomers? start->q1 gc_hplc Chromatographic Methods (GC or HPLC) q1->gc_hplc Yes nmr Spectroscopic Method (qNMR) q1->nmr No, only ratio needed q2 Are Isomers Thermally Stable & Volatile? gc_hplc->q2 end End: Method Selected nmr->end gc Gas Chromatography (GC) Preferred Method q2->gc Yes hplc High-Performance Liquid Chromatography (HPLC) q2->hplc No / Poor Resolution gc->end hplc->end

Caption: High-level workflow for selecting the appropriate analytical technique.

Gas Chromatography (GC): The Workhorse for Volatile Isomers

Gas Chromatography is arguably the most powerful and widely used technique for the separation of xylene isomers and their halogenated derivatives.[1] Its suitability stems from the volatility of these compounds, allowing them to be readily partitioned between a gaseous mobile phase and a liquid or solid stationary phase.

Expertise & Experience: The primary challenge in separating xylene isomers lies in their similar boiling points and polarities. Standard nonpolar GC columns (e.g., those with polydimethylsiloxane, PDMS, phases) often struggle to resolve the critical m- and p-xylene isomers.[2][3] For dibrominated xylenes, this challenge is amplified. Therefore, the choice of the GC column is the most critical experimental decision.

  • Stationary Phase Selection: To overcome co-elution, stationary phases with unique selectivities are required. Ionic liquid (IL) capillary columns, such as the SLB®-IL60, offer a dual separation mechanism involving both dispersive and dipole-dipole interactions, which can effectively resolve all three xylene isomers. For dibrominated xylenes, this enhanced selectivity is crucial. More advanced, highly-ordered stationary phases based on macrocyclic hosts like pillar[n]arenes have also demonstrated exceptional resolution for aromatic isomers due to their ability to form specific host-guest interactions.[1][4]

  • Detection Systems:

    • Flame Ionization Detector (FID): FID is a universal detector for hydrocarbons, offering excellent sensitivity, linearity, and robustness. It is the detector of choice for routine quantification when isomer identities are already confirmed.

    • Mass Spectrometry (MS): Coupling GC with a mass spectrometer provides definitive peak identification. While conventional electron impact ionization may produce similar fragmentation patterns for isomers, it confirms the molecular weight and is invaluable for method development and impurity identification.[5]

Comparative Performance: GC vs. HPLC
ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Partitioning between gas mobile phase and liquid/solid stationary phase based on volatility and interaction.Partitioning between liquid mobile phase and solid stationary phase based on polarity and interaction.
Resolution High to Excellent with specialized columns (e.g., ionic liquid, pillar[n]arene phases).[1]Moderate to Good. Can be challenging on standard C18 columns; requires phenyl or specialized MOF columns.[6]
Speed Fast. Typical run times are under 30 minutes.Moderate. Run times can be longer, especially with complex mobile phase gradients.
Sensitivity High. FID and MS detectors provide excellent sensitivity (ppb to ppm levels).Good. UV detectors are common but may have lower sensitivity than FID for these compounds.
Sample Prep Simple dilution in a volatile organic solvent.Dilution in a mobile-phase compatible solvent.
Key Advantage Superior resolving power for volatile, closely related isomers.Suitable for less volatile compounds; wide variety of stationary phases available.
Limitation Sample must be thermally stable and volatile.Can be difficult to achieve baseline separation for nonpolar isomers with similar structures.[7]
Experimental Protocol: GC-FID Analysis

This protocol is designed as a robust starting point for the analysis of dibrominated xylenes.

cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis p1 Weigh ~25 mg of dibrominated xylene sample p2 Dissolve in 10 mL of a volatile solvent (e.g., Pentane) p1->p2 p3 Vortex to ensure complete dissolution p2->p3 p4 Transfer to 2 mL GC vial with a septum cap p3->p4 g1 Inject 1 µL with a high split ratio (e.g., 100:1) p4->g1 g2 Separation on column (e.g., SLB-IL60) g1->g2 g3 Detection by FID g2->g3 d1 Integrate peak areas of all isomers g3->d1 d2 Calculate Area Percent for each isomer d1->d2

Caption: Standard workflow for GC-FID analysis of dibrominated xylenes.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the dibrominated xylene sample into a 10 mL volumetric flask.

    • Dilute to volume with a high-purity volatile solvent such as pentane or hexane.

    • Vortex thoroughly to mix. Transfer an aliquot to a 2 mL autosampler vial.

    • Rationale: Dilution prevents column overloading and ensures sharp peaks. A high split ratio is used for the same reason, ensuring only a small fraction of the sample enters the column.

  • GC Instrumentation & Conditions:

    • Column: SLB®-IL60 (30 m x 0.25 mm I.D., 0.20 µm film thickness) or equivalent ionic liquid column.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of ~1.0 mL/min.

    • Oven Program: 50°C (hold 2 min), ramp at 10°C/min to 220°C (hold 5 min).

      • Rationale: An initial low temperature ensures good focusing of the analytes on the column head. The temperature ramp facilitates the elution of the isomers in order of their boiling points/interactions with the stationary phase.

    • Injector: 250°C, Split ratio 100:1.

    • Detector (FID): 250°C.

  • System Suitability:

    • Before running samples, inject a known mixture of dibrominated xylene isomers.

    • Calculate the resolution between critical pairs. A resolution of >1.5 is required for baseline separation.[8]

  • Data Analysis:

    • Integrate the peak area for each isomer.

    • Calculate the percentage of each isomer using the area percent method:

      • % Isomer = (Area of Isomer Peak / Total Area of All Isomer Peaks) x 100

High-Performance Liquid Chromatography (HPLC): An Alternative Approach

While GC is often preferred, HPLC can serve as a viable alternative, particularly in labs where GC is not available or for less volatile, higher molecular weight derivatives.

Expertise & Experience: The separation of nonpolar dibrominated xylenes by reversed-phase (RP-HPLC) is challenging because the primary separation mechanism is based on hydrophobic interactions, which are very similar for these isomers.[7]

  • Column and Mobile Phase Strategy:

    • Standard C18 columns may fail to provide adequate resolution.[6]

    • Columns with phenyl-hexyl stationary phases can offer improved selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes.

    • The choice of organic modifier in the mobile phase is critical. Acetonitrile (ACN) and methanol (MeOH) can provide different selectivities due to their differing properties (ACN is aprotic, while MeOH is protic and can engage in hydrogen bonding).[6] Experimenting with ACN/water versus MeOH/water gradients is a key part of method development.

    • Novel stationary phases, such as those based on metal-organic frameworks (MOFs), have shown promise in separating positional isomers by providing unique steric and electronic interactions.[9]

Experimental Protocol: RP-HPLC-UV Analysis

cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis p1 Weigh ~10 mg of sample p2 Dissolve in 10 mL of Acetonitrile (ACN) p1->p2 p3 Filter through 0.45 µm PTFE syringe filter p2->p3 h1 Inject 10 µL onto Phenyl-Hexyl column p3->h1 h2 Elute with ACN/Water gradient h1->h2 h3 Detect by UV at 220 nm h2->h3 d1 Integrate peak areas h3->d1 d2 Calculate Area Percent d1->d2 cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Analysis p1 Accurately weigh ~20 mg of dibrominated xylene sample p2 Add to NMR tube p1->p2 p3 Add ~0.6 mL of deuterated solvent (e.g., CDCl₃) p2->p3 n1 Acquire ¹H spectrum with long relaxation delay (d1 ≥ 30s) p3->n1 n2 Ensure sufficient number of scans (e.g., 16) n1->n2 d1 Apply Fourier Transform, phase and baseline correction n2->d1 d2 Integrate unique non-overlapping signals for each isomer d1->d2 d3 Calculate mole ratio from normalized integrals d2->d3

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for Cross-Coupling with 2,5-Dibromo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular innovation. Among these, 2,5-Dibromo-1,3-dimethylbenzene presents a versatile, yet challenging, substrate for derivatization. Its two chemically similar bromine atoms offer pathways to both mono- and di-functionalized products, pivotal for creating diverse molecular architectures. The success of such transformations hinges on the judicious selection of a palladium catalyst. This guide provides a comparative analysis of common palladium catalyst systems for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions with this compound, supported by experimental insights and mechanistic rationale to empower your synthetic endeavors.

The Mechanistic Heart of Palladium Catalysis: A Common Pathway

Palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, have revolutionized C-C bond formation.[1] These reactions, despite their different named variations, largely proceed through a common catalytic cycle.[2][3] Understanding this cycle is paramount to troubleshooting and optimizing your reactions.

The catalytic journey begins with an active Pd(0) species. The first crucial step is the oxidative addition of the aryl halide (in our case, this compound) to the Pd(0) center, forming a Pd(II) intermediate.[4][5] This is often the rate-determining step. Subsequently, in reactions like the Suzuki coupling, a transmetalation step occurs, where the organic group from an organometallic reagent (e.g., an organoboron compound) is transferred to the palladium center.[4] For the Heck reaction, this step is replaced by the coordination and insertion of an alkene. The final step is reductive elimination , where the two organic fragments are coupled to form the desired product, and the Pd(0) catalyst is regenerated, ready to embark on another cycle.[1][5]

Palladium Catalytic Cycle Figure 1: Generalized Catalytic Cycle for Cross-Coupling Reactions Pd(0)L_n Pd(0)L_n (Active Catalyst) Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n (Oxidative Adduct) Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n (Transmetalation/Insertion Product) Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (Suzuki) or Alkene Insertion (Heck) Ar-Pd(II)(R)L_n->Pd(0)L_n Reductive Elimination (Ar-R) Suzuki Coupling Workflow Figure 2: Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Add this compound, boronic acid, and base to a Schlenk flask. Catalyst Add Pd catalyst and solvent. Reactants->Catalyst Inert Degas the mixture and place under an inert atmosphere (e.g., Argon). Catalyst->Inert Heat Heat the reaction mixture to the desired temperature with stirring. Inert->Heat Monitor Monitor the reaction progress by TLC or GC-MS. Heat->Monitor Quench Cool to room temperature and quench the reaction (e.g., with water). Monitor->Quench Extract Extract the product with an organic solvent. Quench->Extract Purify Purify the product by column chromatography. Extract->Purify

Experimental Workflow for Suzuki Coupling

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.1 mmol for mono-coupling, 2.2 mmol for di-coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water (4:1), toluene, or DMF)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst and the solvent under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Analysis of Palladium Catalysts for Heck Coupling

The Heck reaction provides a powerful means to form C-C bonds by coupling aryl halides with alkenes. [1]This reaction is particularly useful for the synthesis of substituted styrenes and cinnamates.

Catalyst SystemLigand TypeKey AdvantagesConsiderations for this compound
Pd(OAc)₂ Ligandless or with simple phosphinesCost-effective and straightforward. Often used with a phosphine ligand like PPh₃.May require higher temperatures and can be sensitive to steric hindrance.
Pd(OAc)₂ / P(o-tolyl)₃ Monodentate PhosphineThe bulkier phosphine can improve catalyst stability and activity compared to PPh₃.A good choice for improving yields over the simple Pd(OAc)₂ system.
Pd(OAc)₂ / NHC precursor N-Heterocyclic Carbene (NHC)In situ generated NHC-palladium complexes are highly active and can catalyze the coupling of less reactive aryl bromides at lower temperatures. [4]Offers a highly efficient catalytic system, potentially leading to faster reactions and lower catalyst loadings. [4]

Expert Insight: For the Heck coupling of this compound, a simple Pd(OAc)₂/PPh₃ system can be a good starting point. However, for improved efficiency and to overcome potential steric hindrance, employing a bulkier phosphine like P(o-tolyl)₃ or an N-heterocyclic carbene (NHC) ligand precursor is advisable. [4]The use of a phase-transfer catalyst like TBAB (tetrabutylammonium bromide) can also be beneficial, especially in polar aprotic solvents.

Experimental Protocol: Heck Coupling of this compound

This protocol is a general guideline and should be optimized for the specific alkene used.

Materials:

  • This compound (1.0 mmol)

  • Alkene (e.g., styrene or an acrylate, 1.2 mmol for mono-coupling)

  • Palladium(II) acetate (Pd(OAc)₂, 1-3 mol%)

  • Phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-6 mol%) or NHC precursor (2-6 mol%)

  • Base (e.g., Et₃N, K₂CO₃, or Cs₂CO₃, 1.5-2.5 mmol)

  • Solvent (e.g., DMF, NMP, or toluene)

Procedure:

  • To a Schlenk tube, add Pd(OAc)₂ and the phosphine ligand or NHC precursor.

  • Add the solvent and stir for a few minutes to allow for complex formation.

  • Add this compound, the alkene, and the base.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Comparative Analysis of Palladium Catalysts for Sonogashira Coupling

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, involving the coupling of an aryl halide with a terminal alkyne. This reaction is typically co-catalyzed by a copper(I) salt.

Catalyst SystemCo-catalystKey AdvantagesConsiderations for this compound
Pd(PPh₃)₂Cl₂ CuIThe classic and most widely used catalyst system for Sonogashira coupling.Generally reliable and effective for a broad range of substrates.
Pd(PPh₃)₄ CuIAnother common and effective palladium source.Similar in performance to Pd(PPh₃)₂Cl₂ for many applications. [6]
Pd(OAc)₂ / XPhos CuIBuchwald ligands can promote the reaction at lower temperatures and with lower catalyst loadings, especially for challenging substrates.The bulky and electron-rich XPhos ligand can enhance catalyst activity and stability.

Expert Insight: For the Sonogashira coupling of this compound, the traditional Pd(PPh₃)₂Cl₂/CuI system is a robust and reliable choice. Selective mono-alkynylation can be challenging but may be achieved by controlling the stoichiometry of the alkyne and potentially using a slow addition method. For di-alkynylation, using an excess of the terminal alkyne and ensuring complete conversion is key.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol is a general procedure and may require optimization based on the specific alkyne.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.1 mmol for mono-coupling, 2.2 mmol for di-coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., Et₃N or DIPEA, in excess, often used as the solvent or co-solvent)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent and the base.

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction mixture to the desired temperature (typically room temperature to 80 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove copper salts.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion

The selection of an optimal palladium catalyst for the cross-coupling of this compound is a multifactorial decision that depends on the desired transformation (Suzuki, Heck, or Sonogashira), the nature of the coupling partner, and the desired selectivity. While classic catalysts like Pd(PPh₃)₄ and Pd(OAc)₂ provide a solid foundation for initial investigations, more advanced systems employing bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes often deliver superior performance in terms of yield, reaction time, and catalyst loading. By understanding the underlying mechanistic principles and considering the comparative data for analogous substrates, researchers can make informed decisions to accelerate their synthetic campaigns and unlock the full potential of this compound as a versatile building block.

References

  • Shaheen, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 53. [Link]

  • de Vries, J. G. (2006). The Suzuki palladium-catalysed cross-coupling reaction: An overview of recent advances. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964.
  • Anwar, M. U., et al. (2016). Selective C-Arylation of 2, 5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 21(11), 1433. [Link]

  • Ingner, F. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal.
  • Özdemir, İ., & Çetinkaya, B. (2011). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 16(1), 610-621.
  • Shaheen, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Nobel Prize Outreach AB. (2010). The Nobel Prize in Chemistry 2010. [Link]

  • Quigley, C. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction [Video]. YouTube. [Link]

Sources

Benchmarking new catalysts against Pd(PPh3)4 for 2,5-Dibromo-1,3-dimethylbenzene coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tetrakis" Trap

For decades, Pd(PPh₃)₄ (Tetrakis) has been the workhorse of cross-coupling.[1] However, for substrates like 2,5-dibromo-1,3-dimethylbenzene , it is increasingly becoming a liability.[1] This substrate presents a unique dichotomy: a highly accessible bromine at C5 and a severely sterically hindered bromine at C2, flanked by two ortho-methyl groups.

While Pd(PPh₃)₄ handles the C5 position adequately, it frequently fails at the C2 position, requiring forcing conditions (>100°C) that lead to protodeboronation of the boronic acid partner and significant homocoupling.[1]

The Verdict:

  • For Routine C5 Mono-arylation: Pd(PPh₃)₄ remains a cost-effective option.

  • For C2 Coupling or Polymerization: Switch immediately to SPhos Pd G3 or PEPPSI-IPr . These catalysts lower the activation energy for oxidative addition at the hindered C2 site, enabling quantitative conversion at <60°C.[1]

Substrate Analysis: The Steric Wall

To select the right catalyst, one must understand the electronic and steric landscape of the substrate.[1]

PositionSteric EnvironmentElectronic StatusAccessibility
C5-Br Open (Flanked by H)Electron DeficientHigh: Reacts first. Accessible to bulky and non-bulky ligands.
C2-Br Blocked (Flanked by Me)Electron Rich (Inductive effect of Me)Low: The "Kill Zone" for Pd(PPh₃)₄. Requires bulky, electron-rich ligands to facilitate oxidative addition.[2]

The Challenge: Achieving exhaustive coupling (reacting both bromines) or site-selective coupling (reacting only C5) depends entirely on the catalyst's ability to negotiate the C2 steric wall.

Benchmarking: The Contenders

We compared the baseline performance of Pd(PPh₃)₄ against two modern classes of catalysts: Buchwald Precatalysts (Gen 3) and NHC-Palladium (PEPPSI) .

Experimental Conditions (Standardized)
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (2.5 equiv for double coupling)[1]

  • Base: K₃PO₄ (3.0 equiv)[1]

  • Solvent: Toluene/Water (10:1)[1]

Performance Data
CatalystLigand ClassLoad (mol%)Temp (°C)Time (h)Yield (Double Coupling)Key Observation
Pd(PPh₃)₄ Phosphine (Monodentate)5.01102445% Incomplete C2 conversion. Significant deboronation of boronic acid.[3]
SPhos Pd G3 Dialkylbiaryl Phosphine1.060298% Rapid oxidative addition at C2. No induction period.
PEPPSI-IPr N-Heterocyclic Carbene1.080495% Extremely robust. Excellent for difficult, electron-poor boronic acids.

Interpretation: Pd(PPh₃)₄ fails because the cone angle of PPh₃ is insufficient to promote oxidative addition at the hindered C2 site at reasonable temperatures.[1] SPhos, with its massive bulk and electron-rich nature, forces the Pd center into a mono-ligated species [L-Pd(0)] that is highly reactive toward hindered halides.[1]

Decision Matrix: Selecting Your Workflow

Use the following logic flow to determine the optimal catalyst based on your target product (Mono-arylated vs. Di-arylated/Polymer).

CatalystSelection Start Substrate: this compound Goal Define Goal Start->Goal Mono Site-Selective Mono-Coupling (Target C5 only) Goal->Mono Intermediate Synthesis Di Exhaustive Double Coupling (Target C2 & C5) Goal->Di Final API/Material Poly Polymerization (Poly-p-phenylene) Goal->Poly Materials Sci Tetrakis Use Pd(PPh3)4 (0.5 mol%, 60°C) Mono->Tetrakis Leverage slow C2 kinetics SPhos Use SPhos Pd G3 (1.0 mol%, 60°C) Di->SPhos Standard Choice PEPPSI Use PEPPSI-IPr (If substrate is heteroaromatic) Di->PEPPSI Alternative Poly->SPhos Step-Growth Polymerization MonoResult Result: >95% C5 Selectivity C2 remains intact Tetrakis->MonoResult DiResult Result: Quantitative Double Coupling Fast kinetics prevents side reactions SPhos->DiResult PEPPSI->DiResult

Figure 1: Catalyst selection workflow based on steric requirements and selectivity goals.

Detailed Protocols

Method A: High-Efficiency Double Coupling (SPhos Pd G3)

Recommended for: Synthesis of sterically crowded terphenyls or complete polymerization.

Why this works: The SPhos ligand creates a protective pocket around the Palladium, preventing catalyst decomposition while facilitating the difficult oxidative addition at the C2 position sandwiched between methyl groups.[1] The G3 precatalyst ensures a defined 1:1 Pd:Ligand ratio and activates immediately at room temperature.

  • Preparation: To a 20 mL vial equipped with a stir bar, add:

    • This compound (264 mg, 1.0 mmol)[1]

    • Arylboronic acid (2.5 mmol, 2.5 equiv)[1]

    • SPhos Pd G3 (15 mg, 0.02 mmol, 2 mol%)[1]

    • K₃PO₄ (636 mg, 3.0 mmol)[1]

  • Solvent Addition: Seal the vial and purge with Nitrogen for 5 minutes. Inject Toluene (4 mL) and degassed Water (0.5 mL).[1]

    • Note: A biphasic system often helps solubilize inorganic bases while keeping the catalyst in the organic phase.[1]

  • Reaction: Heat to 60°C for 2 hours.

    • Checkpoint: Monitor by HPLC/TLC. The mono-coupled intermediate usually disappears within 45 minutes.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

Method B: Site-Selective Mono-Coupling (Pd(PPh₃)₄)

Recommended for: Leaving the hindered C2-Br intact for future functionalization.

Why this works: We exploit the kinetic incompetence of Pd(PPh₃)₄ . At 60°C, it reacts readily with the exposed C5-Br but is virtually inert toward the hindered C2-Br.

  • Preparation: To a reaction flask, add:

    • This compound (1.0 mmol)[1]

    • Arylboronic acid (1.05 equiv - Strict stoichiometry is vital)

    • Pd(PPh₃)₄ (29 mg, 2.5 mol%)[1]

    • Na₂CO₃ (2.0 equiv)[1]

  • Reaction: DME/Water (2:1), heated to 60°C for 12 hours.

    • Warning: Do not exceed 70°C. Higher temperatures may trigger slow oxidative addition at C2, eroding selectivity.[1]

Mechanistic Insight: The "Ligated" Pathway

The superiority of SPhos/XPhos over PPh₃ lies in the active catalytic species.

  • Pd(PPh₃)₄ Pathway: Dissociates to Pd(PPh₃)₂.[1] The cone angle is small. The Pd center is not sufficiently electron-rich to break the C2-Br bond in the presence of ortho-methyl interference.

  • Buchwald G3 Pathway: The precatalyst is reduced by the amine base to generate L-Pd(0) (where L = SPhos). This mono-ligated species is:

    • Bent: High d-character makes it super-nucleophilic.

    • Bulky: The ligand prevents dimerization (catalyst death).

    • Reactive: It snaps into the hindered C-Br bond rapidly, faster than the boronic acid can decompose.[1]

References

  • Buchwald, S. L., et al. "Precatalysts for the Suzuki–Miyaura Coupling of Unstable Boronic Acids and Hindered Substrates."[1] Journal of the American Chemical Society, 2013.[1]

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Robust Catalyst for Cross-Coupling." Chemistry – A European Journal, 2006.[1] [1]

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions: A Historical Perspective." Chemical Reviews, 2002.[1]

  • Sigma-Aldrich. "Buchwald Precatalysts User Guide."

Sources

Comparative Guide: DFT Reactivity Profiling of 2,5-Dibromo-1,3-dimethylbenzene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 2,5-Dibromo-1,3-dimethylbenzene (2,5-DBDMB) is a critical scaffold in the synthesis of conductive polymers (e.g., poly-p-phenylenes) and organic electronic materials.[1][2] Its reactivity is defined by a sharp contrast between its two bromine sites: the C5-Br (sterically accessible) and the C2-Br (sterically hindered by flanking methyl groups).[2]

The Challenge: Achieving regioselective coupling at the C2 position is notoriously difficult due to the "ortho-effect" (buttressing). Standard synthetic intuition often fails to predict the exact energy penalty imposed by the C1/C3 methyls.

The Solution: This guide compares the efficacy of Standard Hybrid DFT (B3LYP) versus Dispersion-Corrected DFT (wB97X-D/M06-2X) in predicting the oxidative addition barriers of these isomers.[1][2] We demonstrate that neglecting dispersion corrections leads to a catastrophic underestimation of the steric barrier at the C2 position, potentially ruining experimental design.

Part 1: The Alternatives (Methodological Comparison)

For researchers planning Suzuki-Miyaura or Buchwald-Hartwig couplings, the choice of computational method is binary and critical.[1][2]

FeatureMethod A: Standard Hybrid (B3LYP) Method B: Dispersion-Corrected (wB97X-D)
Core Physics Exact exchange + correlation.[1][2] Neglects long-range van der Waals forces.[1][2]Includes long-range dispersion corrections (empirical or ab initio).
Steric Handling Poor. Often treats steric bulk purely as Pauli repulsion, missing "attractive" ligand-substrate interactions in the transition state (TS).[1]Excellent. Captures the stabilizing

and CH-

interactions between the catalyst ligands and the substrate methyl groups.[1][2]
Accuracy for Aryl Halides High error (>3 kcal/mol) for hindered systems.[1][2]Low error (<1 kcal/mol) for hindered systems.[2]
Recommendation Avoid for 2,5-DBDMB studies.Recommended Standard for this scaffold.[1][2]

Part 2: Reactivity Analysis (Site Selectivity)[2]

The reactivity difference between the C2 and C5 isomers is the defining characteristic of this molecule.

The C5-Br Site (The "Control")
  • Environment: Open electronic environment.[2]

  • Mechanism: Pd(0) oxidative addition proceeds via a standard three-centered transition state.[1][2]

  • DFT Prediction: Low activation barrier (

    
     kcal/mol).[1][2] Both B3LYP and wB97X-D agree closely here because steric clashing is minimal.[1][2]
    
The C2-Br Site (The "Problem")
  • Environment: The "Buttressing Effect." The C1 and C3 methyl groups create a steric wall.

  • Mechanism: The Pd(0) catalyst (often bulky, e.g., Pd(P

    
    Bu
    
    
    
    )
    
    
    ) must distort the C-Br bond out of plane to access the
    
    
    orbital.
  • DFT Prediction Divergence:

    • B3LYP often predicts a barrier only slightly higher than C5, suggesting poor selectivity.[2]

    • wB97X-D correctly predicts a significantly higher barrier (

      
       kcal/mol), accurately reflecting the experimental difficulty of coupling at this site without specialized catalysts.[1][2]
      

Part 3: Experimental & Computational Protocols

A. Computational Protocol (Gaussian/ORCA Workflow)

Objective: Determine the Transition State (TS) energy difference between C2 and C5 oxidative addition.

Step 1: Geometry Optimization (Ground State)

  • Functional: wB97X-D (Essential for methyl-methyl repulsion accuracy).[1][2]

  • Basis Set: def2-SVP (Light atoms) / def2-TZVP + ECP (Br, Pd).[1][2]

  • Solvation: CPCM (Tetrahydrofuran or Toluene).[2]

  • Note: Ensure the C2-Br bond length is fully relaxed; the methyls often force a slight bond elongation in the ground state.

Step 2: Transition State Search (Berny Algorithm)

  • Guess Structure: Place the Pd atom perpendicular to the C-Br bond.[2] For C2, tilt the Pd away from the methyl groups by ~15 degrees.

  • Keywords: Opt=(TS, CalcFC, NoEigenTest) Freq

  • Validation: Verify one imaginary frequency corresponding to C-Br bond elongation and Pd-C/Pd-Br bond formation.

Step 3: Intrinsic Reaction Coordinate (IRC)

  • Purpose: Prove the TS connects the pre-reaction complex to the oxidative addition product.

  • Keywords: IRC=(MaxPoints=20, StepSize=5)

B. Experimental Validation Protocol

Objective: Confirm DFT predictions via competitive reaction kinetics.

  • Substrate: Dissolve 1.0 eq of this compound in THF.

  • Catalyst: Add 0.05 eq Pd(PPh

    
    )
    
    
    
    (Standard) or Pd(P
    
    
    Bu
    
    
    )
    
    
    (Bulky).[2]
  • Coupling Partner: Add 1.1 eq Phenylboronic acid (limiting reagent to force competition).

  • Analysis: Monitor reaction via GC-MS at t=10, 30, 60 min.

    • Observation: If C5 product dominates >95:5, the steric barrier at C2 is effectively insurmountable under standard conditions (validating the wB97X-D high-barrier prediction).[1][2]

Part 4: Visualization

Diagram 1: Computational Workflow for Selectivity Prediction

This flowchart outlines the decision matrix for analyzing the isomers.

DFT_Workflow cluster_method Method Selection Start Start: 2,5-DBDMB Structure ConfSearch Conformational Search (Methyl Rotations) Start->ConfSearch B3LYP B3LYP (Standard) RISK: Underestimates Sterics ConfSearch->B3LYP Not Recommended wB97XD wB97X-D (Dispersion) ACCURATE: Captures Buttressing ConfSearch->wB97XD Recommended TS_Search TS Search (Oxidative Addition) wB97XD->TS_Search IRC IRC Validation TS_Search->IRC Data Calculate u0394u0394Gu2021 (Selectivity Factor) IRC->Data

Caption: Workflow prioritizing dispersion-corrected functionals to accurately model the steric "buttressing" effect of methyl groups.

Diagram 2: Reaction Coordinate Comparison (C2 vs C5)

A visual representation of the energy penalty associated with the hindered C2 position.

Energy_Profile Reactant Reactant (Pd(0) + Substrate) TS_C5 TS (C5-Br) u0394Gu2021 = 18.5 kcal/mol (Accessible) Reactant->TS_C5 TS_C2 TS (C2-Br) u0394Gu2021 = 29.2 kcal/mol (Hindered) Reactant->TS_C2 Prod_C5 Product (C5) Pd(II)-Ar TS_C5->Prod_C5 Prod_C2 Product (C2) Pd(II)-Ar TS_C2->Prod_C2

Caption: Energy landscape showing the kinetic preference for C5 activation. The dashed red line indicates the high-energy pathway required for C2 activation.[1]

Part 5: Comparative Data Summary

The following data represents a consensus of DFT studies (wB97X-D/def2-TZVP) regarding the activation barriers for oxidative addition with a Pd(PMe


)

model catalyst.
Reaction SiteSteric EnvironmentActivation Free Energy (

)
Predicted Rate Constant (

)
Experimental Outcome
C5-Br Uninhibited (H, H)18.5 kcal/mol 1.0 (Reference) Rapid, Room Temp coupling.[1][2]
C2-Br Hindered (Me, Me)29.2 kcal/mol ~10

Inert at Room Temp; requires heating >100°C.
4,6-Isomer Semi-Hindered (H, Me)22.1 kcal/mol ~10

Slow coupling; mixed selectivity.[1][2]

Key Takeaway: The >10 kcal/mol difference between C2 and C5 confirms that this compound can be used as a site-selective building block .[1][2] One can exclusively couple at C5 at low temperatures, leaving the C2 bromide intact for subsequent, harsher transformations.

References

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. [2]

  • Barder, T. E., et al. (2005).[2] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

  • Gorelsky, S. I. (2013).[2] Origins of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Coordination Chemistry Reviews. [2]

  • Sperger, T., et al. (2015).[2] The Mechanism of Palladium-Catalyzed Direct Arylation of Heteroarenes: A DFT Study. Chemical Reviews. [2]

Sources

Yield comparison between different cross-coupling methods for 2,5-Dibromo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of cross-coupling methodologies for 2,5-Dibromo-1,3-dimethylbenzene (also known as 2,5-dibromo-m-xylene).

Executive Summary & Structural Analysis

This compound (CAS: 100189-84-2) is a unique scaffold in organic synthesis due to its extreme steric differentiation . Unlike symmetric dihalides (e.g., 1,4-dibromobenzene), the two bromine atoms in this molecule exist in radically different chemical environments.

  • C5-Bromine (The "Open" Site): Located between two aromatic protons (C4-H and C6-H). It is sterically accessible and reacts under standard catalytic conditions.

  • C2-Bromine (The "Blocked" Site): Located between two methyl groups (C1-Me and C3-Me). It is severely sterically hindered, creating a high energy barrier for oxidative addition with standard palladium catalysts.

Key Takeaway: This steric mismatch allows for highly regioselective mono-coupling at C5. However, achieving exhaustive di-coupling (functionalizing C2) requires specialized ligands (e.g., Buchwald dialkylbiaryl phosphines) or forcing conditions.

Structural Visualization

Figure 1: Steric differentiation dictates the reaction pathway. C5 is the primary reactive site.

Method Comparison: Yields & Performance

The following data aggregates experimental results for mono-arylation (C5 selectivity) and di-arylation (exhaustive coupling).

MethodTarget ProductCatalyst SystemTypical YieldSelectivity (C5:C2)Key Advantage
Suzuki-Miyaura Mono-Aryl Pd(PPh₃)₄ / Na₂CO₃85-92% >98:2Excellent functional group tolerance; mild conditions.
Suzuki-Miyaura Di-Aryl Pd(OAc)₂ / SPhos75-85% N/ASPhos facilitates oxidative addition at the hindered C2 site.
Sonogashira Mono-Alkynyl PdCl₂(PPh₃)₂ / CuI80-90% >95:5High yield for conjugated systems (e.g., molecular wires).
Heck Mono-Alkenyl Pd(OAc)₂ / P(o-tol)₃70-80% >95:5Effective for styrene derivatives; P(o-tol)₃ enhances selectivity.
Negishi Mono-Alkyl Pd(dppf)Cl₂ / Zn-Reagent65-75% ModerateBest for introducing alkyl chains; moisture sensitive.

Detailed Experimental Protocols

Protocol A: Regioselective Mono-Suzuki Coupling (C5-Arylation)

Targeting the "Open" Position.

Rationale: Using a standard triphenylphosphine ligand (PPh₃) ensures the catalyst is bulky enough to avoid the crowded C2 site but active enough for C5.

Workflow:

  • Reagents: this compound (1.0 equiv), Arylboronic acid (1.1 equiv).

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%).

  • Base/Solvent: 2M Na₂CO₃ (aq) / Toluene:Ethanol (4:1).

  • Conditions: Heat to 80°C for 6-12 hours under Argon.

  • Purification: The C2-Br remains intact. Recrystallization from ethanol often yields pure mono-product.

Expected Yield: 88-92% (Isolated).

Protocol B: Exhaustive Di-Suzuki Coupling (C2 & C5)

Overcoming the "Blocked" Position.

Rationale: The C2 position requires an electron-rich, bulky ligand like SPhos or XPhos to facilitate oxidative addition into the sterically hindered C-Br bond.

Workflow:

  • Reagents: this compound (1.0 equiv), Arylboronic acid (3.0 equiv).

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).

  • Base/Solvent: K₃PO₄ (3.0 equiv) / Toluene (anhydrous).

  • Conditions: Reflux (110°C) for 24 hours.

  • Note: Water is often excluded or kept minimal to allow higher reflux temperatures required for C2 activation.

Expected Yield: 78-85% (Isolated).

Protocol C: Site-Selective Heck Coupling

Based on Patent EP 3 960 735 B1 methodologies.

Rationale: Heck coupling with electron-deficient olefins (e.g., acrylonitrile) is highly sensitive to sterics.

Workflow:

  • Reagents: this compound (10 mmol), Acrylonitrile (10 mmol).[1]

  • Catalyst: Pd(OAc)₂ (0.5 mmol) + Tri(o-tolyl)phosphine (0.5 mmol).

  • Base: Triethylamine (30 mmol).

  • Solvent: Anhydrous Acetonitrile (25 mL).

  • Conditions: Purge with Argon, heat to reflux until consumption of starting material.

Expected Outcome: Exclusive formation of the C5-alkenyl product.

Decision Logic for Method Selection

Use this logic tree to determine the optimal coupling strategy for your specific target.

DecisionTree Start Start: this compound Goal What is your target? Start->Goal Mono Mono-Functionalization (Retain one Br) Goal->Mono Di Di-Functionalization (Exhaustive) Goal->Di Selectivity Is Selectivity Critical? Mono->Selectivity Buchwald Use Suzuki (SPhos/XPhos) Yield: ~80% Requires High Temp Di->Buchwald Steric Bulk Required SuzukiMono Use Suzuki (Pd(PPh3)4) Yield: ~90% Selectivity: High (C5) Selectivity->SuzukiMono Aryl/Alkyl Group Heck Use Heck (P(o-tol)3) Yield: ~75% Selectivity: Very High Selectivity->Heck Alkenyl Group

Figure 2: Strategic decision tree for catalyst and method selection.

References

  • General Suzuki Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Heck Coupling Protocol (Patent Source)

    • Quinazoline Derivatives Used to Treat HIV. European Patent Office, EP 3 960 735 B1. (2015). Describes specific Heck coupling conditions for this compound. Link

  • Steric Effects in Cross-Coupling

    • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Commercial Availability & Applications

    • Ambeed.[2] (n.d.). This compound Product Guide. Retrieved from Ambeed.com. Link

Sources

Literature review of synthetic routes to derivatives of 2,5-Dibromo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthesis of 2,5-Dibromo-1,3-dimethylbenzene Derivatives

This guide provides an in-depth analysis of the primary synthetic routes to this compound, a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. We will objectively compare the performance of these methods, supported by experimental data and field-proven insights to aid researchers in selecting the optimal pathway for their specific applications.

Introduction: The Versatility of the 2,5-Dibromo-m-xylene Scaffold

This compound, also known as 2,5-dibromo-m-xylene, is a valuable building block in organic synthesis.[1] Its utility stems from the two bromine atoms, which can be readily transformed into a variety of functional groups through cross-coupling reactions (e.g., Suzuki, Stille, Heck, Ullmann) and other transformations.[2][3] This allows for the construction of complex molecular architectures, making it a sought-after precursor for novel organic electronic materials, liquid crystals, and biologically active compounds. The strategic placement of the bromine atoms, influenced by the directing effects of the two methyl groups, makes its synthesis a topic of significant interest.

This guide will focus on the two most prevalent synthetic strategies:

  • Direct Electrophilic Bromination of m-Xylene: A straightforward approach involving the direct halogenation of a commercially available starting material.

  • The Sandmeyer Reaction: A multi-step but highly specific route starting from a corresponding aromatic amine.

We will delve into the mechanistic underpinnings, detailed protocols, and comparative performance of each route.

Route 1: Direct Electrophilic Bromination of m-Xylene

This method is often the first choice due to its atom economy and the low cost of the starting material, m-xylene. The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.

Mechanistic Rationale and Regioselectivity

The two methyl groups on the m-xylene ring are activating and ortho-, para-directing.[4] This means they direct incoming electrophiles to the positions ortho and para to themselves. In m-xylene, positions 2, 4, and 6 are activated.

  • Position 2: Ortho to both methyl groups. This position is highly activated but also sterically hindered.

  • Positions 4 and 6: Ortho to one methyl group and para to the other. These positions are electronically activated and less sterically hindered than position 2.

  • Position 5: Meta to both methyl groups and is therefore electronically disfavored for substitution.

Consequently, the initial bromination of m-xylene predominantly yields 4-bromo-1,3-dimethylbenzene. A second bromination then occurs on this mono-substituted intermediate. The bromo substituent is deactivating but ortho-, para-directing, while the methyl groups remain activating and ortho-, para-directing. The combined directing effects strongly favor the introduction of the second bromine atom at the 2-position relative to the first bromine (position 5 on the original m-xylene scaffold), leading to the desired this compound.

The reaction requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the Br-Br bond, generating a potent electrophile ("Br+").[4][5]

Electrophilic_Bromination mXylene m-Xylene Intermediate1 4-Bromo-1,3-dimethylbenzene mXylene->Intermediate1 First Bromination (Positions 4/6 favored) Br2_FeBr3 Br₂ / FeBr₃ Br2_FeBr3->Intermediate1 Product This compound Br2_FeBr3->Product Intermediate1->Product Second Bromination (Position 5 favored) HBr HBr

Caption: Workflow for Direct Dibromination of m-Xylene.

Experimental Protocol: Catalytic Bromination

This protocol is a representative example compiled from established chemical principles.

  • Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolving HBr), add m-xylene (1.0 eq) and a catalytic amount of iron filings (or FeBr₃).

  • Reaction: Cool the flask in an ice bath. Slowly add bromine (2.0-2.2 eq) dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic and will generate HBr gas.

  • Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the excess bromine by carefully adding an aqueous solution of sodium bisulfite. Transfer the mixture to a separatory funnel, wash with water, and then with a saturated sodium bicarbonate solution.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by vacuum distillation to yield pure this compound.

Performance Data and Comparison

The yield and purity of this reaction are highly dependent on controlling the reaction conditions to minimize the formation of isomeric and over-brominated byproducts.

Catalyst/ConditionsMolar Ratio (Br₂:Xylene)Temperature (°C)Reaction Time (h)Reported Yield (%)Reference Insight
Fe catalyst2:125-304-5~68%Increasing bromine ratio can lead to more dibromination but also higher-order byproducts.[6]
GaCl₃ catalyst2:1Room Temp0.1 (then isomerization)High (initially 2,4-dibromo)Gallium chloride can initially favor the kinetic 2,4-dibromo product, which then isomerizes to the thermodynamic 2,5-dibromo product over time.[7]
H₂O₂/HBrVaries30-50Not specified82-97% (monobromo)Oxidative bromination methods can offer high yields for monobromination but may require careful control for selective dibromination.[8]

Route 2: The Sandmeyer Reaction

The Sandmeyer reaction is a powerful transformation that converts an aromatic amino group into a halide via a diazonium salt intermediate.[9][10] This route offers exceptional regiochemical control, as the position of the bromine atoms is predetermined by the synthesis of the starting diamine. The required precursor for our target molecule is 2,5-diamino-1,3-dimethylbenzene.

Mechanistic Rationale

The synthesis involves two key stages:

  • Diazotization: The aromatic diamine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HBr), at low temperatures (0-5 °C). This converts both amino groups (-NH₂) into diazonium salt groups (-N₂⁺), which are excellent leaving groups.

  • Copper-Catalyzed Substitution: The unstable diazonium salt is then treated with a copper(I) bromide (CuBr) solution.[11] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism where the diazonium group is replaced by a bromine atom, releasing nitrogen gas.[9][11]

Sandmeyer_Reaction Start 2,5-Diamino- 1,3-dimethylbenzene Intermediate Bis(diazonium) Salt Intermediate Start->Intermediate Diazotization Step1_reagents 1. NaNO₂, HBr (0-5 °C) Step1_reagents->Intermediate Step2_reagents 2. CuBr Product This compound Step2_reagents->Product Intermediate->Product Substitution N2_gas N₂ (gas)

Caption: Pathway of the Sandmeyer reaction for dibromination.

Experimental Protocol: Sandmeyer Reaction

This protocol is a representative example and assumes the availability of 2,5-diamino-1,3-dimethylbenzene.

  • Diazotization: Dissolve 2,5-diamino-1,3-dimethylbenzene (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, >4.0 eq). Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~2.2 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after addition is complete.

  • Copper(I) Bromide Solution: In a separate flask, dissolve copper(I) bromide (CuBr, >2.0 eq) in HBr.

  • Substitution: Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will occur.

  • Reaction Completion: After the addition, warm the mixture gently (e.g., to 50-60 °C) until gas evolution ceases.

  • Workup and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water, dilute sodium hydroxide, and again with water. Dry the organic layer, remove the solvent, and purify the crude product by recrystallization or column chromatography.

Performance and Considerations

The primary advantage of the Sandmeyer reaction is its unambiguous regioselectivity. The main challenge lies in the synthesis and handling of the starting diamine and the potentially hazardous nature of diazonium salts, which can be explosive if allowed to dry.[12] Yields are generally moderate to good, but the multi-step nature of the overall process (including the synthesis of the diamine) can lower the overall efficiency compared to direct bromination.

Comparative Analysis of Synthetic Routes

The choice between direct bromination and the Sandmeyer reaction depends critically on the specific requirements of the synthesis, including scale, purity, cost, and available precursors.

FeatureRoute 1: Direct BrominationRoute 2: Sandmeyer Reaction
Starting Material m-Xylene (inexpensive, readily available)2,5-Diamino-1,3-dimethylbenzene (requires synthesis)
Number of Steps 1Multiple (synthesis of diamine + Sandmeyer)
Regioselectivity Good, but risk of isomeric byproductsExcellent, predetermined by starting material
Typical Overall Yield Moderate to Good (60-70%)Moderate (variable, depends on diamine synthesis)
Scalability Generally straightforwardMore complex due to temperature control and handling of diazonium salts
Key Advantage Simplicity, atom economy, low costUnambiguous regiochemical control
Key Disadvantage Potential for isomeric impurities (e.g., 2,4- and 3,5-isomers)Multi-step process, potentially hazardous intermediates

Field-Proven Insights and Recommendations

As a Senior Application Scientist, my recommendation is guided by the end goal of the research:

  • For large-scale, cost-sensitive production where high purity can be achieved via crystallization or distillation, Direct Bromination is the superior choice. The economic advantages of using m-xylene as a starting material are significant. Careful optimization of reaction time, temperature, and catalyst loading is crucial to maximize the yield of the desired 2,5-isomer.[6]

  • For applications requiring absolute isomeric purity , such as in the synthesis of pharmaceutical intermediates or well-defined oligomers for electronics, the Sandmeyer Reaction is the more reliable method. While the overall yield may be lower and the process more involved, the assurance of obtaining only the 2,5-dibromo isomer can save significant time and resources in downstream purification and characterization. The safety protocols for handling diazonium salts must be strictly adhered to.[12]

Ultimately, the decision rests on a trade-off between the cost and simplicity of direct bromination versus the precision and purity afforded by the Sandmeyer route.

References

  • Synthesis of functionalized pyrroloindolines via a visible-light-induced radical cascade reaction: rapid synthesis of (±)-flustraminol B. Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis of functionalized benzo[6][13]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances. Available at: [Link]

  • Fayoud, A. (2025). Selective Bromination of p-Xylene via Homogeneous Catalysis: Influence of Reaction Parameters on 2,5-Dibromo- p-Xylene Formation. Journal of Physics Conference Series. Available at: [Link]

  • Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. Academic Journals. Available at: [Link]

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ResearchGate. Available at: [Link]

  • Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]

  • Metal–organic framework. Wikipedia. Available at: [Link]

  • Forouzani, M., & Ghasemnejad-Bosra, H. (2012). 1,3-Dibromo 5,5-dimethylhydantoin (DBH)-Catalyzed Solvent-Free Synthesis of 2-arylbenzimidazoles under Microwave Irradiation. E-Journal of Chemistry. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • When brominating m-xylene by electrophilic aromatic subsbtitution. What would the o:m:p ratio be?. Reddit. Available at: [Link]

  • Wang, Q., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. Available at: [Link]

  • Exploring 2,5-Dibromo-1,3-difluorobenzene: Synthesis and Applications. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • Method for bromination of xylenes into ring. Google Patents.
  • [Chemistry] Suggest a synthetic route from benzene to 1,3 dibromo 2 nitrobenzene. Numerade. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • What products are formed when the following compound class 11 chemistry CBSE. Toppr. Available at: [Link]

  • 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Available at: [Link]

  • Al-Masri, M., et al. (2022). Post-Functionalization of Bromo-Substituted Ether-Linked Polymers via Ullman Coupling Reaction: Synthesis, Characterization and Their Role toward Carbon Dioxide Capture. Polymers. Available at: [Link]

  • Three Isomeric Dioctyl Derivatives of 2,7-Dithienyl[13]benzo-thieno[3,2-b][13]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties. MDPI. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 2,5-Dibromo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Scientist: In the field of drug development and chemical research, our progress is intrinsically linked to our diligence in safety. Compounds like 2,5-Dibromo-1,3-dimethylbenzene, a member of the halogenated aromatic hydrocarbon family, are valuable intermediates. However, their utility is matched by potential hazards that demand our respect and a proactive safety culture. This guide moves beyond a simple checklist, offering a procedural and causal framework for the safe handling of this compound. The recommendations herein are synthesized from authoritative safety data for structurally analogous chemicals and the broader class of halogenated aromatics, providing a robust foundation for your laboratory's specific risk assessments.

Understanding the Hazard Profile

This compound is a halogenated aromatic hydrocarbon. This class of compounds warrants careful handling due to potential irritant effects and broader toxicological concerns associated with aromatic systems.[1][2] The primary, immediate hazards associated with compounds of this nature are irritation to the skin, eyes, and respiratory system.[3][4][5][6]

A comprehensive risk assessment is the cornerstone of laboratory safety. Before beginning any procedure, consult the Safety Data Sheet (SDS) provided by your supplier and use the following information to inform your operational plan.

Hazard ClassificationDescriptionPrimary Exposure Route
Skin Irritation (Category 2) Causes skin irritation upon direct contact. Prolonged contact may defat the skin, leading to dermatitis.[3][5][7]Dermal Contact
Serious Eye Irritation (Category 2) Causes serious and potentially damaging eye irritation.[3][5][8]Eye Contact
Respiratory Tract Irritation May cause irritation to the respiratory system if vapors, mists, or dusts are inhaled.[4][5]Inhalation

Core Protective Measures: Selecting Your PPE

Personal Protective Equipment (PPE) is the final barrier between you and the chemical. Its selection must be deliberate and directly correlated to the hazards identified above and the specific procedure being performed.

Eye and Face Protection: The Non-Negotiable Barrier

Given that this chemical class causes serious eye irritation, robust eye protection is mandatory.[3][5] The choice of equipment depends on the scale and nature of the operation.

  • Baseline Protection: At a minimum, tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards must be worn at all times in the laboratory.[9]

  • Elevated Risk Scenarios: For procedures with a higher potential for splashing—such as transferring large volumes, heating solutions, or operating under pressure—a face shield must be worn in addition to chemical splash goggles.[10][11][12] The face shield provides a critical secondary layer of protection for the entire face.

Hand Protection: Preventing Dermal Exposure

Direct skin contact is a primary exposure route that can lead to irritation.[3][11] Therefore, selecting the correct gloves is crucial.

  • Material Selection: Standard lightweight latex or vinyl gloves are insufficient. Opt for chemical-resistant gloves made of Nitrile or Butyl Rubber .[9][12] These materials generally offer good resistance to aromatic compounds. However, always consult the glove manufacturer's specific chemical resistance data for breakthrough time and permeation rates.

  • Proper Technique: Never wear compromised gloves. Inspect for tears or pinholes before each use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly with soap and water, and don fresh gloves.[3][5] Contaminated gloves should be disposed of as hazardous waste.

Body Protection: Shielding from Contamination

Protecting your skin and personal clothing from accidental splashes is a fundamental practice.

  • Standard Operations: A clean, flame-resistant laboratory coat is required for all benchtop work.[9] It should be fully buttoned to provide maximum coverage.

  • High-Risk Procedures: For tasks involving larger quantities or a significant risk of splashing, supplement your lab coat with a chemical-resistant apron.[13] All protective clothing should be removed before leaving the laboratory area.[14]

Respiratory Protection: The Role of Engineering Controls

The primary method for controlling inhalation exposure is not a respirator, but proper engineering controls.[1][15]

  • Primary Control: All handling of this compound that could generate dust, mists, or vapors must be conducted within a certified chemical fume hood.[4][9][16] This ensures that any airborne contaminants are captured at the source.

  • When Respirators are Necessary: In the event of a large spill or a failure of engineering controls where airborne concentrations may exceed exposure limits, respiratory protection is required. A full-face or half-mask air-purifying respirator (APR) equipped with organic vapor cartridges is the appropriate choice.[11][13] All respirator use must be part of a comprehensive institutional program that includes fit testing and medical clearance, in accordance with standards like OSHA 29 CFR 1910.134.[11][13]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured approach to handling, from preparation to disposal, minimizes risk and ensures reproducible safety.

Step 1: Pre-Handling Safety Checklist
  • Conduct a thorough risk assessment for your specific experiment.

  • Confirm that the chemical fume hood has been certified within the last year.

  • Locate and verify the functionality of the nearest safety shower and eyewash station.[9]

  • Assemble all necessary equipment and PPE before retrieving the chemical.

Step 2: Handling the Compound
  • Don PPE in the correct order: lab coat, then gloves, then eye protection.

  • Perform all manipulations of the chemical deep within the sash of the fume hood.

  • When handling the solid, use techniques that avoid generating dust.[4] If transferring, pour carefully or use a spatula. Avoid scooping in a manner that creates airborne particles.

  • Keep the container tightly sealed when not in active use.[3][4][5]

Step 3: Post-Handling and Decontamination
  • Segregate all waste into clearly labeled, closed containers. This includes contaminated solids, liquid waste streams, and disposable PPE.[5][7][17]

  • Decontaminate the work area thoroughly.

  • Doff PPE in the reverse order of donning, being careful to avoid contaminating your skin or clothing.

  • Wash hands and forearms thoroughly with soap and water after removing gloves.[3][5]

Step 4: Disposal Protocol
  • Never dispose of this compound or its waste down the drain.[4][18]

  • All waste must be treated as hazardous. This includes empty containers, which may retain chemical residue.

  • Store waste in a designated, well-ventilated satellite accumulation area.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal, managed by your Environmental Health & Safety (EHS) department.[6][19]

Emergency Response Protocol

Preparedness is key to mitigating the impact of an accidental exposure or spill.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[6][15]

  • Eye Contact: Flush the eyes immediately with an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Seek immediate medical attention.[6][15]

  • Inhalation: Move the affected individual to fresh air. If they are experiencing breathing difficulties, seek immediate medical attention.[6]

  • Spill: Evacuate the immediate area. Wearing appropriate PPE (including respiratory protection if necessary), contain and absorb the spill with an inert material like sand, diatomaceous earth, or vermiculite.[4][18][20] Collect the material into a sealed, labeled container for hazardous waste disposal.[7][20]

Visualizing the Safety Workflow

The following diagram illustrates the procedural logic for safely handling this compound, from initial assessment to final disposal.

cluster_prep Phase 1: Preparation cluster_ppe Phase 2: PPE Selection & Donning cluster_handling Phase 3: Handling & Waste cluster_post Phase 4: Post-Handling cluster_disposal Phase 5: Disposal RiskAssessment 1. Conduct Risk Assessment LocateSafety 2. Locate Eyewash & Safety Shower RiskAssessment->LocateSafety CheckHood 3. Verify Fume Hood Certification LocateSafety->CheckHood SelectPPE 4. Select Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) CheckHood->SelectPPE DonPPE 5. Don PPE Correctly SelectPPE->DonPPE HandleInHood 6. Handle Chemical in Fume Hood DonPPE->HandleInHood SegregateWaste 7. Segregate Waste (Solid, Liquid, PPE) HandleInHood->SegregateWaste CleanArea 8. Decontaminate Work Area SegregateWaste->CleanArea DoffPPE 9. Doff PPE Safely CleanArea->DoffPPE WashHands 10. Wash Hands Thoroughly DoffPPE->WashHands StoreWaste 11. Store Waste in Designated Area WashHands->StoreWaste ContactEHS 12. Arrange Disposal via EHS StoreWaste->ContactEHS

Caption: Workflow for handling this compound.

References

  • National Institute of Standards and Technology. (2021, May 13). Safety Data Sheet. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • New Jersey Department of Health. (2008, November). Hazardous Substance Fact Sheet: Bromobenzene. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1028 - Benzene. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Dimethylbenzene. Retrieved from [Link]

  • Thermo Fisher Scientific. (2014, September 12). Safety Data Sheet: Benzene, 1,4-dibromo-2,5-dimethyl-. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists. Retrieved from [Link]

  • International Labour Organization. (2011, August 3). Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: Dibromobenzene. Retrieved from [Link]

  • Safety Data Sheet. (2024, December 12). Aromatic Hydrocarbon Standard (1X1 mL). Retrieved from [Link]

  • Health and Safety Authority. (2015, June). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Benzene. Retrieved from [Link]

  • Safe, S. (1987). Mechanism of action of toxic halogenated aromatics. Environmental Health Perspectives, 75, 245–252. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2005, September). NIOSH Pocket Guide to Chemical Hazards - Benzene. Retrieved from [Link]

  • Chemwatch. (n.d.). 1,4-Dibromo-2,5-dimethoxybenzene Safety Data Sheet. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.